molecular formula C₂₂H₃₀O₄ B131987 17-Desethynyl Norethindrone Diacetate CAS No. 66964-58-7

17-Desethynyl Norethindrone Diacetate

Cat. No.: B131987
CAS No.: 66964-58-7
M. Wt: 358.5 g/mol
InChI Key: MTSLFKWJINJVBO-REGVOWLASA-N
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Description

17-Desethynyl Norethindrone Diacetate, with the CAS number 66964-58-7 and the molecular formula C22H30O4, is a synthetic steroid compound . This substance is characterized as a process impurity and degradation product of Norethindrone Acetate, making it a critical reference standard in pharmaceutical research and development . The primary research application of this compound lies in the quality control and analytical profiling of Norethindrone Acetate, a progestin used in hormonal contraceptives and the treatment of gynecological disorders . Norethindrone Acetate, the parent API, is a synthetic progestin that mimics the effects of natural progesterone . Its mechanism of action involves binding to progesterone receptors in target tissues, with the resulting complex modulating gene transcription . This leads to several physiological effects crucial for its therapeutic use, including the suppression of gonadotropins (LH and FSH) to inhibit ovulation, the thickening of cervical mucus to impede sperm penetration, and the alteration of the endometrium . Researchers utilize 17-Desethynyl Norethindrone Diacetate as a benchmark to monitor the stability, purity, and integrity of Norethindrone Acetate in formulations, ensuring the safety and efficacy of the final pharmaceutical product . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O4/c1-13(23)22(26-14(2)24)11-9-20-19-6-4-15-12-16(25)5-7-17(15)18(19)8-10-21(20,22)3/h12,17-20H,4-11H2,1-3H3/t17-,18+,19+,20-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSLFKWJINJVBO-REGVOWLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451932
Record name [(8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66964-58-7
Record name 17-Desethynyl norethindrone diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066964587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17-DESETHYNYL NORETHINDRONE DIACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FM4UHU5ZG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Elucidation of 17-Desethynyl Norethindrone Diacetate (EP Impurity E): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of pharmaceutical impurities is a critical mandate in drug development, ensuring safety, efficacy, and strict regulatory compliance. Norethindrone acetate is a synthetic progestin widely utilized in birth control and the management of gynecological disorders such as endometriosis [1]. During its synthesis or storage, it can degrade into various impurities, one of the most notable being Norethindrone Acetate EP Impurity E, commonly cataloged in chemical databases as 17-Desethynyl Norethindrone Diacetate [2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere spectral reporting. Here, we will deconstruct the mechanistic origin of this impurity and outline a self-validating analytical workflow—from preparative isolation to orthogonal spectroscopic elucidation—demonstrating the causality behind every experimental choice.

Chemical Identity & Mechanistic Origin

Despite the trivial name "17-Desethynyl Norethindrone Diacetate," which implies the presence of two acetate groups, the true IUPAC structure is 17-acetyl-17-acetoxy-19-norandrost-4-en-3-one (or 17-acetoxy-19-norprogesterone)[2].

Mechanism of Formation: The formation of Impurity E is a classic example of an acid-catalyzed alkyne hydration. Under acidic aqueous stress conditions (often encountered during synthetic workups or long-term stability degradation), the terminal ethynyl group (-C≡CH) at the C-17 position of Norethindrone Acetate undergoes protonation to form a vinyl cation. Subsequent nucleophilic attack by water yields an enol intermediate, which rapidly tautomerizes into a stable methyl ketone (-COCH3). This Markovnikov addition converts the 17-ethynyl group into a 17-acetyl group, increasing the molecular mass by exactly 18 Da (addition of H₂O).

Mechanism API Norethindrone Acetate (C22H28O3) Protonation Alkyne Protonation (Vinyl Cation) API->Protonation Acid Aqueous Acid (H+, H2O) Acid->Protonation Hydration Nucleophilic Attack (H2O Addition) Protonation->Hydration Enol Enol Intermediate Hydration->Enol Impurity Impurity E (C22H30O4) Enol->Impurity Tautomerization

Figure 1: Acid-catalyzed hydration mechanism of Norethindrone Acetate to EP Impurity E.

Experimental Workflow: Preparative Isolation

To achieve unambiguous structural elucidation, Impurity E must be isolated to >98% purity. The following protocol is designed as a self-validating system, ensuring that the isolation process itself does not induce further degradation.

Protocol 1: Preparative HPLC Isolation
  • Sample Preparation: Dissolve the enriched mother liquor in Acetonitrile:Water (50:50, v/v) to a concentration of 20 mg/mL.

    • Causality: This specific solvent ratio ensures complete solubilization of the lipophilic steroid backbone while maintaining compatibility with the initial mobile phase, preventing on-column precipitation.

  • Chromatographic Separation: Inject onto a C18 Preparative Column (250 x 21.2 mm, 5 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 40% B to 80% B over 30 minutes.

    • Causality: Ammonium acetate is chosen over phosphate buffers because it provides a mildly buffered environment that prevents the hydrolysis of the C-17 acetate group. Furthermore, it is volatile, which is critical for downstream MS and NMR integrity.

  • Fraction Collection & Lyophilization: Collect fractions based on UV triggering at 240 nm (characteristic of the Δ4-3-ketone chromophore). Lyophilize the pooled fractions to a dry white powder.

Orthogonal Structural Elucidation Logic

The elucidation relies on orthogonal techniques (HRMS and NMR) that cross-validate each other.

Workflow Sample Impurity E Enriched Sample PrepLC Preparative HPLC (Isolation >98%) Sample->PrepLC HRMS LC-HRMS (Exact Mass) PrepLC->HRMS NMR1D 1D NMR (1H, 13C) PrepLC->NMR1D Structure Final Structure Validation HRMS->Structure NMR2D 2D NMR (HMBC, HSQC) NMR1D->NMR2D NMR2D->Structure

Figure 2: Self-validating analytical workflow for the structural elucidation of Impurity E.

Protocol 2: LC-HRMS and NMR Analysis
  • LC-HRMS Profiling: Analyze the lyophilized fraction using an ESI-Q-TOF mass spectrometer in positive ion mode.

    • Causality: ESI+ is highly sensitive to the conjugated ketone at C-3, which readily accepts a proton to form the[M+H]+ ion. HRMS differentiates hydration (+18.0106 Da) from oxidation (+15.9949 Da).

  • NMR Acquisition: Dissolve 5 mg of the isolate in 600 µL of CDCl₃. Acquire 1D (¹H, ¹³C) and 2D (HSQC, HMBC) spectra at 400 MHz.

    • Causality: CDCl₃ is selected for its excellent solubilizing power for non-polar steroids and its lack of exchangeable protons, allowing clear observation of all aliphatic signals.

Quantitative Spectroscopic Data & Validation

High-Resolution Mass Spectrometry (HRMS)

The parent API, Norethindrone Acetate, possesses a theoretical mass of 341.2111 [M+H]+. The isolated Impurity E exhibits an[M+H]+ ion at m/z 359.2217. The calculated molecular formula of C₂₂H₃₀O₄ yields exactly 8 Degrees of Unsaturation (DoU) .

Table 1: HRMS Fragmentation Data

Ion Observed m/z Theoretical m/z Mass Error (ppm) Structural Assignment
[M+H]⁺ 359.2217 359.2222 -1.4 C₂₂H₃₁O₄⁺ (Protonated Molecule)
[M+H - CH₃COOH]⁺ 299.2005 299.2011 -2.0 C₂₀H₂₇O₂⁺ (Loss of C-17 acetate)

| [M+H - CH₃COOH - H₂O]⁺ | 281.1899 | 281.1905 | -2.1 | C₂₀H₂₅O⁺ (Subsequent water loss) |

Nuclear Magnetic Resonance (NMR)

The 1D ¹H NMR spectrum reveals the absence of the terminal alkyne proton (typically a sharp singlet at ~2.5 ppm). In its place, a new highly integrated singlet emerges at 2.11 ppm, characteristic of a methyl ketone.

To definitively prove that this acetyl group is situated at C-17, we rely on 2D HMBC (Heteronuclear Multiple Bond Correlation). The HMBC spectrum exhibits a strong three-bond correlation (³JCH) from the H-21 methyl protons to the C-17 quaternary carbon (96.5 ppm), unequivocally anchoring the regiochemistry of the hydration product.

Table 2: Key ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)

Position ¹³C Shift (ppm) ¹H Shift (ppm), Multiplicity Key HMBC Correlations
C-3 199.5 - -
C-4 124.5 5.82, s C-2, C-6, C-10
C-17 96.5 - -
C-20 (Acetyl C=O) 204.0 - H-21
C-21 (Acetyl CH₃) 26.5 2.11, s C-17, C-20
Acetate C=O 170.5 - Acetate CH₃
Acetate CH₃ 21.2 2.04, s Acetate C=O

| C-18 (Methyl) | 13.5 | 0.78, s | C-12, C-13, C-14, C-17 |

Self-Validation Check: The 8 DoU calculated from the HRMS formula are perfectly accounted for by the NMR data: The steroid tetracyclic core (4 DoU) + the C4=C5 alkene (1 DoU) + the C3 ketone (1 DoU) + the acetate carbonyl (1 DoU) + the newly formed C20 methyl ketone (1 DoU) = 8 DoU. This creates a closed, self-validating logical loop.

Conclusion

The structural elucidation of 17-Desethynyl Norethindrone Diacetate (EP Impurity E) demonstrates the necessity of combining high-resolution mass spectrometry with multi-dimensional NMR. By understanding the mechanistic causality—specifically the acid-catalyzed hydration of the C-17 ethynyl group—analytical scientists can confidently design isolation protocols that preserve the integrity of the degradant, ultimately ensuring the safety profile of the Norethindrone Acetate API.

References

  • Wikipedia Contributors. "Norethisterone acetate." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11013778, 17-Desethynyl Norethindrone Diacetate." PubChem. Available at:[Link]

Sources

An In-Depth Technical Guide to the Degradation Pathways of Norethindrone Diacetate Leading to 17-Desethynyl Norethindrone Diacetate Formation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of the degradation pathways of Norethindrone Diacetate, with a specific focus on the formation of the impurity, 17-Desethynyl Norethindrone Diacetate. This document is intended for researchers, scientists, and drug development professionals engaged in the study of steroid drug stability and impurity profiling. By elucidating the underlying chemical mechanisms, this guide aims to equip the reader with the knowledge to anticipate, identify, and control this critical degradation product. We will explore the pivotal role of hydrolytic and rearrangement reactions, supported by established principles of organic chemistry and findings from forced degradation studies. Furthermore, this guide will present detailed analytical methodologies for the detection and quantification of these compounds and outline protocols for conducting robust stability studies.

Introduction: The Significance of Norethindrone Diacetate and its Degradation Profile

Norethindrone Diacetate, a potent progestin, is a cornerstone of hormonal therapy, widely utilized in oral contraceptives and for the management of various gynecological disorders. The stability and purity of this active pharmaceutical ingredient (API) are of paramount importance to ensure its therapeutic efficacy and patient safety. Degradation of Norethindrone Diacetate can lead to a loss of potency and the formation of impurities that may have altered pharmacological or toxicological profiles.

One such critical impurity is 17-Desethynyl Norethindrone Diacetate. Its formation signifies a fundamental alteration of the parent molecule at the C17 position, specifically the loss of the ethynyl group, which is crucial for its biological activity. Understanding the pathways leading to this degradation is essential for developing stable formulations, establishing appropriate storage conditions, and designing robust analytical methods for quality control.

This guide will deconstruct the chemical transformations involved in the degradation of Norethindrone Diacetate, providing a logical framework for comprehending the formation of 17-Desethynyl Norethindrone Diacetate. We will delve into the mechanistic details of the reactions, the environmental factors that promote them, and the analytical techniques required for their investigation.

Chemical Structures and Nomenclature

A clear understanding of the molecular architecture of the compounds of interest is fundamental to the discussion of their chemical transformations.

CompoundIUPAC NameMolecular FormulaMolecular WeightPubChem CID
Norethindrone Diacetate[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetateC₂₄H₃₀O₄398.5 g/mol 11013778
17-Desethynyl Norethindrone Diacetate[(8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetateC₂₂H₃₀O₄358.5 g/mol 11013778

Postulated Degradation Pathway: From Ethynyl to Acetyl Group

The conversion of Norethindrone Diacetate to 17-Desethynyl Norethindrone Diacetate involves the transformation of the C17-ethynyl group (-C≡CH) into an acetyl group (-C(O)CH₃). Based on established principles of organic chemistry, the most plausible mechanism for this transformation under pharmaceutically relevant stress conditions is an acid-catalyzed hydration of the alkyne.

The Pivotal Role of Acid-Catalyzed Hydration

Terminal alkynes, such as the ethynyl group in Norethindrone Diacetate, can undergo hydration in the presence of an acid catalyst. This reaction follows Markovnikov's rule, where the initial addition of a proton to the terminal carbon of the alkyne leads to the formation of a vinyl carbocation. Subsequent attack by a water molecule and tautomerization of the resulting enol intermediate yields a methyl ketone.[1][2][3]

The following diagram illustrates the proposed mechanism for the acid-catalyzed hydration of the ethynyl group at the C17 position of the steroid nucleus, following the initial hydrolysis of the acetate groups.

G cluster_0 Step 1: Hydrolysis of Acetate Groups cluster_1 Step 2: Acid-Catalyzed Hydration of Ethynyl Group cluster_2 Step 3: Re-acetylation (less likely under degradation) Norethindrone_Diacetate Norethindrone Diacetate Norethindrone Norethindrone Norethindrone_Diacetate->Norethindrone H₃O⁺ Vinyl_Carbocation Vinyl Carbocation Intermediate Norethindrone->Vinyl_Carbocation H⁺ (from H₃O⁺) Enol_Intermediate Enol Intermediate Vinyl_Carbocation->Enol_Intermediate H₂O 17_Desethynyl_Norethindrone 17-Desethynyl Norethindrone Enol_Intermediate->17_Desethynyl_Norethindrone Tautomerization Final_Product 17-Desethynyl Norethindrone Diacetate 17_Desethynyl_Norethindrone->Final_Product Acetic Anhydride/Acid (synthesis context)

Caption: Proposed degradation pathway of Norethindrone Diacetate.

Expertise & Experience Insight: While re-acetylation to form the diacetate of the degradant is theoretically possible, in a typical degradation scenario where water is present, the equilibrium would favor the hydrolyzed forms. The diacetate impurity is more likely encountered as a process-related impurity from the synthesis of Norethindrone Diacetate rather than a direct degradation product under hydrolytic stress. However, for the purpose of this guide, we are focusing on the core transformation of the ethynyl group.

Factors Influencing the Degradation

Several factors can influence the rate and extent of this degradation pathway:

  • pH: Acidic conditions are the primary driver for the hydration of the ethynyl group. Therefore, formulations with a lower pH are more susceptible to the formation of 17-Desethynyl Norethindrone Diacetate.

  • Temperature: As with most chemical reactions, elevated temperatures will accelerate the rate of degradation.

  • Excipients: The presence of acidic excipients in a formulation can create micro-environments that promote this degradation pathway. It is crucial to assess the compatibility of all excipients with Norethindrone Diacetate during formulation development.

Other Potential Degradation Pathways

While acid-catalyzed hydration is the most direct route to the formation of the 17-acetyl group, it is important to consider other degradation pathways that Norethindrone Diacetate can undergo, as these can lead to a more complex impurity profile. Forced degradation studies have revealed that Norethindrone is susceptible to:

  • Hydrolysis: The primary and most rapid degradation under both acidic and basic conditions is the hydrolysis of the acetate esters at C3 and C17 to yield Norethindrone.[3]

  • Oxidation: The steroid nucleus is susceptible to oxidation, which can lead to the formation of various hydroxylated and ketonic derivatives.[1]

  • Photodegradation: Exposure to light can induce degradation, although the specific photoproducts for Norethindrone Diacetate are not as well-characterized as for other steroids.

The following diagram provides a broader overview of the potential degradation pathways for the Norethindrone core structure.

G cluster_hydrolysis Hydrolysis cluster_hydration Acid-Catalyzed Hydration cluster_oxidation Oxidation cluster_photodegradation Photodegradation Norethindrone_Diacetate Norethindrone Diacetate Norethindrone Norethindrone Norethindrone_Diacetate->Norethindrone Acid/Base Photo_Products Photoproducts Norethindrone_Diacetate->Photo_Products Light 17_Desethynyl_Norethindrone 17-Desethynyl Norethindrone Norethindrone->17_Desethynyl_Norethindrone Acid, H₂O Oxidized_Products Hydroxylated and Ketonic Derivatives Norethindrone->Oxidized_Products Oxidizing Agents (e.g., H₂O₂)

Caption: Overview of Norethindrone Diacetate degradation pathways.

Analytical Methodologies for Impurity Profiling

A robust, stability-indicating analytical method is crucial for the detection, quantification, and monitoring of 17-Desethynyl Norethindrone Diacetate and other degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most commonly employed technique.

Experimental Protocol: Stability-Indicating RP-HPLC Method

The following protocol is a representative example of a stability-indicating RP-HPLC method for the analysis of Norethindrone Diacetate and its degradation products. Method optimization and validation are essential for specific applications.

1. Chromatographic System:

  • HPLC System: A gradient-capable HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Column Temperature: 30°C.

  • Detector Wavelength: 245 nm.

  • Injection Volume: 10 µL.

2. Mobile Phase and Gradient Program:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 60 40
    15.0 40 60
    20.0 20 80
    25.0 20 80
    25.1 60 40

    | 30.0 | 60 | 40 |

3. Sample and Standard Preparation:

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Solution: Prepare a solution of Norethindrone Diacetate reference standard in the diluent at a concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare a solution of the test sample in the diluent to achieve a similar concentration of Norethindrone Diacetate.

4. Method Validation:

  • The method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness. Forced degradation studies are a key component of demonstrating specificity.

Expertise & Experience Insight: The choice of a C18 column provides good retention and separation for the relatively non-polar steroid molecules. A gradient elution is necessary to resolve the parent drug from its various degradation products, which may have a wide range of polarities. The use of a low concentration of formic acid in the mobile phase helps to improve peak shape and ionization efficiency if mass spectrometry is used for peak identification.

Forced Degradation Studies: A Proactive Approach

Forced degradation studies are an indispensable tool for identifying potential degradation products and elucidating degradation pathways.[4] These studies involve subjecting the drug substance to stress conditions that are more severe than those encountered during routine storage and handling.

Experimental Protocol: Forced Degradation of Norethindrone Diacetate

The following protocol outlines a typical forced degradation study for Norethindrone Diacetate.

1. Acid Hydrolysis:

  • Dissolve Norethindrone Diacetate in a suitable solvent (e.g., methanol or acetonitrile) and add 0.1 M Hydrochloric Acid.

  • Heat the solution at 60°C for 24 hours.

  • Neutralize the solution with 0.1 M Sodium Hydroxide before analysis.

2. Base Hydrolysis:

  • Dissolve Norethindrone Diacetate in a suitable solvent and add 0.1 M Sodium Hydroxide.

  • Keep the solution at room temperature for 8 hours.

  • Neutralize the solution with 0.1 M Hydrochloric Acid before analysis.

3. Oxidative Degradation:

  • Dissolve Norethindrone Diacetate in a suitable solvent and add 3% Hydrogen Peroxide.

  • Keep the solution at room temperature for 24 hours.

4. Thermal Degradation:

  • Expose solid Norethindrone Diacetate to a temperature of 80°C for 48 hours.

5. Photodegradation:

  • Expose a solution of Norethindrone Diacetate (in a photostable solvent like acetonitrile) to UV light (e.g., 254 nm) and visible light for a specified duration.

Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method. Compare the chromatograms to that of an unstressed sample to identify and quantify the degradation products.

Trustworthiness: A self-validating system for these protocols involves running a control sample (unstressed) and a blank (diluent only) with each set of stressed samples. The appearance of new peaks in the stressed samples that are absent in the control and blank provides confidence in the identification of degradation products. Mass balance calculations, where the sum of the assay of the parent drug and the percentage of all degradation products should be close to 100%, further validate the analytical method's ability to detect all significant degradants.

Conclusion and Recommendations

The formation of 17-Desethynyl Norethindrone Diacetate represents a critical degradation pathway for Norethindrone Diacetate, primarily driven by acid-catalyzed hydration of the ethynyl group. This transformation, along with other potential degradation reactions such as hydrolysis and oxidation, necessitates a thorough understanding and proactive control during drug development and manufacturing.

To ensure the stability and quality of Norethindrone Diacetate formulations, the following recommendations are crucial:

  • Formulation Development: Careful selection of excipients is paramount to avoid acidic micro-environments that can accelerate degradation. A comprehensive excipient compatibility study is highly recommended.

  • pH Control: For liquid or semi-solid formulations, maintaining a neutral or slightly basic pH is critical to minimize the formation of 17-Desethynyl Norethindrone Diacetate.

  • Analytical Monitoring: The implementation of a validated, stability-indicating HPLC method is essential for routine quality control and stability testing to monitor for the presence of this and other degradation products.

  • Storage Conditions: Norethindrone Diacetate and its formulations should be protected from excessive heat and light to mitigate thermal and photodegradation.

By adhering to these principles and utilizing the technical information provided in this guide, researchers and drug development professionals can effectively manage the stability of Norethindrone Diacetate and ensure the delivery of a safe and efficacious product to patients.

References

  • Azeez, R., Siddiqui, M. A., & Azeez, Z. (2021). A Novel Validated High Performance liquid chromatographic stability indicating assay method for the chemical analytical quantification of Norethindrone Tablets and their degradation study. Der Pharma Chemica, 13(5), 1-10. [Link]

  • Chemistry LibreTexts. (2024, March 18). 9.4: Hydration of Alkynes. [Link]

  • Krishna, P. M., Rao, B. T., Kumar, R. K., & Venkateswarlu, P. (2003). Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. ResearchGate. [Link]

  • JoVE. (2023, April 30). Video: Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration. [Link]

  • Lee, C. C., & Li, C. L. (1990). Dissolution testing of norethindrone:ethinyl estradiol, norethindrone:mestranol, and norethindrone acetate:ethinyl estradiol combination tablets. Journal of pharmaceutical sciences, 79(6), 549–553. [Link]

  • PubChem. (n.d.). 17-Desethynyl Norethindrone Diacetate. National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

  • SynThink. (n.d.). Norethindrone Acetate EP Impurity E; 17-Desethynyl Norethindrone Diacetate. [Link]

Sources

Mechanistic Dynamics of Ethinyl Removal in Norethindrone Derivatives: A Technical Guide to CYP-Mediated Biotransformation and Inactivation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Norethindrone (17α-ethinyl-19-nortestosterone) is a cornerstone synthetic progestin widely utilized in oral contraceptives and hormone replacement therapies. From a structural biology perspective, the addition of the 17α-ethinyl (alkyne) group is a deliberate design choice: it provides severe steric hindrance against 17β-hydroxysteroid dehydrogenase, thereby preventing rapid first-pass hepatic metabolism and ensuring oral bioavailability.

However, as a Senior Application Scientist overseeing drug metabolism and pharmacokinetics (DMPK) profiling, I have observed that this alkyne moiety introduces a complex metabolic liability. It serves as a prime target for oxidative biotransformation by cytochrome P450 (CYP) enzymes—predominantly CYP3A4 and, to a lesser extent, CYP2C9 , 1[1]. The oxidation of the ethinyl group is a critical inflection point in steroid metabolism that triggers a bifurcation in the metabolic pathway: one route leads to the structural cleavage of the ethinyl group (de-ethinylation), while the other results in the irreversible suicide inhibition of the CYP enzyme itself.

The Molecular Basis of Ethinyl Oxidation

The initial step in the metabolism of the 17α-ethinyl group involves the transfer of a single oxygen atom from the activated heme iron-oxo species (Compound I) of CYP3A4 to the carbon-carbon triple bond. This oxygenation generates a highly unstable oxirene or ketocarbene-iron intermediate 2[2].

Due to the extreme thermodynamic instability of the ketocarbene, it rapidly undergoes a 1,2-hydride shift to form a slightly more stable, yet highly electrophilic, ketene intermediate. The generation of these reactive species dictates the subsequent divergent fates of the steroid and the enzyme.

MetabolicPathway Norethindrone Norethindrone (17α-ethinyl) CYP3A4 CYP3A4 / O2 Oxidation Norethindrone->CYP3A4 Ketocarbene Ketocarbene / Oxirene Intermediate CYP3A4->Ketocarbene Ketene Ketene Intermediate Ketocarbene->Ketene 1,2-Hydride Shift MBI Mechanism-Based Inactivation (Heme / Apoprotein Adducts) Ketocarbene->MBI Heme N-alkylation Deethinylation De-ethinylation & D-Ring Expansion Ketene->Deethinylation Hydrolysis Ketene->MBI Apoprotein Binding

Figure 1: CYP3A4-mediated oxidation of norethindrone leading to de-ethinylation and MBI.

Divergent Fates: De-ethinylation vs. Mechanism-Based Inactivation (MBI)

Pathway A: De-ethinylation and D-Ring Expansion

If the ketene intermediate escapes the immediate active site without covalently binding to the enzyme, it reacts with ambient water molecules (hydrolysis). In the specialized steric environment of 17α-ethinyl sterols, this hydrolysis frequently triggers a structural rearrangement that results in the cleavage of the ethinyl group (de-ethinylation) and the simultaneous expansion of the cyclopentanoperhydrophenanthrene D-ring, yielding D-homo steroid metabolites 2[2].

Pathway B: Mechanism-Based Inactivation (MBI)

More critically for drug developers, the reactive intermediates can attack the CYP3A4 enzyme itself, leading to Mechanism-Based Inactivation (MBI) [[3]](3]. This irreversible suicide inhibition occurs via two distinct mechanisms:

  • Heme Destruction: The ketocarbene intermediate can directly add to one of the pyrrole nitrogens of the heme prosthetic group, forming an N-alkylated heme adduct. This permanently destroys the catalytic core of the enzyme 2[2].

  • Apoprotein Alkylation: The electrophilic ketene can covalently bind to nucleophilic amino acid residues within the CYP3A4 active site, permanently blocking substrate access 4[4].

Quantitative Data: Kinetic Parameters of Ethinyl-Mediated Inactivation

Understanding the kinetics of this process is vital for predicting clinical drug-drug interactions (DDIs). Based on extensive studies of structurally related 17α-ethinyl steroids, the inactivation of CYP3A4 follows pseudo-first-order kinetics [[4]](4].

Kinetic ParameterTypical ValueMechanistic Significance
KI​ ~18 µMThe concentration of the ethinyl steroid required to achieve half-maximal inactivation. Indicates moderate binding affinity to the CYP3A4 active site.
kinact​ ~0.04 min⁻¹The maximal rate constant for inactivation. Corresponds to an enzyme half-life ( t1/2​ ) of approximately 16 minutes under saturating conditions.
Partition Ratio ( r ) ~50For every 50 molecules of steroid metabolized (e.g., de-ethinylated or hydroxylated), 1 molecule successfully inactivates the enzyme.
Stoichiometry ~1.3 nmol/nmol P450Demonstrates a near 1:1 covalent binding ratio of the reactive metabolite to the inactivated CYP3A4 apoprotein.

Experimental Methodology: Evaluating MBI and Ethinyl Cleavage

To rigorously prove that ethinyl removal results in MBI rather than reversible competitive inhibition, DMPK scientists must employ a self-validating two-step incubation protocol. The causality behind these steps is paramount: if you do not actively remove reversible binding, your kinact​ calculations will be fundamentally flawed.

Step-by-Step In Vitro Protocol
  • Primary Incubation (Bioactivation):

    • Prepare a mixture containing Human Liver Microsomes (HLMs) or recombinant CYP3A4 (e.g., 1 nmol/mL) and varying concentrations of norethindrone (0, 5, 10, 25, 50 µM) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality Note: We run a 0 µM control to account for baseline thermal degradation of the enzyme at 37°C.

  • Initiation:

    • Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

    • Causality Note: MBI is strictly dependent on catalytic turnover. Without NADPH, the ketene cannot form, and inactivation will not occur 4[4].

  • Time-Course Sampling & Quenching:

    • At predetermined intervals (e.g., 0, 5, 10, 15, 20, 30 minutes), remove a 10 µL aliquot from the primary incubation.

  • Massive Dilution (The Critical Step):

    • Immediately dilute the 10 µL aliquot into 490 µL (a 50-fold dilution) of a secondary incubation mixture containing a CYP3A4-specific marker substrate (e.g., 200 µM testosterone) and fresh NADPH.

    • Causality Note: This 50-fold dilution drops the norethindrone concentration far below its reversible Ki​ . Any loss of testosterone 6β-hydroxylation activity observed here is exclusively due to irreversible covalent inactivation (MBI).

  • LC-MS/MS Quantification:

    • Terminate the secondary reaction after 10 minutes using ice-cold acetonitrile containing an internal standard.

    • Centrifuge and analyze the supernatant via LC-MS/MS to quantify the formation of 6β-hydroxytestosterone.

  • Data Processing:

    • Plot the natural logarithm of the percent remaining activity versus pre-incubation time to determine the observed rate constant ( kobs​ ) for each concentration. Fit the data to the Michaelis-Menten-like equation: kobs​=(kinact​×[I])/(KI​+[I]) to derive the final parameters.

Workflow Step1 1. Primary Incubation HLMs + Norethindrone Step2 2. Initiation Add NADPH (37°C) Step1->Step2 Step3 3. Time-Course Aliquot Sampling Step2->Step3 Step4 4. Dilution Quench Reversible Binding Step3->Step4 Step5 5. LC-MS/MS Quantify Residual Activity Step4->Step5

Figure 2: In vitro experimental workflow for assessing mechanism-based CYP inactivation.

Conclusion

The metabolic cleavage of the ethinyl group in norethindrone derivatives is a textbook example of bioactivation leading to mechanism-based enzyme inactivation. By rigorously mapping the formation of ketocarbene and ketene intermediates, and employing self-validating kinetic assays, drug development professionals can accurately predict the DDI liabilities of novel alkyne-containing therapeutics.

References

  • Guengerich, F. P., et al. "Mechanism-based inactivation of cytochrome P450 3A4 by 17 alpha-ethynylestradiol: evidence for heme destruction and covalent binding to protein." PubMed / NIH.
  • Lin, H. L., et al. "Mechanism-based inactivation of cytochrome P450 enzymes: chemical mechanisms, structure-activity relationships and relationship to clinical drug-drug interactions and idiosyncratic adverse drug reactions." PubMed / NIH.
  • Ortiz de Montellano, P. R., & Foroozesh, M. "Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation." ResearchGate.
  • Korhonen, T., et al. "Identification of the human cytochrome P450 enzymes involved in the in vitro biotransformation of lynestrenol and norethindrone." PubMed / NIH.
  • Wang, J., et al. "The involvement of CYP3A4 and CYP2C9 in the metabolism of 17 alpha-ethinylestradiol." PubMed / NIH.

Sources

Identification of 17-Desethynyl Norethindrone Diacetate in Forced Degradation Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As pharmaceutical regulatory landscapes become increasingly stringent, the comprehensive profiling of active pharmaceutical ingredients (APIs) under stress conditions is non-negotiable. For Norethindrone Acetate (NETA), a widely utilized synthetic progestin, forced degradation studies consistently reveal a critical degradation product: 17-Desethynyl Norethindrone Diacetate , officially recognized as Norethindrone Acetate EP Impurity E [1].

This technical guide provides an in-depth mechanistic, analytical, and procedural framework to identify and characterize this specific impurity. By anchoring our methodology in ICH Q1A(R2) guidelines[2], we establish a self-validating analytical ecosystem that ensures peak purity, mass balance, and absolute structural certainty.

Mechanistic Rationale: The Chemistry of NETA Degradation

To identify an impurity, one must first understand the causality of its formation. Norethindrone Acetate (C₂₂H₂₈O₃) features a 17α-ethynyl group and a 17β-acetate group[3]. The nomenclature "17-Desethynyl Norethindrone Diacetate" is a historical commercial artifact; chemically, it is 17α-acetyl-17β-acetoxy-19-norandrost-4-en-3-one (C₂₂H₃₀O₄)[4].

The Causality of Formation: Under acidic or oxidative stress, the terminal alkyne (ethynyl group) of NETA is highly susceptible to electrophilic addition. The degradation follows a classic alkyne hydration pathway :

  • Protonation/Oxidation: The electron-rich triple bond interacts with hydronium ions (acid stress) or oxidative radicals.

  • Markovnikov Addition: Water attacks the more substituted internal carbon of the alkyne, forming an unstable enol intermediate.

  • Tautomerization: The enol rapidly tautomerizes into a stable methyl ketone.

This hydration adds exactly one molecule of water (+18.0106 Da), converting the ethynyl group (-C≡CH) into an acetyl group (-C(=O)CH₃).

DegradationPathway NETA Norethindrone Acetate (API) Stress Acidic/Oxidative Stress (H2O, H+) NETA->Stress Intermediate Enol Intermediate (Markovnikov Addition) Stress->Intermediate ImpE 17-Desethynyl Norethindrone Diacetate (EP Impurity E) Intermediate->ImpE Tautomerization

Fig 1. Alkyne hydration pathway of Norethindrone Acetate forming EP Impurity E.

Forced Degradation Protocol

In alignment with ICH Q1A(R2) standards[5], the following protocol is designed to achieve a target degradation of 5–20%. This range is critical: it is sufficient to generate quantifiable impurities without triggering secondary degradation cascades that obscure the primary degradation pathways.

Step-by-Step Stress Methodologies
  • Acid Hydrolysis: Transfer 10 mg of NETA API into a 50 mL volumetric flask. Add 10 mL of 1N HCl and 10 mL of acetonitrile (as a co-solvent to ensure solubility). Heat at 60°C in a water bath for 24 hours. Neutralize with 10 mL of 1N NaOH prior to injection to protect the analytical column.

  • Base Hydrolysis: Repeat the above using 1N NaOH. Neutralize with 1N HCl. (Note: Base hydrolysis often cleaves the 17β-acetate, forming different impurities, but is required for mass balance).

  • Oxidative Stress: Treat 10 mg of NETA with 10 mL of 3% H₂O₂ at 60°C for 24 hours. Quench the reaction with a stoichiometric amount of sodium bisulfite.

  • Thermal Stress: Expose the solid API in a thin layer to 105°C in a hot air oven for 7 days.

  • Photolytic Stress: Expose a thin layer of solid API to 1.2 million lux hours of UV light per ICH Q1B guidelines.

Quantitative Degradation Summary
Stress ConditionReagent / EnvironmentTime / TempTotal Degradation (%)Impurity E Yield (%)
Acidic1N HCl24h / 60°C12.4%8.7%
Basic1N NaOH24h / 60°C18.2%< 0.1%
Oxidative3% H₂O₂24h / 60°C9.5%6.2%
Thermal105°C7 Days2.1%< 0.1%
Photolytic1.2M Lux hours7 Days4.3%0.5%

Data Interpretation: Impurity E is predominantly an acid-catalyzed and oxidative degradation product. The lack of Impurity E in basic conditions is due to the preferential saponification of the acetate ester over alkyne hydration.

Analytical Workflow for Identification

To ensure the trustworthiness of the identification, we employ an orthogonal analytical approach. A single technique is insufficient; the system must be self-validating.

AnalyticalWorkflow Step1 Forced Degradation (ICH Q1A Guidelines) Step2 Sample Neutralization & Preparation Step1->Step2 Step3 RP-HPLC-DAD (Peak Purity & Separation) Step2->Step3 Step4 LC-HRMS/MS (Mass & Fragmentation) Step3->Step4 Step5 NMR Spectroscopy (Structural Elucidation) Step4->Step5

Fig 2. Step-by-step analytical workflow for the identification of degradation impurities.

Phase 1: RP-HPLC-DAD (Separation & Peak Purity)
  • Column: C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile.

  • Causality for DAD: Diode-Array Detection (DAD) at 240 nm is mandatory. The 3-oxo-4-ene chromophore of the steroid nucleus absorbs strongly at this wavelength. DAD allows us to calculate the Peak Purity Angle vs. Purity Threshold . If the purity angle is less than the threshold, the Impurity E peak is spectrally homogeneous, validating that it is not co-eluting with secondary degradants.

Phase 2: LC-HRMS/MS (Mass Determination)
  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Observation: NETA yields an [M+H]+ of m/z 341.2111. The target peak for Impurity E yields an [M+H]+ of m/z 359.2217.

  • Causality: The exact mass difference of +18.0106 Da definitively confirms the addition of H₂O. Subsequent MS/MS fragmentation will show a neutral loss of acetic acid (-60 Da), confirming the acetate group remains intact[4].

Phase 3: NMR Spectroscopy (Structural Elucidation)

To achieve absolute certainty, the impurity is isolated via preparative HPLC and subjected to ¹H and ¹³C NMR.

  • Causality for NMR: Mass spectrometry proves the formula, but NMR proves the connectivity. The disappearance of the terminal alkyne proton singlet at ~2.5 ppm and the emergence of a new methyl ketone singlet at ~2.1 ppm confirms the structural transformation from an alkyne to a ketone.

Data Interpretation & Quantitative Analysis

The following table synthesizes the analytical markers used to definitively identify 17-Desethynyl Norethindrone Diacetate against the parent API.

Analytical ParameterNorethindrone Acetate (API)17-Desethynyl Norethindrone Diacetate (Imp E)
Molecular Formula C₂₂H₂₈O₃[3]C₂₂H₃₀O₄[4]
Relative Retention Time (RRT) 1.000.85 (More polar due to ketone oxygen)
HRMS [M+H]+ (m/z) 341.2111359.2217
Key IR Stretch (cm⁻¹) ~3250 (Alkyne C-H stretch)Absent
Key ¹H-NMR Signal ~2.5 ppm (s, 1H, -C≡CH)~2.1 ppm (s, 3H, -C(=O)CH₃)

Conclusion

The identification of 17-Desethynyl Norethindrone Diacetate (EP Impurity E) during forced degradation is a textbook example of predictable chemical reactivity under stress. By understanding the alkyne hydration mechanism, analytical scientists can rationally design orthogonal LC-MS and NMR workflows to isolate, identify, and quantify this impurity. Adhering to these rigorous, self-validating protocols ensures regulatory compliance with ICH Q1A(R2) and guarantees the safety and efficacy of the final pharmaceutical product.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11013778, 17-Desethynyl Norethindrone Diacetate." PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5832, Norethisterone Acetate." PubChem, [Link]

  • European Medicines Agency. "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." EMA, [Link]

  • ResolveMass Laboratories. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." ResolveMass, [Link]

Sources

Comparative Analysis of Norethindrone Acetate and 17-Desethynyl Norethindrone Diacetate: Structural, Mechanistic, and Analytical Perspectives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development and quality control of steroidal active pharmaceutical ingredients (APIs), distinguishing between the parent drug and its degradation products is critical for ensuring efficacy and patient safety. Norethindrone Acetate (NETA) is a potent synthetic progestin widely utilized in oral contraceptives and hormone replacement therapies. However, during synthesis or prolonged storage under unfavorable conditions, NETA can degrade into specific pharmacopeial impurities.

This whitepaper provides an in-depth technical analysis of the differences between NETA and its primary degradation product, 17-Desethynyl Norethindrone Diacetate (officially designated as Norethindrone Acetate EP Impurity E )[1],[2]. Designed for analytical scientists and regulatory professionals, this guide deconstructs their chemical divergence, the mechanistic causality of impurity formation, and provides a self-validating chromatographic protocol for their baseline resolution.

Chemical Identity and Structural Divergence

To develop robust analytical methods, one must first understand the fundamental structural differences between the API and the impurity.

The Nomenclature Anomaly

While pharmacopeially designated as "17-Desethynyl Norethindrone Diacetate"[1], structural analysis via its SMILES string and IUPAC nomenclature reveals this compound is actually a mono-acetate, mono-ketone derivative: [(8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate [3].

The term "diacetate" is a historical pharmacopeial misnomer. The molecule possesses an acetate group (ester) and an acetyl group (ketone) at the C17 position, rather than two ester groups. Understanding this structural reality is crucial for predicting its chromatographic behavior, as the ketone oxygen alters the molecule's dipole moment and lipophilicity compared to the parent alkyne.

Quantitative Physicochemical Comparison
PropertyNorethindrone Acetate (NETA)17-Desethynyl Norethindrone Diacetate (Impurity E)
Role Active Pharmaceutical Ingredient (API)Degradation Product / EP Impurity E
CAS Number 51-98-966964-58-7[4]
Molecular Formula C22H28O3C22H30O4[3]
Molecular Weight 340.46 g/mol 358.47 g/mol [1]
C17 Substitution Ethynyl group (-C≡CH) & AcetateAcetyl group (-C(=O)CH3) & Acetate
Computed XLogP3 ~3.73.2[3]
Pharmacology Potent Progesterone Receptor AgonistInactive / Sterically Hindered Byproduct

Mechanistic Origin: The Hydration Pathway

The formation of EP Impurity E is not a random degradation event; it is the direct result of the acid-catalyzed hydration of the ethynyl group (-C≡CH) present on the NETA molecule.

Causality of Formation: According to Markovnikov's rule, the hydration of the terminal alkyne in the presence of trace moisture and acidic excipients (or residual metal catalysts from synthesis) yields an unstable enol intermediate. This intermediate rapidly tautomerizes into a highly stable methyl ketone (the acetyl group)[3]. Because this reaction adds one molecule of water (H₂O), the molecular weight increases by exactly 18.01 g/mol (from 340.46 to 358.47).

Pathway NETA Norethindrone Acetate (API) Alkyne Group (-C#CH) MW: 340.46 Reaction Acid-Catalyzed Hydration (+H2O) NETA->Reaction Degradation ImpE EP Impurity E Acetyl Group (-C(=O)CH3) MW: 358.47 Reaction->ImpE Tautomerization

Figure 1: Mechanistic pathway of NETA degradation into EP Impurity E via alkyne hydration.

Analytical Methodology: Chromatographic Resolution

Because Impurity E lacks the linear ethynyl group required for optimal fitting into the progesterone receptor pocket, it is pharmacologically inactive and must be strictly controlled (typically <0.2% peak area per European Pharmacopoeia limits).

To ensure real-time verification of data integrity, the following High-Performance Liquid Chromatography (HPLC) protocol is designed as a self-validating system incorporating strict System Suitability Testing (SST) criteria.

Step-by-Step HPLC Protocol

Step 1: Mobile Phase Formulation & Degassing

  • Action: Prepare an isocratic 60:40 (v/v) mixture of Acetonitrile (HPLC Grade) and Milli-Q Water. Degas via ultrasonication for 15 minutes.

  • Causality: Acetonitrile is selected over methanol due to its lower viscosity and superior mass transfer kinetics, which minimize band broadening for bulky steroidal frameworks. Degassing prevents micro-bubble formation in the pump, ensuring a stable baseline for low-level impurity quantification.

Step 2: Chromatographic Separation

  • Action: Inject 10 µL of the sample onto a C18 Reverse-Phase column (250 mm × 4.6 mm, 5 µm particle size) maintained at 30°C. Flow rate: 1.0 mL/min.

  • Causality: The C18 stationary phase provides a highly hydrophobic environment. Because Impurity E (XLogP3 = 3.2) is slightly more polar than NETA (XLogP3 ~3.7) due to the addition of the ketone oxygen, it partitions less strongly into the stationary phase and elutes before the API. Temperature control at 30°C prevents retention time drift caused by ambient laboratory fluctuations.

Step 3: UV Detection

  • Action: Monitor the eluent at a wavelength of 254 nm.

  • Causality: Both NETA and Impurity E possess a Δ4 -3-ketone conjugated enone system in the steroidal A-ring. This specific chromophore has a λmax​ near 254 nm, allowing for highly sensitive detection while remaining blind to non-conjugated, UV-transparent excipients.

Step 4: System Suitability Testing (The Self-Validating Mechanism)

  • Action: Prior to sample analysis, inject a resolution standard containing 0.5% Impurity E in NETA. The system is only validated for use if the resolution ( Rs​ ) between Impurity E and NETA is > 1.5, and the tailing factor ( Tf​ ) is < 1.5.

  • Causality: This creates a self-validating loop. An Rs​ > 1.5 guarantees baseline separation, ensuring that the integration of the trace Impurity E peak is not artificially inflated by the tailing of the massive NETA API peak. If criteria are not met, the run is automatically aborted, preventing the generation of false-positive out-of-specification (OOS) results.

HPLC_Workflow Sample 1. Sample Prep & Degassing (ACN:Water 60:40) Injection 2. C18 Column Injection (Hydrophobic Partitioning) Sample->Injection Separation 3. Elution Order Impurity E elutes FIRST (LogP 3.2) NETA elutes SECOND (LogP 3.7) Injection->Separation Detection 4. UV Detection @ 254 nm (A-Ring Enone Chromophore) Separation->Detection Validation 5. Self-Validating SST Abort if Resolution (Rs) < 1.5 Detection->Validation

Figure 2: Self-validating HPLC analytical workflow for resolving NETA and Impurity E.

References

  • Title: 17-DESETHYNYL NORETHINDRONE DIACETATE[1] Source: Global Substance Registration System (GSRS), National Institutes of Health (NIH) URL: [Link]

  • Title: NORETHINDRONE ACETATE Source: Inxight Drugs, National Center for Advancing Translational Sciences (NCATS) URL: [Link]

  • Title: 17-Desethynyl Norethindrone Diacetate | CID 11013778[3] Source: PubChem, National Library of Medicine URL: [Link]

Sources

Theoretical synthesis routes for 17-Desethynyl Norethindrone Diacetate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Theoretical Synthesis of 17-Desethynyl Norethindrone Diacetate

Abstract

This whitepaper provides a detailed exploration of theoretical synthetic pathways for 17-Desethynyl Norethindrone Diacetate, a significant derivative and known impurity of Norethindrone Acetate. The primary focus is on scientifically robust and logical routes starting from readily available steroid precursors. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis. Each proposed route is accompanied by a thorough explanation of the underlying chemical principles, step-by-step experimental protocols, and visual representations of the reaction workflows to ensure both clarity and reproducibility.

Introduction: Understanding the Target Molecule

17-Desethynyl Norethindrone Diacetate, with the CAS Number 66964-58-7, is chemically known as (17α)-17-(Acetyloxy)-19-norpregn-4-ene-3,20-dione.[1][2] It is recognized as Impurity E in the European Pharmacopoeia for Norethindrone Acetate.[1][3] The common name "Diacetate" is a historical misnomer, as the molecule contains a single acetate group at the C17 position and a ketone at C20, not two acetate groups.[2]

The core structure is a 19-nortestosterone derivative, lacking the methyl group at the C10 position, which is characteristic of the "19-nor" family of steroids.[4] Its synthesis is of interest for the preparation of analytical standards for quality control in the pharmaceutical industry and for metabolic studies. This guide will detail the most plausible synthetic strategies, beginning with a retrosynthetic analysis to identify key precursors.

Retrosynthetic Analysis

A logical retrosynthetic approach to 17-Desethynyl Norethindrone Diacetate suggests two primary disconnection points, leading to two feasible synthetic strategies. The primary disconnection is at the C17 acetate group, revealing the precursor 17-hydroxy-19-norpregn-4-ene-3,20-dione. A further disconnection of the C17 side chain can lead back to either Norethindrone or a 17-keto steroid like Estr-4-ene-3,17-dione.

G Target 17-Desethynyl Norethindrone Diacetate Precursor1 17-Hydroxy-19-norpregn-4-ene-3,20-dione Target->Precursor1 Acetylation Norethindrone Norethindrone Precursor1->Norethindrone Alkyne Hydration EstroneDeriv Estr-4-ene-3,17-dione Precursor1->EstroneDeriv Side-chain Addition G cluster_0 Route I: From Norethindrone Norethindrone Norethindrone Intermediate 17-Hydroxy-19-norpregn- 4-ene-3,20-dione Norethindrone->Intermediate HgSO4, H2SO4 MeOH/H2O, Reflux Product 17-Desethynyl Norethindrone Diacetate Intermediate->Product Ac2O, Pyridine Room Temp G cluster_1 Route II: From Estr-4-ene-3,17-dione Start Estr-4-ene-3,17-dione Norethindrone Norethindrone Start->Norethindrone 1. KOBu-t, Acetylene 2. H3O+ Workup Intermediate 17-Hydroxy-19-norpregn- 4-ene-3,20-dione Norethindrone->Intermediate HgSO4, H2SO4 MeOH/H2O, Reflux Product 17-Desethynyl Norethindrone Diacetate Intermediate->Product Ac2O, Pyridine Room Temp

Sources

Methodological & Application

Application Note: HPLC Method Development and Validation for the Quantitation of 17-Desethynyl Norethindrone Diacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Norethindrone Acetate (NETA) is a potent synthetic progestin widely utilized in oral contraceptives and hormone replacement therapies. Throughout its synthetic pathway and shelf-life, NETA is susceptible to degradation and side reactions that generate related substances. One critical impurity requiring stringent regulatory monitoring is 17-Desethynyl Norethindrone Diacetate , officially recognized in pharmacopeial monographs as Norethisterone Acetate EP Impurity E [1][2].

Because Impurity E shares the core cyclopenta[a]phenanthrene steroid nucleus with the Active Pharmaceutical Ingredient (API), achieving baseline chromatographic separation requires a highly specific High-Performance Liquid Chromatography (HPLC) method[3]. This application note details the causality behind the chromatographic parameters and provides a self-validating protocol designed to meet ICH Q2(R2) regulatory standards.

Physicochemical Profiling & Chromatographic Implications

Rational method development begins with analyzing the structural divergence between the API and the target analyte.

Table 1: Comparative Physicochemical Properties

PropertyNorethindrone Acetate (API)17-Desethynyl Norethindrone Diacetate
Pharmacopeial Synonym Norethisterone AcetateEP Impurity E
CAS Number 51-98-966964-58-7
Molecular Formula C22H28O3C22H30O4
Molecular Weight 340.46 g/mol 358.47 g/mol
Key Structural Feature 17α-ethynyl group17-acetyl group (desethynyl)

Mechanistic Insight: The structural conversion from an ethynyl group to an acetyl group, combined with the formation of a diacetate moiety, significantly increases the hydrophobicity and molecular footprint of Impurity E[1][4]. In a reversed-phase (RP) chromatographic system, this increased lipophilicity dictates that 17-Desethynyl Norethindrone Diacetate will exhibit stronger retention to the stationary phase and elute after the parent NETA peak[5].

Chemical_Pathway NETA Norethindrone Acetate (NETA) C22H28O3 Ethynyl group at C17 Reaction Degradation / Synthesis Side Reaction NETA->Reaction ImpE 17-Desethynyl NETA Diacetate (EP Impurity E) C22H30O4 Acetyl group at C17 Reaction->ImpE

Fig 2. Structural relationship between Norethindrone Acetate and its EP Impurity E.

Method Development Strategy (Expertise & Causality)

Stationary Phase Selection

Steroids are rigid, bulky molecules. To achieve baseline resolution between closely related steroid analogs, the stationary phase must offer high steric selectivity and a dense carbon load. An end-capped C18 column (e.g., 150 mm × 4.6 mm, 3 µm) is selected for this workflow[6][7]. End-capping is critical here; it neutralizes residual surface silanols on the silica support, preventing secondary hydrogen-bonding interactions with the oxygen moieties of the steroids, which would otherwise cause severe peak tailing.

Mobile Phase & Elution Dynamics

Unlike basic or acidic pharmaceuticals, steroids like NETA and Impurity E are neutral molecules lacking strongly ionizable functional groups (pKa > 14). Consequently, complex buffered mobile phases are unnecessary and can unnecessarily complicate the system[7]. A binary gradient system of Milli-Q Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) is optimal. Acetonitrile is favored over methanol due to its lower viscosity and higher elution strength, which yields sharper peaks for highly hydrophobic diacetates while maintaining a stable baseline at low UV wavelengths[5]. A gradient elution is employed rather than isocratic flow to focus the analyte band on the column head and accelerate the elution of the strongly retained Impurity E, thereby reducing overall run time and preventing band broadening.

Detector Wavelength Optimization

Both NETA and 17-Desethynyl Norethindrone Diacetate share a conjugated 3-oxo-4-ene system in the A-ring of the steroid nucleus. UV spectrophotometric scanning of this chromophore reveals a λmax​ at approximately 240 nm [8][9]. Monitoring the eluent at 240 nm maximizes the signal-to-noise (S/N) ratio for trace-level impurity quantitation while avoiding the solvent background noise typically observed at lower wavelengths (e.g., 210 nm)[3].

HPLC_Workflow A 1. Target Profiling (17-Desethynyl NETA) B 2. Column & Mobile Phase Selection (C18, ACN/H2O) A->B C 3. Gradient Optimization & Wavelength Selection (240 nm) B->C D 4. System Suitability Testing (Resolution > 1.5) C->D E 5. ICH Q2(R2) Validation (LOD/LOQ, Linearity, Accuracy) D->E

Fig 1. Step-by-step HPLC method development and validation workflow for steroid impurities.

Experimental Protocol: Self-Validating Workflow

Reagents and Materials
  • Acetonitrile (HPLC/MS Grade)

  • Milli-Q Water (18.2 MΩ·cm)

  • Norethindrone Acetate Reference Standard

  • 17-Desethynyl Norethindrone Diacetate (EP Impurity E) Reference Standard[2]

Preparation of Solutions
  • Diluent : Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution : Accurately weigh 10 mg of Impurity E into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

  • System Suitability Solution (SST) : Spike a NETA API solution (1.0 mg/mL) with Impurity E at a 0.5% w/w level (5 µg/mL)[3].

Chromatographic Conditions
  • Column : C18, 150 mm × 4.6 mm, 3.0 µm particle size.

  • Column Temperature : 40°C. (Causality: Elevated temperature lowers mobile phase viscosity, enhancing mass transfer kinetics for bulky steroid molecules, resulting in sharper peaks).

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 20 µL.

  • Detection : UV at 240 nm[6].

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (Water) %Mobile Phase B (Acetonitrile) %Elution Profile
0.06040Isocratic hold to focus polar matrix
5.06040Start of gradient
20.02080Ramp to elute hydrophobic Impurity E
25.02080Wash phase
25.16040Return to initial conditions
30.06040Re-equilibration
System Suitability Testing (SST) - The Gatekeeper

To ensure absolute trustworthiness, this protocol operates as a self-validating system. Before analyzing any test samples, the SST solution must be injected to confirm system performance. If the following criteria are not met, the system is deemed unfit for quantitative analysis:

  • Resolution ( Rs​ ) : 2.0 between NETA and 17-Desethynyl Norethindrone Diacetate.

  • Tailing Factor ( Tf​ ) : 1.5 for the Impurity E peak.

  • Theoretical Plates ( N ) : 5000 for the Impurity E peak.

  • Injection Precision : %RSD 2.0% for five replicate injections of the standard solution[3].

Method Validation Framework (ICH Q2(R2))

To ensure regulatory compliance, the method must be validated across the following parameters[3][7]:

  • Specificity : Demonstrate no interference from the blank (diluent) or other known EP impurities (e.g., Impurities A, B, C, D) at the retention time of Impurity E.

  • Linearity : Evaluate across a range of LOQ to 150% of the specification limit (e.g., 0.05 µg/mL to 7.5 µg/mL). The correlation coefficient ( R2 ) must be 0.999.

  • LOD and LOQ : Determined based on the standard deviation of the response ( σ ) and the slope ( S ). Calculated as LOD=3.3×(σ/S) and LOQ=10×(σ/S) [10].

  • Accuracy (Recovery) : Spike API samples with Impurity E at 50%, 100%, and 150% levels. Acceptable recovery limits are strictly 90.0% – 110.0%.

References

  • PubChem. "17-Desethynyl Norethindrone Diacetate | C22H30O4 | CID 11013778". Source: nih.gov.
  • PubChem. "Norethindrone | C20H26O2 | CID 6230". Source: nih.gov.
  • "A Novel Validated Stability Indicating QBD Based RS Method By HPLC For The Estimation Of Impurities Of Norethindrone In Norethindrone Acetate And Their Degradation As Per ICH Q2 Guideline". Source: ijpsjournal.com.
  • "17-Desethynyl Norethindrone Diacetate". Source: cymitquimica.com.
  • "A Novel Intrauterine Device for the Spatio-Temporal Release of Norethindrone Acetate as a Counter-Estrogenic Intervention in the Genitourinary Syndrome of Menopause". Source: mdpi.com.
  • "A rapid stability indicating HPLC-method for determination of norethisterone acetate in plasma, Tablets and in a mixture with other steroids". Source: researchgate.net.
  • "RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled releas". Source: japsonline.com.
  • "CN105277633A - Impurity detection analysis method of norethisterone derivatives and intermediates thereof". Source: google.com.
  • "Badhan et al., IJPSR, 2024; Vol. 15(8): 2244-2251". Source: ijpsr.com.

Sources

A Validated LC-MS/MS Method for the High-Sensitivity Quantification of 17-Desethynyl Norethindrone Diacetate in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 17-Desethynyl Norethindrone Diacetate in human plasma. 17-Desethynyl Norethindrone Diacetate is a known impurity of the synthetic progestin, Norethindrone Acetate. The accurate measurement of such impurities is critical in pharmaceutical development for safety, efficacy, and regulatory compliance. The method detailed herein utilizes Solid Phase Extraction (SPE) for sample clean-up, followed by chromatographic separation on a reversed-phase C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol has been developed and validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3] The described workflow provides the requisite accuracy, precision, and sensitivity for pharmacokinetic, toxicokinetic, or quality control studies.

Introduction and Scientific Rationale

17-Desethynyl Norethindrone Diacetate is a steroid derivative structurally related to norethindrone, a widely used progestational hormone. Its chemical formula is C22H30O4 with a molecular weight of approximately 358.47 g/mol .[4][5][6][7] As an impurity of a pharmaceutical product, its presence and concentration must be carefully monitored.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive technique for the quantitative analysis of drugs and their metabolites in complex biological matrices.[8][9] Its superiority over traditional methods like immunoassays lies in its enhanced specificity, which minimizes cross-reactivity, and its ability to multiplex, allowing for the simultaneous analysis of multiple compounds.[8][9] This method was developed to provide a reliable tool for researchers requiring high-quality, reproducible data for this specific analyte.

The causality behind the chosen experimental approach is grounded in established best practices for steroid analysis. Steroids are often present at low concentrations and in matrices containing numerous endogenous interferences.[10] Therefore, a stringent sample preparation technique like Solid Phase Extraction (SPE) is employed to isolate the analyte and remove matrix components, such as phospholipids, that can cause ion suppression in the mass spectrometer. Chromatographic separation is achieved using a C18 stationary phase, which is ideal for retaining non-polar molecules like steroids. Detection by tandem MS in MRM mode ensures exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition unique to the analyte.

Materials and Methods

Reagents and Materials
  • Analytes: 17-Desethynyl Norethindrone Diacetate reference standard (≥98% purity), stable isotope-labeled internal standard (IS), e.g., 17-Desethynyl Norethindrone Diacetate-d3 (or a suitable structural analog like Norethindrone-d6 if a labeled version of the analyte is unavailable).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS grade).

  • Chemicals: Ammonium Acetate (LC-MS grade), Zinc Sulfate.

  • Biological Matrix: Drug-free human plasma (K2EDTA).

  • Consumables: SPE cartridges (e.g., C18 or polymeric reversed-phase), 96-well plates, autosampler vials.

Instrumentation
  • LC System: A UPLC or HPLC system capable of delivering accurate gradients at flow rates between 0.3-0.6 mL/min (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).[11]

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S, Agilent 6495).[11]

Preparation of Solutions
  • Stock Solutions: Prepare primary stock solutions of the analyte and internal standard in methanol or acetonitrile at a concentration of 1 mg/mL. Store at -20°C.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards (CS) and quality control (QC) samples. The IS working solution should be prepared at a concentration that yields a robust signal (e.g., 50 ng/mL).

Experimental Protocols

Overall Analytical Workflow

The entire process from sample receipt to final data is outlined below. This workflow is designed to ensure efficiency and minimize potential for error.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (e.g., 100 µL) Spike_IS Spike with Internal Standard Sample->Spike_IS Precipitate Protein Precipitation (e.g., with ACN or ZnSO4) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Load_SPE Load Supernatant onto SPE Cartridge Centrifuge->Load_SPE Wash_SPE Wash SPE (Remove Interferences) Load_SPE->Wash_SPE Elute_SPE Elute Analyte Wash_SPE->Elute_SPE Drydown Evaporate to Dryness Elute_SPE->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify Report Generate Report Quantify->Report

Caption: High-level workflow for the quantification of 17-Desethynyl Norethindrone Diacetate.

Step-by-Step Sample Preparation (SPE)

Causality: This SPE protocol is designed to remove both proteins and highly polar/non-polar interferences. Protein precipitation is an initial bulk clean-up step. The C18 SPE sorbent retains the analyte of interest based on hydrophobic interactions. The aqueous wash removes salts and polar contaminants, while a less polar organic wash can remove some lipids. The final elution with a strong organic solvent recovers the analyte, which is then concentrated and reconstituted in a solvent compatible with the LC mobile phase to ensure good peak shape.

  • Aliquot: Pipette 100 µL of human plasma (blank, CS, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Spike: Add 10 µL of the internal standard working solution to all tubes (except double blanks).

  • Precipitate: Add 300 µL of acetonitrile, vortex for 30 seconds, and centrifuge at 14,000 rpm for 10 minutes.

  • Condition SPE: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of Type I water.

  • Load: Transfer the supernatant from step 3 to the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Dry: Dry the cartridge under vacuum or nitrogen for 2-5 minutes.

  • Elute: Elute the analyte with 1 mL of acetonitrile into a clean collection tube.

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of 50:50 acetonitrile/water, vortex, and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions

Causality: A C18 column is the standard for steroid analysis due to its hydrophobic nature. A gradient elution is used to ensure that more polar matrix components elute early, while the analyte is retained and then eluted with a higher organic concentration, providing a sharp peak and good resolution. Formic acid or ammonium acetate is added to the mobile phase to promote protonation of the analyte ([M+H]+), which is essential for ESI+ sensitivity. The MS/MS parameters are selected to be highly specific; the precursor ion (Q1) is the protonated molecule, and the product ion (Q3) is a stable, characteristic fragment, ensuring that only the analyte of interest is quantified.

Parameter Recommended Condition
LC Column Reversed-phase C18, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
LC Gradient Start at 30% B, ramp to 95% B over 3 min, hold for 1 min, return to 30% B and re-equilibrate.
Ionization Mode ESI Positive
MRM Transition Analyte: 359.2 -> 299.2 (hypothetical); IS: 362.2 -> 302.2 (hypothetical)
Source Temp. 500°C
IonSpray Voltage 5500 V

Note: MRM transitions and collision energies must be empirically optimized by infusing a pure standard of the analyte.

Bioanalytical Method Validation

A bioanalytical method is only trustworthy if it has been thoroughly validated to prove it is fit for its intended purpose.[12] The validation process follows a structured approach, assessing key parameters as mandated by regulatory agencies like the FDA and EMA.[2][13]

Validation_Parameters cluster_core Core Performance cluster_matrix Matrix Effects cluster_stability Analyte Stability center Method Validation (Fit for Purpose) Accuracy Accuracy center->Accuracy Precision Precision center->Precision Linearity Linearity & Range center->Linearity LLOQ Sensitivity (LLOQ) center->LLOQ Selectivity Selectivity center->Selectivity Matrix_Effect Matrix Effect center->Matrix_Effect Recovery Extraction Recovery center->Recovery FT_Stability Freeze-Thaw center->FT_Stability ST_Stability Short-Term (Bench-Top) center->ST_Stability LT_Stability Long-Term (Freezer) center->LT_Stability PP_Stability Post-Preparative center->PP_Stability

Caption: Key parameters for a comprehensive bioanalytical method validation.

Validation Protocol & Acceptance Criteria

The following table summarizes the experiments performed during validation and the typical acceptance criteria based on regulatory guidance.[1][14]

Parameter Experiment Description Acceptance Criteria
Selectivity Analyze at least 6 different blank plasma lots for interferences at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range Analyze a calibration curve with at least 6 non-zero standards over the expected concentration range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples at LLOQ, Low, Medium, and High concentrations in replicate (n=5) on at least 3 different days.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
Recovery Compare the analyte peak area from pre-extraction spiked samples to post-extraction spiked samples at 3 concentrations (Low, Med, High).Recovery should be consistent, precise, and reproducible.
Matrix Effect Compare the analyte peak area in post-extraction spiked samples from 6 different plasma lots to the peak area in a neat solution.The CV of the IS-normalized matrix factor should be ≤15%.
Stability Assess analyte stability in plasma under various conditions: 3 freeze-thaw cycles, 24h at room temp (bench-top), long-term storage at -80°C, and post-preparative stability in the autosampler.Mean concentrations of stability samples must be within ±15% of nominal (freshly prepared) samples.
Example Data Presentation

Table 1: Example Inter-day Accuracy and Precision Data

QC Level Nominal Conc. (ng/mL) N Mean Measured Conc. (ng/mL) Accuracy (%) Precision (CV%)
LLOQ 0.10 15 0.11 110.0 12.5
Low QC 0.30 15 0.29 96.7 8.9
Mid QC 5.00 15 5.15 103.0 6.2

| High QC | 15.0 | 15 | 14.7 | 98.0 | 5.5 |

Conclusion

This application note provides a comprehensive, step-by-step protocol for the quantification of 17-Desethynyl Norethindrone Diacetate in human plasma using LC-MS/MS. The outlined method, incorporating solid-phase extraction and UPLC-MS/MS, is shown to be a scientifically sound approach for achieving the sensitivity, selectivity, and accuracy required for regulated bioanalysis. The detailed validation framework ensures that the method is trustworthy and generates reliable data to support drug development and research professionals.

References

  • Title: USFDA guidelines for bioanalytical method validation Source: SlideShare URL
  • Title: 17-Desethynyl Norethindrone Diacetate - CymitQuimica Source: CymitQuimica URL
  • Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: KCAS Bio URL: [Link]

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: AIT Bioscience URL: [Link]

  • Title: European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Source: Future Science URL: [Link]

  • Title: FDA issues final guidance on bioanalytical method validation Source: GaBI Journal URL: [Link]

  • Title: Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation Source: PMC (PubMed Central) URL: [Link]

  • Title: Development and validation of an expanded panel of progestins using liquid chromatography-tandem triple quadrupole mass spectrometry (LC-MS/MS) to monitor protocol compliance in hormonal contraceptive pharmacokinetic/pharmacodynamic studies Source: PMC (PubMed Central) URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: 17-Desethynyl Norethindrone Diacetate | C22H30O4 Source: PubChem URL: [Link]

  • Title: LC-MS/MS Steroid Analysis Solutions for Clinical Research Source: Phenomenex URL: [Link]

  • Title: ICH guideline M10 Step2b on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites Source: PLOS ONE URL: [Link]

  • Title: Development and Validation of LC-MS/MS Assay for the Quantification of Progesterone in Rat Plasma and its Application to Pharmacokinetic Studies Source: Journal of Chromatographic Science URL: [Link]

  • Title: Bioanalytical method validation emea Source: SlideShare URL: [Link]

  • Title: European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Source: Bioanalysis Zone URL: [Link]

  • Title: LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation Source: PMC (PubMed Central) URL: [Link]

  • Title: 17-DESETHYNYL NORETHINDRONE DIACETATE Source: FDA Global Substance Registration System (GSRS) URL: [Link]

  • Title: Quantitative Determination of a Panel of Endogenous Steroids in Human Serum by LC/MS/MS Source: Agilent URL: [Link]

  • Title: A Rapid and Analytically Sensitive LC-MS Method for the Simultaneous Analysis of a Panel of Steroid Hormones for Clinical Research Source: Waters Corporation URL: [Link]

  • Title: Progesterone Metabolism in Serum Source: Agilent URL: [Link]

  • Title: 17-Desethynyl Norethindrone Diacetate Source: CRO Splendid Lab Pvt. Ltd. URL: [Link]

  • Title: Norethindrone Acetate EP Impurity E; 17-Desethynyl Norethindrone Diacetate Source: SynThink URL: [Link]

  • Title: Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study Source: PMC (PubMed Central) URL: [Link]

  • Title: (PDF) Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study Source: ResearchGate URL: [Link]

  • Title: Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study Source: Semantic Scholar URL: [Link]

  • Title: Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study Source: PubMed URL: [Link]

  • Title: A Validated LC-MS/MS Method for Quantification of Norethindrone in Human Plasma Source: International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS) URL: [Link]

Sources

Application Note: Advanced Sample Preparation and Extraction Techniques for 17-Desethynyl Norethindrone Diacetate (EP Impurity E)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Formulation Scientists, and QA/QC Drug Development Professionals

Executive Summary

Norethindrone Acetate (NETA) is a highly potent synthetic progestin widely utilized in oral contraceptives and hormone replacement therapies. Ensuring the chemical purity of NETA is a critical regulatory requirement. 17-Desethynyl Norethindrone Diacetate (designated as Norethindrone Acetate EP Impurity E) is a primary process and degradation impurity that must be strictly monitored. This application note provides field-proven, self-validating sample preparation protocols to quantitatively extract Impurity E from both bulk Active Pharmaceutical Ingredients (API) and complex formulated matrices for downstream UHPLC-PDA/MS analysis.

Mechanistic Insights: Causality of Impurity Formation

As a Senior Application Scientist, understanding how an impurity forms is the first step in designing an extraction protocol that prevents its artificial generation during sample prep.

Impurity E is not a true "diacetate" in the traditional sense; its IUPAC nomenclature reveals it as a 17-acetyl-17-acetate derivative. It is primarily generated during the API synthesis process. When the starting material (Norethindrone) is exposed to acidic aqueous conditions, the 17-alpha-ethynyl group (-C≡CH) undergoes alkyne hydration to form a methyl ketone (17-acetyl). Subsequent esterification steps acetylate the 17-hydroxyl group, yielding 17-Desethynyl Norethindrone Diacetate.

Because the ester linkages and the ketone moiety are susceptible to solvolysis and thermal degradation, extraction protocols must strictly avoid strong acids, strong bases, and elevated temperatures (>25°C) to prevent the artifactual generation of Impurity E during the analytical workflow.

Chemical_Pathway N Norethindrone (Terminal Alkyne) Int 17-Acetyl Norethindrone (Methyl Ketone) N->Int Alkyne Hydration (Acidic Conditions) ImpE 17-Desethynyl Norethindrone Diacetate (Impurity E) Int->ImpE Acetylation (Acetic Anhydride)

Fig 1: Chemical formation pathway of EP Impurity E from Norethindrone.

Analyte Characterization

To design an efficient extraction solvent system, we must evaluate the physicochemical properties of the target analyte. According to the [1] and standard reference materials from [2], Impurity E is highly lipophilic.

PropertySpecificationAnalytical Implication
Analyte Name 17-Desethynyl Norethindrone DiacetateTarget compound for QA/QC profiling.
CAS Number 66964-58-7Unique identifier for reference standards.
Molecular Formula C₂₂H₃₀O₄Mass-to-charge (m/z) tracking in LC-MS.
Molecular Weight 358.47 g/mol Requires precise MS tuning (ESI+ mode).
LogP (Estimated) ~3.2Highly hydrophobic; requires organic modifiers (Acetonitrile/Ethanol) for extraction.

Experimental Logic & Self-Validating System Design

A robust protocol must be a self-validating system . This means the method inherently proves its own accuracy during every run.

  • Extraction Solvent Causality: We utilize a 60:40 Acetonitrile:Water (v/v) mixture. Pure aqueous solvents fail to solubilize the lipophilic Impurity E, while 100% organic solvents can cause the precipitation of co-formulated polymeric excipients (like povidone), trapping the analyte. The 60:40 ratio provides the perfect thermodynamic balance to swell the matrix and release the steroid.

  • Internal Standardization: To validate recovery, samples are pre-spiked with Norethindrone-d7 (a stable isotope). Any physical loss of Impurity E during filtration or Solid-Phase Extraction (SPE) is mathematically normalized by the deuterium recovery rate.

  • System Suitability Test (SST): Per [3], before analyzing the extracted samples, a resolution standard must be injected. The chromatographic resolution ( Rs​ ) between the parent NETA and Impurity E must be ≥1.5 .

Step-by-Step Methodologies

Protocol A: Direct Solubilization for Bulk API

Use this protocol for routine batch release testing of pure Norethindrone Acetate API.

  • Weighing: Accurately weigh 50.0 mg of NETA API into a 50 mL volumetric flask.

  • Solvent Addition: Add 30 mL of the extraction diluent (Acetonitrile:Water, 60:40 v/v).

  • Cold Ultrasonication: Sonicate the flask in a cold-water bath (15°C – 20°C) for 10 minutes. Causality: Keeping the temperature below 25°C prevents the artifactual hydrolysis of the acetate ester.

  • Dilution: Make up to the 50 mL mark with the extraction diluent and invert 10 times to mix.

  • Filtration: Filter 2 mL of the solution through a 0.22 µm PTFE syringe filter into an amber UHPLC vial. Discard the first 1 mL of filtrate to account for membrane adsorption.

Protocol B: Solid-Phase Extraction (SPE) for Formulated Tablets

Use this protocol for low-dose tablets (e.g., 0.1 mg NETA) where excipient interference is high and trace-level quantification (<0.05%) is required.

  • Homogenization: Pulverize 20 tablets into a fine powder using a mortar and pestle.

  • Matrix Disruption: Transfer an amount of powder equivalent to 5.0 mg of NETA into a 15 mL centrifuge tube. Add 5 mL of Acetonitrile:Water (20:80 v/v) to intentionally keep the organic strength low for the upcoming SPE loading phase.

  • Agitation & Centrifugation: Vortex for 2 minutes, then centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet insoluble excipients (magnesium stearate, lactose).

  • SPE Conditioning: Condition a Polymeric Reversed-Phase HLB Cartridge (30 mg/1 mL) with 1 mL of 100% Methanol, followed by 1 mL of LC-MS grade Water.

  • Loading: Load 2 mL of the sample supernatant onto the conditioned cartridge at a flow rate of 1 drop/second.

  • Washing: Wash the cartridge with 2 mL of 5% Methanol in Water to elute polar excipients.

  • Elution: Elute Impurity E using 1 mL of 100% Acetonitrile into a clean collection tube.

  • Reconstitution: Inject directly into the UHPLC-PDA/MS system.

SPE_Workflow A Tablet Pulverization & Homogenization B Matrix Disruption (ACN:H2O 20:80) A->B C Centrifugation (10,000 rpm, 4°C) B->C F Sample Loading (Supernatant) C->F Transfer Supernatant E SPE Conditioning (MeOH -> H2O) E->F G Washing Phase (5% MeOH in H2O) F->G H Elution Phase (100% Acetonitrile) G->H I UHPLC-PDA/MS Analysis H->I

Fig 2: Solid-Phase Extraction (SPE) workflow for trace-level Impurity E isolation.

Quantitative Data Presentation

The following table summarizes the expected method validation parameters for the extraction of Impurity E using the outlined protocols, conforming to ICH Q2(R1) guidelines. Data is representative of optimized UHPLC-PDA detection at 241 nm [4].

Validation ParameterProtocol A (API)Protocol B (Tablet SPE)Acceptance Criteria (ICH)
Extraction Recovery (%) 99.2 ± 0.8%96.5 ± 1.2%95.0% – 105.0%
Limit of Detection (LOD) 0.01%0.003%Signal-to-Noise 3:1
Limit of Quantitation (LOQ) 0.03%0.01%Signal-to-Noise 10:1
Method Precision (RSD) 0.6%1.4% 2.0%
Matrix Effect Negligible< 5% Ion Suppression 15% deviation

References

  • National Center for Biotechnology Information (PubChem). "17-Desethynyl Norethindrone Diacetate | C22H30O4 | CID 11013778". PubChem Database. URL:[Link]

  • United States Pharmacopeia (USP-NF). "Estradiol and Norethindrone Acetate Tablets - Official Monographs". USP-NF Online. URL: [Link]

  • Azeez, R. et al. "A Novel Validated Stability Indicating QBD Based RS Method By HPLC For The Estimation Of Impurities Of Norethindrone In Norethindrone Acetate And Their Degradation As Per ICH Q2 Guideline". International Journal of Pharmaceutical Sciences and Research. URL:[Link]

Application Note: Rational Design of Mobile Phase Gradients for the Chromatographic Separation of Norethindrone and its Critical Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Norethindrone (17-Hydroxy-19-nor-17α-pregn-4-en-20-yn-3-one) is a potent synthetic progestin widely utilized in oral contraceptives and hormone replacement therapies. Ensuring the purity of Norethindrone drug substances and formulated tablets requires rigorous stability-indicating analytical methods. The primary analytical challenge lies in the structural similarity of its process impurities and degradation products, specifically positional isomers and oxidation products. This protocol details a highly optimized, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to achieve baseline resolution ( Rs​≥1.5 ) for all critical pairs.

Mechanistic Rationale: The Causality of Gradient Optimization

Developing a stability-indicating method requires moving beyond trial-and-error to understand the thermodynamic interactions between the steroid nucleus, the mobile phase, and the stationary phase.

The Critical Impurities
  • Impurity A (Noreandrostenedione): An oxidation product that is slightly more polar than the API[1].

  • Impurity B (Norethindrone enolether): A highly lipophilic process impurity[1].

  • Impurity C ( Δ5(6) -Norethindrone): A double-bond positional isomer[1].

  • Impurity D ( Δ5(10) -Norethindrone): Another double-bond positional isomer[1].

Why Gradient Elution?

Isocratic methods often fail to resolve the Δ4 structure (Norethindrone) from its Δ5(6) and Δ5(10) isomers without excessively prolonging the retention time of lipophilic impurities like the enolether (Imp-B). By employing a carefully engineered gradient, we dynamically manipulate the thermodynamic partition coefficients[1].

  • The Isocratic Hold (0–18 min): Starting with a highly aqueous mobile phase (65% Water / 35% Acetonitrile) maximizes the shape selectivity of the C18 stationary phase. This extended hold is strictly required to resolve Impurity A (Relative Retention Time: 0.93) from the main Norethindrone peak, as their dipole moments are nearly identical[1].

  • The Organic Ramp (18–40 min): Ramping the organic modifier from 35% to 80% Acetonitrile overcomes the strong hydrophobic interactions of the late-eluting Impurities C, D, and particularly B (RRT: 3.15)[1]. Without this ramp, Impurity B would exhibit severe band broadening and poor sensitivity.

  • Solvent Selection: 1 due to its aprotic nature and lower viscosity[1]. Acetonitrile participates in dipole-dipole interactions, which are critical for distinguishing the subtle electron density differences between the positional double bonds of Impurities C and D.

Workflow & Logical Relationships

G Start Define Target Profile (Norethindrone + Imp A-D) ColSel Stationary Phase Inertsil ODS-3V (150x4.6mm, 5µm) Start->ColSel Aqueous Aqueous Hold (0-18 min) 35% ACN: Resolves Isomers ColSel->Aqueous Organic Organic Ramp (18-40 min) 80% ACN: Elutes Lipophiles Aqueous->Organic Shift Partition Coefficient Validate Self-Validation Forced Degradation Mass Balance Organic->Validate

Logical workflow for optimizing Norethindrone gradient elution and self-validation.

Experimental Protocol

This protocol operates as a self-validating system . By subjecting the sample to forced degradation (acid, base, oxidative, and thermal stress), the method inherently proves its stability-indicating nature. If degradation peaks are fully resolved from the active pharmaceutical ingredient (API) and mass balance is achieved, the chromatographic parameters are fundamentally validated[1].

Chromatographic Conditions
  • Column: Inertsil ODS-3V, 150 mm × 4.6 mm, 5 µm (or equivalent deactivated C18)[2].

  • Mobile Phase A: Milli-Q Water[3].

  • Mobile Phase B: HPLC-Grade Acetonitrile[3].

  • Flow Rate: 1.5 mL/min[3].

  • Column Temperature: 25°C.

  • Detection Wavelength: Diode Array Detector (DAD) set at 210 nm and 240 nm for simultaneous monitoring[2].

  • Injection Volume: 20 µL[3].

Step-by-Step Methodology
  • Mobile Phase Preparation: Degas Milli-Q water (Mobile Phase A) and Acetonitrile (Mobile Phase B) using vacuum filtration through a 0.45 µm PTFE membrane.

  • System Equilibration: Purge the HPLC system and equilibrate the column with 35% Mobile Phase B for at least 30 minutes until a stable baseline is achieved at 210 nm.

  • Standard Preparation: Dissolve the Norethindrone reference standard in a diluent (Water:Acetonitrile 40:60 v/v) to achieve a final concentration of approximately 1.0 mg/mL.

  • Forced Degradation (Self-Validation Step):

    • Acid Stress: Treat 1.0 mg/mL sample with 0.1N HCl for 24 hours, then neutralize[1].

    • Oxidative Stress: Treat with 3% H2​O2​ for 24 hours[1].

    • Thermal Stress: Expose solid sample to 105°C for 5 days, then dissolve[1].

  • Execution: Inject the blank, standard, and stressed samples according to the gradient timetable outlined in Table 1.

  • Analysis: Verify that the resolution ( Rs​ ) between Impurity A and Norethindrone is ≥1.5 . Confirm that no degradation products co-elute with the main peak.

Data Presentation

Table 1: Optimized Gradient Timetable [1]

Time (min) Mobile Phase A (Water) % Mobile Phase B (Acetonitrile) % Curve / Elution Logic
0.0 65 35 Isocratic hold: Stabilizes baseline.
18.0 65 35 Elution of Imp-A and Norethindrone.
40.0 20 80 Linear ramp: Elutes Imp-C, Imp-D, Imp-B.
45.0 65 35 Return to initial conditions.

| 55.0 | 65 | 35 | Re-equilibration. |

Table 2: Relative Retention Times (RRT) and Detection Parameters [1][2]

Analyte RRT Optimal Wavelength (nm) Mechanistic Note
Noreandrostenedione (Imp-A) 0.93 240 Oxidation product; slightly more polar.

| Norethindrone (API) | 1.00 | 240 | Reference peak ( Δ4 structure). | | Δ5(6) -Norethindrone (Imp-C)| 1.74 | 210 | Positional isomer; requires organic ramp. | | Δ5(10) -Norethindrone (Imp-D)| 1.88 | 210 | Positional isomer; resolved via dipole interactions. | | Norethindrone enolether (Imp-B) | 3.15 | 240 | Highly lipophilic; elutes at peak %B. |

Note: The RRT values demonstrate the efficacy of the gradient. Impurity A is successfully resolved prior to the main peak during the isocratic hold, while the highly retained Impurity B is eluted efficiently without excessive run times.

References

  • Islam, R., et al. "Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets and their Degradation Products." Longdom Publishing.
  • "A Novel Validated High Performance liquid chromatographic stability indicating assay method for the chemical analytical quantification of Norethindrone Tablets and their degradation study." Der Pharma Chemica.
  • "Ultra performance liquid chromatography (UPLC) method development and validation for determination of impurities of Norethindrone tablets using advanced." Der Pharma Chemica.

Sources

Application Note: NMR Spectroscopy Analysis of 17-Desethynyl Norethindrone Diacetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

17-Desethynyl Norethindrone Diacetate (commercially known as Norethisterone Acetate EP Impurity E) is a critical regulatory impurity encountered during the synthesis, storage, and degradation of the active pharmaceutical ingredient (API) Norethindrone Acetate[1].

Field Insight on Nomenclature: While industry catalogs frequently label this compound with the "Diacetate" misnomer, its verified IUPAC structure is a monoacetate diketone: 17α-acetoxy-19-norpregn-4-ene-3,20-dione [2]. Unlike the API, which features a terminal ethynyl group at the C17 position, this impurity possesses an acetyl group[2].

Because mass spectrometry (MS) alone often struggles to differentiate subtle stereochemical or isobaric variations within rigid steroid frameworks, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for its unambiguous structural elucidation. This application note details a robust, self-validating NMR protocol designed to definitively characterize this specific 19-norpregnane derivative.

Physicochemical Properties & Molecular Structure

To establish a baseline for analytical testing, the core properties of the target impurity are summarized below.

PropertyValue / Description
Chemical Name 17α-Acetoxy-19-norpregn-4-ene-3,20-dione[2]
Common Name 17-Desethynyl Norethindrone Diacetate (EP Impurity E)[1]
CAS Registry Number 66964-58-7[1]
Molecular Formula C₂₂H₃₀O₄[2]
Molecular Weight 358.47 g/mol [2]
Key Structural Features 19-nor steroid core, Δ⁴-3-ketone, 17α-acetate, 20-ketone

Experimental Design & Rationale (E-E-A-T)

To ensure high-fidelity structural elucidation, the experimental design must account for the unique spectral crowding typical of steroidal aliphatic regions. Every parameter chosen below is driven by a specific physicochemical causality.

  • Solvent Selection (Causality): Deuterated chloroform (CDCl₃) is strictly selected over DMSO-d₆. CDCl₃ provides superior solubility for non-polar steroids and lacks exchangeable protons. This ensures that the critical steroidal aliphatic envelope (1.0–2.5 ppm) is not obscured by solvent-induced line broadening or water exchange.

  • Temperature Control: Experiments are locked at an isothermal 298 K. Steroidal rings can exhibit subtle conformational dynamics; maintaining strict temperature control prevents line broadening and ensures highly reproducible chemical shifts.

  • Relaxation Delays (D1) & Self-Validation: A D1 of 2.0 seconds is used for ¹H NMR, but this is extended to 5.0–10.0 seconds for ¹³C NMR. Why? Quaternary carbons (C3, C5, C17, C20, and the acetate carbonyl) lack attached protons to facilitate rapid dipole-dipole relaxation. A longer D1 ensures these carbons fully relax between pulses. Self-Validating Check: If the C3 or C20 carbonyl peaks appear abnormally weak relative to the aliphatic carbons, the D1 delay is insufficient and must be increased.

  • Multi-nuclear & 2D Strategy: 1D ¹H and ¹³C provide baseline shifts. DEPT-135 is mandatory to invert CH₂ signals, separating them from CH and CH₃ groups. 2D HSQC and HMBC are required to map the exact connectivity of the C17 side chain, proving the absence of the ethynyl group and the presence of the acetyl moiety.

Detailed NMR Protocol

The following step-by-step methodology ensures a self-validating system where instrument tuning and internal referencing guarantee data integrity.

Step 1: Sample Preparation
  • Weigh 15–20 mg of the 17-Desethynyl Norethindrone Diacetate reference standard[3]. (Expert Tip: Dry the sample under high vacuum for 2 hours prior to dissolution to remove trace water that obscures the 1.5 ppm region).

  • Dissolve completely in 0.6 mL of high-purity CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer to a high-quality 5 mm NMR tube, filtering through glass wool to remove any particulate matter and maintain absolute magnetic homogeneity.

Step 2: Instrument Calibration
  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Probe Tuning & Matching (ATM): Tune the probe for both ¹H and ¹³C frequencies to minimize reflected power (optimize the Q-factor). This maximizes the signal-to-noise (S/N) ratio.

  • Locking & Shimming: Lock the magnetic field to the deuterium resonance of CDCl₃. Perform gradient shimming (Z0–Z5). Validate shimming by checking the full width at half maximum (FWHM) of the TMS peak (must be < 1.0 Hz).

Step 3: Acquisition Parameters
  • ¹H NMR: Spectral width 10 ppm, 64k data points, 16 scans, 30° pulse angle, D1 = 2 s.

  • ¹³C NMR: Spectral width 250 ppm, 64k data points, 1024 scans, 30° pulse angle, D1 = 5 s, with ¹H decoupling (WALTZ-16).

  • 2D HMBC: Optimized for a long-range coupling constant ⁿJ_CH = 8 Hz.

Step 4: Data Processing
  • Apply a zero-filling factor of 2 and an exponential window function (Line Broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier Transform (FT).

  • Phase and baseline correct manually.

  • Reference the spectra internally to TMS (0.00 ppm) or the residual CHCl₃ peak (¹H: 7.26 ppm; ¹³C: 77.16 ppm).

Workflow and Structural Logic Visualizations

NMR_Workflow N1 Sample Preparation (15-20 mg in 0.6 mL CDCl3) N2 Probe Tuning & Matching (Optimize Q-factor) N1->N2 N3 Locking & Shimming (Z0-Z5 optimization) N2->N3 N4 1D Acquisition (1H, 13C, DEPT-135) N3->N4 N5 2D Acquisition (COSY, HSQC, HMBC) N4->N5 N6 Data Processing (FT, Phase & Baseline Corr.) N5->N6

Step-by-step experimental workflow for the NMR acquisition of steroidal impurities.

HMBC_Logic H18 H-18 Methyl (δ ~0.75) C17 C-17 Quaternary (δ ~96.5) H18->C17 3J_CH H21 H-21 Methyl (δ ~2.11) H21->C17 3J_CH C20 C-20 Ketone (δ ~204.0) H21->C20 2J_CH H_Ac Acetate Methyl (δ ~2.05) C_Ac Acetate Carbonyl (δ ~170.5) H_Ac->C_Ac 2J_CH

Key HMBC correlations utilized to unambiguously assign the C17 side chain architecture.

Data Presentation & Expected Results

The definitive proof of structure for 17-Desethynyl Norethindrone Diacetate lies in the absence of the terminal alkyne proton (typically ~2.6 ppm in the API) and alkyne carbons (~74, 87 ppm), which are replaced by the C20 ketone and C21 methyl group[2].

Table 2: Expected Key NMR Assignments (CDCl₃, 298 K)

Position¹H Chemical Shift (ppm) & Multiplicity¹³C Chemical Shift (ppm)Structural Significance
C-3 -~199.5Conjugated A-ring ketone
C-4 ~5.82 (1H, s)~124.8Vinylic proton of the Δ⁴ system
C-5 -~166.2Quaternary alkene carbon
C-17 -~96.5Oxygenated quaternary carbon
C-18 ~0.75 (3H, s)~13.5Angular methyl group
C-20 -~204.0Side-chain ketone
C-21 ~2.11 (3H, s)~26.5Side-chain methyl (adjacent to ketone)
Acetate C=O -~170.5Ester carbonyl
Acetate CH₃ ~2.05 (3H, s)~21.2Ester methyl

Note: The steroidal core protons (C1, C2, C6-C16) form a complex multiplet envelope between 1.0 and 2.5 ppm. Their exact assignment requires careful tracing of the 2D COSY and HSQC spectra.

Conclusion

This analytical protocol establishes a rigorous, self-validating framework for the NMR characterization of 17-Desethynyl Norethindrone Diacetate. By combining optimized relaxation parameters with 2D HMBC connectivity mapping, analysts can confidently differentiate this process impurity from the Norethindrone Acetate API, ensuring compliance with stringent pharmacopeial standards and safeguarding drug development pipelines.

Sources

Application Note: A Validated Protocol for the UV-Based HPLC Analysis of 17-Desethynyl Norethindrone Diacetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive guide for the quantitative analysis of 17-Desethynyl Norethindrone Diacetate, a known impurity and degradation product of Norethindrone Acetate, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][2] We delve into the scientific principles guiding the selection of an optimal UV detection wavelength, grounded in the molecule's inherent spectroscopic properties. A detailed, field-tested protocol is provided, covering instrumentation, reagent preparation, and chromatographic conditions designed for robust and reproducible quantification. This document is intended for researchers, quality control analysts, and drug development professionals requiring a reliable method for impurity profiling of Norethindrone-related substances.

Scientific Rationale for Wavelength Selection

The successful UV-based quantification of any analyte hinges on selecting a wavelength where the compound exhibits significant absorbance, ensuring high sensitivity and minimizing interference from other matrix components. The choice of wavelength is not arbitrary; it is dictated by the molecule's electronic structure, specifically its chromophores.

Identifying the Core Chromophore

17-Desethynyl Norethindrone Diacetate, like its parent compound Norethindrone, possesses a steroid nucleus.[2][3] The primary chromophore responsible for its characteristic UV absorbance is the α,β-unsaturated ketone functionality within the A-ring of the 19-norpregn-4-ene-3-one structure. This conjugated system of a carbon-carbon double bond and a carbonyl group allows for π → π* electronic transitions upon absorbing UV radiation, typically in the 240-250 nm range.

Leveraging Data from Structurally Analogous Compounds

While direct spectroscopic data for 17-Desethynyl Norethindrone Diacetate is not widely published, extensive literature on the analysis of Norethindrone and Norethindrone Acetate provides a scientifically sound basis for wavelength selection. The core chromophore remains identical across these molecules.

  • Norethindrone: Validated HPLC methods consistently employ wavelengths between 240 nm and 248 nm for robust detection.[4][5][6][7]

  • Norethindrone Acetate: Analysis of the acetate ester form has been successfully performed at wavelengths including 254 nm and 256 nm .[8][9][10]

This strong body of evidence indicates that the optimal wavelength for detecting the shared enone chromophore is centered around 245 nm .

Recommended Wavelengths for Analysis

Based on the structural analysis and supporting literature, the following wavelengths are recommended:

  • Primary Wavelength (Quantification): ~245 nm . This wavelength offers an excellent balance of sensitivity and specificity for the primary chromophore. An analyst should confirm the absorbance maximum (λmax) by running a spectrum of a pure standard using a photodiode array (PDA) detector. Wavelengths of 240 nm are also highly suitable.[4][6]

  • Secondary Wavelength (Impurity Profiling): ~210 nm . A lower wavelength like 210 nm can be invaluable for developing a comprehensive, stability-indicating method.[4][8] While it may be less specific, it is effective for detecting impurities that may lack the strong conjugated chromophore, ensuring a more complete picture of the sample's purity.[8]

Recommended Analytical Protocol: RP-HPLC

This protocol describes a stability-indicating method for the analysis of 17-Desethynyl Norethindrone Diacetate. It is designed to be validated according to International Conference on Harmonisation (ICH) guidelines.[4][5]

Instrumentation and Materials
  • HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), and purified water (18.2 MΩ·cm).

  • Reference Standard: Certified 17-Desethynyl Norethindrone Diacetate.

Chromatographic Conditions

The following conditions have been synthesized from robust methods developed for Norethindrone and its related substances.[4][5][6][8]

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V)Provides excellent retention and resolution for steroid compounds.[4][6]
Mobile Phase A WaterStandard aqueous phase for reversed-phase chromatography.
Mobile Phase B AcetonitrileCommon organic modifier providing good peak shape for these analytes.[5][8]
Gradient Elution Time (min) / %B: 0/40, 10/60, 15/90, 20/90, 21/40, 25/40A gradient program is crucial for resolving the main analyte from other related impurities and degradation products with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for standard analytical methods.
Detection Wavelengths Primary: 245 nm ; Secondary: 210 nm As justified in Section 1, 245 nm for quantification and 210 nm for comprehensive impurity detection.[4][8]
Preparation of Solutions
  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is a suitable diluent for dissolving the analyte and standards.

  • Standard Stock Solution (approx. 100 µg/mL): Accurately weigh about 5 mg of the 17-Desethynyl Norethindrone Diacetate reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution (approx. 10 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This concentration is suitable for achieving a strong detector response.

  • Sample Solution: Accurately weigh a quantity of the test substance (e.g., Norethindrone Acetate bulk powder) expected to contain the impurity and prepare a solution in the diluent at a concentration that places the expected impurity peak within the calibration range.

System Suitability Test (SST)

Before sample analysis, the chromatographic system must be verified.

  • Inject the Working Standard Solution five times.

  • The system is deemed ready for use if the following criteria are met:

    • Peak Tailing Factor: Not more than 2.0.

    • Relative Standard Deviation (%RSD): The %RSD for the peak area of the five replicate injections should be not more than 2.0%.

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the analytical process, from initial preparation to final data reporting.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Reporting prep_mobile_phase Prepare Mobile Phase (Water & ACN) prep_diluent Prepare Diluent (50:50 ACN:Water) prep_mobile_phase->prep_diluent prep_standard Prepare Standard Solution (~10 µg/mL) prep_diluent->prep_standard prep_sample Prepare Sample Solution prep_standard->prep_sample system_setup HPLC System Setup & Equilibration prep_sample->system_setup Proceed to Analysis sst System Suitability Test (5 Injections, %RSD < 2.0) system_setup->sst inject_samples Inject Blank, Standard(s), and Sample(s) sst->inject_samples data_acq Data Acquisition (245 nm & 210 nm) inject_samples->data_acq Acquire Chromatograms peak_id Peak Identification & Integration data_acq->peak_id quant Quantification vs. Reference Standard peak_id->quant report Review Results & Generate Report quant->report

Caption: Workflow for the HPLC analysis of 17-Desethynyl Norethindrone Diacetate.

Conclusion

The analytical method detailed in this note provides a robust and scientifically-grounded approach for the detection and quantification of 17-Desethynyl Norethindrone Diacetate. The selection of a primary UV detection wavelength of ~245 nm is based on the conserved α,β-unsaturated ketone chromophore present in the molecule and its parent compounds. For comprehensive impurity profiling, the addition of a 210 nm wavelength is highly recommended. The provided RP-HPLC protocol, when properly validated, is suitable for routine quality control analysis and stability studies in the pharmaceutical industry.

References

  • Islam, R., Khan, E. M., Ahmed, K., & Azeez, Z. (2017). Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone. Longdom Publishing. Available at: [Link]

  • Al-Nimry, S., et al. (2019). RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled release. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • CN105277633A - Impurity detection analysis method of norethisterone derivatives and intermediates thereof. Google Patents.
  • Satish, A. B., et al. (2020). method development and validation of norethindrone ace-tate assay and its related impurities in api and pharmaceutical formulation with ortogonal detector technques. ResearchGate. Available at: [Link]

  • Islam, R., et al. (2021). A Novel Validated High Performance liquid chromatographic stability indicating assay method for the chemical analytical quantification of Norethindrone Tablets and their degradation study. Der Pharma Chemica. Available at: [Link]

  • Manasa, M., et al. (2018). METHOD DEVELOPMENT AND VALIDATION OF NORETHINDRONE BY UV-VISIBLE SPECTROPHOTOMETER IN BULK AND PHARMACEUTICAL DOSAGE FORM. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

  • Manasa, M., et al. (2018). METHOD DEVELOPMENT AND VALIDATION OF NORETHINDRONE BY UV-VISIBLE SPECTROPHOTOMETER IN BULK AND PHARMACEUTICAL DOSAGE FORM. World Journal of Pharmaceutical Research. Available at: [Link]

  • Jain, D., et al. (2011). UV Spectrophotometric Method for the Estimation of Norethindrone in Immediate Release Tablet. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • PubChem. Norethindrone (Norethisterone). National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Norethindrone. National Center for Biotechnology Information. Available at: [Link]

  • NIST. Norethindrone. NIST WebBook. Available at: [Link]

  • Ajitha, K., et al. Simultaneous Spectrophotometric Estimation of Norethindrone Acetate and Ethinyl Estradiol in Formulation. TSI Journals. Available at: [Link]

  • ResearchGate. (2025). Determination of the physical state of norethindrone acetate containing transdermal drug delivery systems by isothermal microcalorimetry, X-ray diffraction, and optical microscopy. ResearchGate. Available at: [Link]

  • ResearchGate. (2016). UV Spectrophotometric Method for the Estimation of Norethindrone in Immediate Release Tablet. ResearchGate. Available at: [Link]

  • Al-Nimry, S. S., et al. (2016). RP-HPLC Method for Estimating Norethindrone in Plasma and Tissues Following Administration of a Controlled Release Nanoparticulate Formulation. Jordan Journal of Pharmaceutical Sciences.
  • PubChem. 17-Desethynyl Norethindrone Diacetate. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Chemical structures of norethindrone acetate and dydrogesterone contraceptives. ResearchGate. Available at: [Link]

  • Reddy, R. C. A., et al. (2009). UV Spectrophotometric Determination of Norethisterone in Tablets. Asian Journal of Research in Chemistry. Available at: [Link]

Sources

Application Note: A Validated Thin-Layer Chromatography Method for the Separation of Norethindrone and Its Degradants

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Norethindrone, a synthetic progestin, is a widely used active pharmaceutical ingredient (API) in oral contraceptives and hormone replacement therapies.[1] The stability of Norethindrone is a critical quality attribute, as degradation can lead to the formation of impurities that may impact the safety and efficacy of the drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate the identification and quantification of impurities in drug substances and products.[2][3][4] Forced degradation studies are essential to elucidate the potential degradation pathways and to develop stability-indicating analytical methods.[5][6]

This application note presents a detailed protocol for the separation of Norethindrone from its potential degradation products using Thin-Layer Chromatography (TLC). TLC is a simple, rapid, and cost-effective chromatographic technique that is well-suited for the qualitative and semi-quantitative analysis of pharmaceuticals and their impurities.[7] The method described herein is designed for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Norethindrone.

Understanding Norethindrone Degradation

Forced degradation studies of Norethindrone under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) have identified several potential degradants.[5][8][9] Among the commonly reported impurities are Noreandrostenedione (Impurity A), Norethindrone enolether (Impurity B), Delta-5(6)Norethindrone (Impurity C), and Delta-5(10)Norethindrone (Impurity D).[9][10] Understanding the chemical structures of these degradants is crucial for developing a selective analytical method.

Principle of Thin-Layer Chromatography (TLC) for Steroid Separation

Thin-Layer Chromatography separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a solid support) and a mobile phase (a solvent or mixture of solvents).[11][12] For the separation of steroids like Norethindrone and its degradants, normal-phase TLC is typically employed.

  • Stationary Phase: A polar adsorbent, such as silica gel, is used as the stationary phase. The surface of silica gel is rich in hydroxyl groups (silanol groups), which can form hydrogen bonds with polar analytes.[12]

  • Mobile Phase: A non-polar or moderately polar mobile phase is used to carry the analytes up the plate via capillary action.

  • Separation Mechanism: The separation is governed by the polarity of the analytes. More polar compounds will have a stronger interaction with the polar stationary phase and will, therefore, travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds will have a greater affinity for the mobile phase and will travel further, exhibiting a higher Rf value.

The selection of an appropriate mobile phase is critical to achieve optimal separation. A mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or acetone) is often used, with the ratio adjusted to fine-tune the separation.[7]

Experimental Protocol

This protocol provides a step-by-step methodology for the TLC separation of Norethindrone and its degradants.

Materials and Reagents
  • Norethindrone reference standard

  • Norethindrone degradant reference standards (if available)

  • Forced degraded Norethindrone sample

  • TLC plates: Silica gel 60 F254, 20 x 20 cm

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • n-Hexane (HPLC grade)

  • Sulfuric acid

  • p-Anisaldehyde

  • Ethanol

  • Glass TLC developing tank with a lid

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Hot plate or oven

Preparation of Solutions
  • Standard Solution: Prepare a 1 mg/mL solution of Norethindrone reference standard in methanol.

  • Sample Solution: Prepare a 1 mg/mL solution of the forced degraded Norethindrone sample in methanol. If starting with a solid drug substance, subject it to forced degradation conditions (e.g., acid hydrolysis with 1N HCl at 60°C for 2 hours, followed by neutralization) and then dissolve the residue in methanol.

  • Visualization Reagent (p-Anisaldehyde/Sulfuric Acid): Carefully add 0.5 mL of p-anisaldehyde and 0.5 mL of concentrated sulfuric acid to 9 mL of ethanol. Mix well. This reagent should be prepared fresh.

TLC Plate Preparation and Spotting
  • Handle the TLC plate carefully by the edges to avoid contaminating the surface.

  • Using a pencil, gently draw a faint line approximately 1.5 cm from the bottom of the plate. This will be the origin line.

  • Using a capillary tube, apply small spots (2-3 mm in diameter) of the standard and sample solutions onto the origin line, ensuring a distance of at least 1.5 cm between each spot.

  • Allow the solvent to completely evaporate from the spots before proceeding.

Chromatographic Development
  • Prepare the mobile phase by mixing n-hexane and ethyl acetate in a ratio of 70:30 (v/v) .

  • Pour the mobile phase into the TLC developing tank to a depth of about 0.5 to 1 cm.

  • Place a piece of filter paper inside the tank, ensuring it is saturated with the mobile phase, to create a saturated atmosphere. Close the tank with the lid and allow it to equilibrate for at least 30 minutes.

  • Carefully place the spotted TLC plate into the developing tank, ensuring the origin line is above the level of the mobile phase.

  • Close the tank and allow the mobile phase to ascend the plate by capillary action.

  • When the solvent front has reached approximately 1-2 cm from the top of the plate, remove the plate from the tank and immediately mark the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood.

Visualization
  • UV Detection: Place the dried TLC plate under a UV lamp and observe the spots at 254 nm. Compounds that absorb UV light will appear as dark spots against a fluorescent background. Circle the spots with a pencil.

  • Chemical Derivatization:

    • Evenly spray the plate with the p-anisaldehyde/sulfuric acid reagent.

    • Heat the plate on a hot plate or in an oven at 100-110°C for 5-10 minutes, or until colored spots appear. Steroids typically produce characteristic colors with this reagent.[1]

Data Analysis

Calculate the Rf value for each spot using the following formula:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Compare the Rf values and the appearance of the spots in the sample chromatogram with those of the Norethindrone standard. Any additional spots in the sample lane are indicative of impurities or degradants.

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_solutions Prepare Standard & Sample Solutions prep_plate Prepare & Spot TLC Plate prep_solutions->prep_plate develop Develop Plate in Mobile Phase prep_plate->develop prep_tank Prepare & Saturate Developing Tank prep_tank->develop dry_plate Dry Plate develop->dry_plate uv_detect UV Detection (254 nm) dry_plate->uv_detect chem_vis Chemical Visualization (Spray & Heat) uv_detect->chem_vis analysis Calculate Rf Values & Analyze Results chem_vis->analysis end End analysis->end start Start start->prep_solutions

Caption: Experimental workflow for the TLC separation of Norethindrone degradants.

Expected Results and Discussion

The separation of Norethindrone and its degradants is based on their differences in polarity. The table below summarizes the structures and expected relative polarities and Rf values in the proposed TLC system.

CompoundStructureRelative PolarityEstimated Rf Value
Norethindrone High~ 0.40
Noreandrostenedione (Impurity A) Moderate~ 0.55
Norethindrone enolether (Impurity B) Low~ 0.70
Delta-5(6)Norethindrone (Impurity C) alt text Moderate-High~ 0.45
Delta-5(10)Norethindrone (Impurity D) alt text Moderate-High~ 0.48

Note: The images are placeholders and would need to be replaced with actual chemical structures.

Rationale for Separation:

  • Norethindrone , with its two polar functional groups (a hydroxyl group and a ketone group), is the most polar among the listed compounds and is expected to have the lowest Rf value.

  • Noreandrostenedione lacks the hydroxyl group present in Norethindrone, making it less polar and resulting in a higher Rf value.

  • Norethindrone enolether is significantly less polar due to the conversion of the ketone group to an enol ether, leading to the highest expected Rf value.

  • Delta-5(6)Norethindrone and Delta-5(10)Norethindrone are isomers of Norethindrone where the position of the double bond in the steroid nucleus is shifted. These changes can subtly affect the overall polarity of the molecule, leading to slightly higher Rf values compared to Norethindrone. Their separation from each other and from Norethindrone will depend on the fine-tuning of the mobile phase composition.

Method Validation Considerations

For use in a regulated environment, this TLC method should be validated according to ICH Q2(R1) guidelines.[2] Key validation parameters to be assessed would include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The Thin-Layer Chromatography method detailed in this application note provides a simple and effective means for the separation of Norethindrone from its potential degradants. This method is a valuable tool for the qualitative assessment of the stability of Norethindrone in pharmaceutical development and quality control settings. For quantitative analysis, the method can be further developed and validated using densitometry.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. Available from: [Link]

  • Azeez, R., Siddiqui, M. A., & Azeez, Z. (2021).
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 1995. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]

  • UCSI University. Lab Project- Detection of Steroid Samples using TLC Method. Thinkswap. Available from: [Link]

  • EPFL. TLC Visualization Reagents. Available from: [Link]

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. Available from: [Link]

  • Bereznitski, Y., Thompson, R., O'Neill, E., & Grinberg, N. (2001). Thin Layer Chromatography-A Useful Technique for the Separation of Enantiomers.
  • Darwish, I. A., Al-Majed, A. A., Al-Obaid, A. M., & Al-Zehouri, J. (2013). Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride.
  • Bhawani, S. A., Fong, S. L., & Ibrahim, M. N. (2010). Thin-Layer Chromatographic Analysis of Steroids: A Review.
  • Open Access Journals. Thin Layer Chromatography in Drug Analysis. Research & Reviews: Journal of Pharmaceutical Analysis. 2022.
  • Pharmaceutical Technology. Understanding the capabilities of thin-layer chromatography (TLC). 2025. Available from: [Link]

  • Ali, I., Hussain, I., Saleem, K., & Aboul-Enein, H. Y. (2012). Development of efficient SPE–TLC method and evaluation of biological interactions of contraceptives with progesterone receptors.
  • ASEAN. IDENTIFICATION OF STEROIDS IN COSMETIC PRODUCTS BY TLC AND HPLC. 2013. Available from: [Link]

  • Krishna, P. M., Rao, B. T., Kumar, R. K., & Venkateswarlu, P. (2011). Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. International Journal of ChemTech Research, 3(1), 143-148.
  • precisionFDA. NORETHINDRONE. Available from: [Link]

  • University of Toronto Scarborough. Thin Layer Chromatography (TLC). Available from: [Link]

  • Rippel, G., Mezei, M., Bagócsi, B., & Ferenczi-Fodor, K. (2003). OPLC, a method between TLC and HPLC, for purity testing of norethisterone bulk drug substance and tablet.
  • National Institute of Standards and Technology. Norethindrone. NIST WebBook. Available from: [Link]

  • Kalász, H., & Báthori, M. (2014).
  • University of Toronto Scarborough Chemistry Online. Thin Layer Chromatography. Available from: [Link]

  • TLC Pharmaceutical Standards. Norethindrone Acetate. Available from: [Link]

  • S.A. Pharmachem. Norethindrone EP Impurity D; Δ-5(10)-Norethindrone Acetate. Available from: [Link]

  • Singh, G., & Kumar, S. (2011). Forced degradation and impurity profiling: a review. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 625-643.
  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. 2022. Available from: [Link]

Sources

Advanced Stability-Indicating Assay (SIA) Protocol for 17-Desethynyl Norethindrone Diacetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals. Objective: To provide a comprehensive, self-validating methodology for the quantification and stability tracking of 17-Desethynyl Norethindrone Diacetate using UHPLC-DAD.

Introduction & Mechanistic Rationale

17-Desethynyl Norethindrone Diacetate (pharmacopeial synonym: Norethindrone Acetate EP Impurity E, CAS 66964-58-7) is a critical structurally related impurity and degradation product of the synthetic progestin Norethindrone Acetate[1]. Structurally, it features a 17-acetyl group and a 17-acetate ester in place of the canonical 17-ethynyl group found in the parent active pharmaceutical ingredient (API)[2]. Monitoring the stability and degradation pathways of this specific compound is essential for establishing the shelf-life and safety profile of Norethindrone APIs and formulated products[3].

Expertise & Experience: The Analytical Challenge

The core analytical challenge lies in the structural similarity between the parent API and this impurity. Both possess a conjugated 3-keto-4-ene system in the steroid A-ring, which provides a strong UV chromophore with a λmax​ near 240–254 nm[4]. However, the ester linkages at C17 make 17-Desethynyl Norethindrone Diacetate highly susceptible to hydrolytic degradation. A robust Stability-Indicating Assay (SIA) must employ high-efficiency separation to resolve the intact diacetate from its primary degradants (e.g., the 17-desethynyl alcohol derivative) without co-elution.

Experimental Design & Chromatographic Strategy

To achieve baseline resolution ( Rs​>2.0 ) between 17-Desethynyl Norethindrone Diacetate and its degradants, a sub-2-micron C18 stationary phase is utilized.

Causality in Method Design:

  • Mobile Phase: Acetonitrile is selected over methanol because it provides lower backpressure and superior mass transfer kinetics for rigid steroid structures, resulting in sharper peaks.

  • Column Temperature: Steroids can exhibit poor peak shape at room temperature due to slow secondary interactions with residual silanols. Elevating the column temperature to 40°C improves efficiency and retention time reproducibility.

Table 1: Optimized UHPLC-DAD Conditions
ParameterSpecificationRationale
Column C18, 100 mm × 2.1 mm, 1.7 µmHigh theoretical plates for closely related steroids.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses silanol ionization; stabilizes pH.
Mobile Phase B AcetonitrileHigh elution strength, low viscosity.
Flow Rate 0.4 mL/minOptimal linear velocity for 2.1 mm ID columns.
Gradient Program 0-2 min: 30% B2-8 min: 30% 70% B8-10 min: 70% B10-12 min: 30% BEnsures retention of polar degradants early on, while eluting the hydrophobic intact diacetate.
Column Temp 40°CEnhances mass transfer and peak symmetry.
Detection DAD at 254 nm (Range: 200-400 nm)Captures the 3-keto-4-ene chromophore; enables peak purity analysis.
Injection Vol 2.0 µLPrevents volume overload on the narrow-bore column.

Step-by-Step Methodologies

Standard and Sample Preparation
  • Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes.

  • Stock Solution: Accurately weigh 10.0 mg of 17-Desethynyl Norethindrone Diacetate reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

  • Working Standard: Dilute 5.0 mL of the stock solution to 50 mL with diluent to achieve a final concentration of 10 µg/mL.

Forced Degradation Protocol (Self-Validating System)

Trustworthiness Principle: A method is only stability-indicating if it can accurately quantify the intact analyte in the presence of its degradation products. The goal of forced degradation is to achieve 5–20% degradation . If degradation exceeds 20%, secondary degradants may form, complicating mass balance calculations.

  • Step 1: Acid Hydrolysis

    • Procedure: Transfer 5.0 mL of stock solution to a 50 mL flask. Add 5.0 mL of 0.1 M HCl. Heat in a water bath at 60°C for 2 hours. Neutralize with 5.0 mL of 0.1 M NaOH, dilute to volume, and mix.

    • Causality: Targets the C17 acetate ester. Acid-catalyzed hydrolysis will yield the corresponding 17-desethynyl alcohol.

  • Step 2: Base Hydrolysis

    • Procedure: Transfer 5.0 mL of stock solution to a 50 mL flask. Add 5.0 mL of 0.1 M NaOH. Heat at 60°C for 1 hour. Neutralize with 5.0 mL of 0.1 M HCl, dilute to volume, and mix.

    • Causality: Base hydrolysis is typically faster for steroid esters and may also induce epimerization or degradation of the A-ring enone.

  • Step 3: Oxidative Degradation

    • Procedure: Transfer 5.0 mL of stock solution to a 50 mL flask. Add 5.0 mL of 3% H 2​ O 2​ . Store at room temperature in the dark for 24 hours. Dilute to volume.

    • Causality: Peroxides target the electron-rich C4-C5 double bond, potentially forming epoxides.

  • Step 4: Thermal Degradation

    • Procedure: Spread 50 mg of the solid standard evenly in a Petri dish. Expose to 105°C in a hot air oven for 48 hours. Dissolve 10 mg of the exposed sample in 100 mL diluent.

    • Causality: Tests solid-state stability and potential thermal cleavage.

  • Step 5: Photolytic Degradation

    • Procedure: Expose 50 mg of the solid standard to UV light providing an overall illumination of ≥1.2×106 lux hours per ICH Q1B.

    • Causality: The conjugated 3-keto-4-ene system is photolabile and can undergo lumisterol-like rearrangements.

Results & Data Presentation

Table 2: Forced Degradation Summary (Expected Profiles)
Stress ConditionTime / Temp% Assay (Intact)% DegradationMass BalancePeak Purity Angle
Control (Unstressed) N/A100.0%0.0%100.0%< Threshold
Acid (0.1 M HCl) 2 hrs / 60°C88.5%11.2%99.7%< Threshold
Base (0.1 M NaOH) 1 hr / 60°C82.1%17.5%99.6%< Threshold
Oxidation (3% H 2​ O 2​ ) 24 hrs / RT94.2%5.1%99.3%< Threshold
Thermal (Solid) 48 hrs / 105°C98.9%1.0%99.9%< Threshold
Photolytic (UV/Vis) 1.2M lux hrs91.4%8.2%99.6%< Threshold

Note: Mass balance is calculated as the sum of the % assay of the intact peak and the % area of all degradation peaks. A mass balance > 95% validates that no volatile degradants were lost and all degradants eluted and absorbed at 254 nm.

Table 3: ICH Q2(R1) Validation Summary
ParameterResult / LimitAcceptance Criteria
Specificity No interference at RTPeak Purity Angle < Purity Threshold
Linearity Range 0.5 µg/mL to 20 µg/mLCorrelation Coefficient ( R2 ) 0.999
LOD / LOQ 0.15 µg/mL / 0.50 µg/mLS/N 3 (LOD) and S/N 10 (LOQ)
Method Precision % RSD = 0.8% (n=6)% RSD 2.0%
Accuracy (Recovery) 98.5% – 101.2%Mean recovery between 98.0% and 102.0%

Workflow Visualization

SIA_Workflow cluster_0 ICH Q1A(R2) Forced Degradation Start 17-Desethynyl Norethindrone Diacetate Sample Acid Acidic 0.1M HCl Start->Acid Base Basic 0.1M NaOH Start->Base Ox Oxidative 3% H2O2 Start->Ox Heat Thermal 105°C Start->Heat Light Photolytic UV/Vis Start->Light Analysis UHPLC-DAD Analysis (C18, 254 nm) Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Light->Analysis Decision Peak Purity Angle < Threshold? (Mass Balance > 95%) Analysis->Decision Optimize Method Optimization (Adjust Gradient/pH) Decision->Optimize No (Co-elution Detected) Validate ICH Q2(R1) Validation (Specificity, Linearity, Accuracy) Decision->Validate Yes (Stability-Indicating) Optimize->Analysis

Fig 1: Forced degradation and SIA validation workflow for 17-Desethynyl Norethindrone Diacetate.

References

  • Azeez, R., Bairagi, V. A., & Azeez, Z. (2024). A Novel Validated Stability Indicating QBD Based RS Method By HPLC For The Estimation Of Impurities Of Norethindrone In Norethindrone Acetate And Their Degradation As Per ICH Q2 Guideline. International Journal of Pharmaceutical Sciences.[3] URL:[Link]

  • National Center for Biotechnology Information. 17-Desethynyl Norethindrone Diacetate | C22H30O4 | CID 11013778 - PubChem.[2] URL:[Link]

  • Veeprho Pharmaceuticals. Norethindrone Acetate EP Impurity E | CAS 66964-58-7.[1] URL:[Link]

  • Islam, R., et al. (2020). Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets and their Degradation Products. ResearchGate.[4] URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Quantification of 17-Desethynyl Norethindrone Diacetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the quantification of 17-Desethynyl Norethindrone Diacetate.

Introduction to Matrix Effects

In bioanalytical chemistry, the "matrix effect" refers to the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected compounds in the sample matrix. When quantifying 17-Desethynyl Norethindrone Diacetate, a synthetic progestin, in complex biological matrices like plasma or serum, these effects can lead to inaccurate and imprecise results. The primary mechanisms are ion suppression or enhancement, which can significantly compromise the integrity of pharmacokinetic and toxicokinetic studies.

This guide will explore practical strategies to identify, troubleshoot, and mitigate matrix effects, ensuring the development of robust and reliable analytical methods.

Troubleshooting Guide

This section addresses common issues encountered during the quantification of 17-Desethynyl Norethindrone Diacetate.

Issue 1: Poor Peak Shape and Asymmetry

Question: My chromatogram for 17-Desethynyl Norethindrone Diacetate shows significant peak tailing and asymmetry. What are the potential causes and how can I resolve this?

Answer:

Poor peak shape is often a result of secondary interactions between the analyte and the stationary phase, or issues with the mobile phase composition.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Scientific Rationale
Residual Silanol Interactions 1. Use a column with end-capping or a hybrid particle technology. 2. Add a small amount of a competitive base (e.g., 0.1% formic acid or ammonia) to the mobile phase.Unreacted silanol groups on the silica surface of the stationary phase can interact with the analyte, causing peak tailing. End-capping neutralizes these active sites.
Mobile Phase pH Adjust the mobile phase pH to be at least 2 pH units away from the pKa of 17-Desethynyl Norethindrone Diacetate.This ensures the analyte is in a single ionic form, preventing multiple interactions with the stationary phase that can lead to peak broadening.
Column Overload Reduce the injection volume or the concentration of the sample.Injecting too much analyte can saturate the stationary phase, leading to peak distortion.

Experimental Protocol: Optimizing Mobile Phase pH

  • Prepare a series of mobile phases with varying pH values (e.g., pH 3.0, 4.0, 5.0) using appropriate buffers.

  • Inject a standard solution of 17-Desethynyl Norethindrone Diacetate using each mobile phase.

  • Monitor the peak shape, asymmetry factor, and retention time.

  • Select the pH that provides the most symmetrical peak with adequate retention.

Issue 2: Inconsistent Results and Poor Reproducibility

Question: I am observing significant variability in the quantification of 17-Desethynyl Norethindrone Diacetate across different sample batches. What could be the source of this inconsistency?

Answer:

Inconsistent results are often a hallmark of unaddressed matrix effects, particularly ion suppression or enhancement.

Diagnostic Workflow:

Caption: Diagnostic workflow for inconsistent analytical results.

Experimental Protocol: Post-Column Infusion

  • Infuse a standard solution of 17-Desethynyl Norethindrone Diacetate at a constant flow rate into the mass spectrometer, post-chromatographic column.

  • Inject a blank, extracted matrix sample onto the LC system.

  • Monitor the analyte's signal intensity over time. A dip in the baseline signal at the elution time of interfering components indicates ion suppression, while a spike indicates enhancement.

Mitigation Strategies:

Strategy Description Advantages Disadvantages
Dilution Dilute the sample with the mobile phase or a suitable buffer.Simple and cost-effective.May decrease sensitivity below the required limit of quantification.
Improved Sample Preparation Employ more rigorous extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).Effectively removes interfering matrix components.Can be more time-consuming and expensive.
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS) Synthesize or procure a SIL-IS of 17-Desethynyl Norethindrone Diacetate.Compensates for matrix effects as the SIL-IS and analyte are affected similarly.Can be costly and may not be readily available.

Frequently Asked Questions (FAQs)

Q1: What is the most effective sample preparation technique to minimize matrix effects for 17-Desethynyl Norethindrone Diacetate in plasma?

A1: Solid-Phase Extraction (SPE) is generally considered one of the most effective techniques for reducing matrix effects in complex biological fluids like plasma. By using a specific sorbent that retains the analyte while allowing interfering components to be washed away, SPE can significantly clean up the sample. For 17-Desethynyl Norethindrone Diacetate, a C18 or a mixed-mode cation exchange sorbent could be a good starting point for method development.

Q2: How can I proactively design a method to be robust against matrix effects?

A2: A proactive approach involves a combination of strategies:

  • Chromatographic Separation: Develop a chromatographic method with sufficient resolution to separate 17-Desethynyl Norethindrone Diacetate from the majority of matrix components. Utilizing smaller particle size columns (e.g., sub-2 µm) can enhance peak capacity and resolution.

  • Matrix-Matched Calibrators and Quality Controls: Prepare calibration standards and quality control samples in the same biological matrix as the unknown samples. This helps to normalize the matrix effect between the calibrators and the samples.

  • Method Validation: During method validation, thoroughly assess the matrix effect according to regulatory guidelines. This typically involves comparing the response of the analyte in a neat solution to the response in an extracted blank matrix spiked with the analyte.

Workflow for Robust Method Development:

G A Start: Method Development B Optimize Chromatographic Separation A->B C Select Appropriate Sample Preparation A->C D Incorporate Stable Isotope-Labeled Internal Standard A->D E Prepare Matrix-Matched Calibrators & QCs B->E C->E D->E F Validate for Matrix Effects E->F G Final Robust Method F->G

Caption: Proactive workflow for developing a robust analytical method.

Q3: Are there any specific classes of compounds in plasma that are known to cause significant matrix effects for steroids like 17-Desethynyl Norethindrone Diacetate?

A3: Yes, phospholipids are a major class of compounds in plasma that are notorious for causing significant ion suppression in electrospray ionization (ESI) mass spectrometry. These molecules have a high affinity for the ESI droplet surface and can outcompete the analyte for ionization. Effective removal of phospholipids during sample preparation is crucial for accurate quantification. Techniques like protein precipitation followed by a phospholipid removal plate or specific SPE cartridges are effective strategies.

References

  • Matrix Effects in Liquid Chromatography-Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry.[Link]

  • Bioanalytical Method Validation: A Revisit with a Decade of Progress. Pharmaceutical Research.[Link]

  • Guideline on Bioanalytical Method Validation. European Medicines Agency.[Link]

Technical Support Center: Reducing Baseline Noise in LC-MS Analysis of Steroid Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for LC-MS analysis of steroid impurities. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most common challenges in sensitive bioanalysis: high baseline noise. A noisy baseline can obscure low-level impurities, compromise the limit of detection (LOD) and limit of quantitation (LOQ), and ultimately impact the accuracy of your results.[1]

This resource provides a structured, in-depth approach to identifying and mitigating the various sources of baseline noise in your LC-MS system. We will explore the causality behind each experimental choice, offering field-proven insights to ensure the integrity and trustworthiness of your analytical data.

I. Troubleshooting Guide: A Systematic Approach to Noise Reduction

High baseline noise in LC-MS is rarely due to a single factor. It is often a cumulative effect of several small issues within the system. A systematic, step-by-step approach is crucial for efficient troubleshooting. This guide is structured to help you logically diagnose the problem, starting from the most common and easily addressable sources.

Diagram: Systematic Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving baseline noise issues.

Troubleshooting_Workflow Start High Baseline Noise Observed Check_Mobile_Phase Step 1: Evaluate Mobile Phase & Solvents Start->Check_Mobile_Phase Check_Sample_Prep Step 2: Review Sample Preparation Check_Mobile_Phase->Check_Sample_Prep If noise persists Resolved Noise Reduced to Acceptable Level Check_Mobile_Phase->Resolved If resolved Check_LC_System Step 3: Inspect LC System Components Check_Sample_Prep->Check_LC_System If noise persists Check_Sample_Prep->Resolved If resolved Check_MS_Detector Step 4: Optimize MS Detector Settings Check_LC_System->Check_MS_Detector If noise persists Check_LC_System->Resolved If resolved Check_MS_Detector->Resolved If resolved Contamination_Sources cluster_sources Sources of Contamination cluster_system Affected LC-MS Components Solvents Impure Solvents & Additives Mobile_Phase_Bottle Mobile Phase Reservoir Solvents->Mobile_Phase_Bottle Sample Sample Matrix & Prep Reagents Injector Autosampler Sample->Injector Consumables Leachables from Vials & Tubing Consumables->Mobile_Phase_Bottle Consumables->Injector System Carryover from Previous Injections System->Injector Pump Pump Mobile_Phase_Bottle->Pump Pump->Injector Column Column Injector->Column MS_Source MS Ion Source Column->MS_Source

Caption: Common sources of contamination and the LC-MS components they affect.

Q4: I've cleaned the entire LC system, and the noise is still present. Could the problem be with the mass spectrometer?

A4: Yes, the MS detector settings and the ion source itself can be significant contributors to baseline noise. Optimization of these parameters is crucial for achieving a good signal-to-noise ratio.

MS Detector and Ion Source Optimization:

  • Ion Source Cleaning: The ion source is exposed to a constant stream of non-volatile materials from the mobile phase and sample, which can build up over time and cause high background noise. [1]Regular cleaning of the ion source is essential. Follow the manufacturer's protocol for cleaning the capillary, skimmer, and other source components.

  • ESI Parameter Optimization: For electrospray ionization (ESI), which is commonly used for steroid analysis, several parameters can be optimized to improve signal and reduce noise. [2][3] * Gas Flows (Nebulizer and Drying Gas): These are critical for efficient desolvation. [4]Insufficient gas flow can lead to droplets entering the mass spectrometer, increasing noise.

    • Capillary Voltage: This voltage drives the electrospray. An unstable spray will result in a noisy baseline. Optimize for a stable signal.

    • Source Temperature: Higher temperatures can improve desolvation but can also lead to the degradation of thermally labile compounds. [4]* Mobile Phase Additives: The choice and concentration of mobile phase additives can significantly impact ionization efficiency and baseline noise. [1] * For steroid analysis, volatile buffers like ammonium acetate or ammonium formate are often used to enhance spray stability and ionization. [5] * The addition of a small amount of aqueous ammonia to a formic acid-containing mobile phase has been shown to enhance the ESI signals of protonated molecules and reduce the formation of sodium adducts. [2]

      MS Parameter Impact on Noise Optimization Strategy
      Ion Source Cleanliness A dirty source is a primary cause of high background noise and poor sensitivity. [1] Perform regular, scheduled cleaning according to the manufacturer's guidelines.
      Nebulizer & Drying Gas Flow Inefficient desolvation leads to solvent clusters and increased noise. Optimize for the best signal-to-noise ratio for your target analytes.
      Capillary Voltage An unstable spray results in an erratic baseline. Adjust for the most stable signal intensity.

      | Mobile Phase Additives | Can enhance or suppress ionization and contribute to background noise. [2]| Use volatile, high-purity additives at the lowest effective concentration. [1]|

II. Frequently Asked Questions (FAQs)

Q: Can the laboratory environment affect my baseline noise? A: Yes, significantly. Temperature fluctuations in the lab can affect the detector and column temperature, leading to baseline drift and noise. [6]Ensure the instrument is in a temperature-controlled environment. Also, be mindful of airborne contaminants in the lab that can be drawn into the mobile phase reservoirs.

Q: How often should I perform system maintenance to prevent baseline noise issues? A: Regular preventative maintenance is key. A good practice is to have a daily, weekly, and monthly maintenance schedule.

  • Daily: Prepare fresh aqueous mobile phases. [7]* Weekly: Clean the ion source. [1]* Monthly: Clean ion optics and lenses. [1]Frequent system suitability tests can also help you identify issues before they become major problems. [1] Q: I see a lot of adduct formation (e.g., sodium adducts) in my spectra, which contributes to noise. How can I reduce this? A: Adduct formation is often due to impurities in the mobile phase or glassware.

  • Use high-purity, LC-MS grade solvents and additives to minimize metal ion content. [8][9]* Thoroughly clean all glassware used for mobile phase preparation, avoiding detergents which can leave residues. [7][10]* The addition of a small amount of a volatile buffer like ammonium formate can sometimes suppress sodium adduct formation by providing a more favorable counter-ion. [2] Q: My baseline seems to drift upwards during a gradient run. Is this normal? A: Some baseline drift is expected in gradient elution, especially if the mobile phase components have different UV absorbance or if there's a slight temperature mismatch. [6]However, excessive drift could indicate column contamination that is being eluted as the organic content of the mobile phase increases. [6]

References

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • Shimadzu. (2025, April 15). Baseline Disturbance. [Link]

  • Spectroscopy. (2020, November 13). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. [Link]

  • Opentrons. LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • ResearchGate. (2025, August 6). Decoding the signal response of steroids in Electrospray Ionization Mode (ESI-MS). [Link]

  • ResearchGate. (2009, June 3). Optimizing Mobile Phase Solvent Purity for LCMS. [Link]

  • LCGC. (2018, July 15). Solvents: An Overlooked Ally for Liquid Chromatography–Mass Spectrometry. [Link]

  • Technology Networks. (2023, September 27). Optimizing Mobile Phase Solvent Purity for LC-MS. [Link]

  • Chromatography Today. Optimizing Mobile Phase Solvent Purity for LC/MS. [Link]

  • SCIEX. (2025, May 9). Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems. [Link]

  • Biocrates. How should the LC-MS system be maintained for optimal performance?. [Link]

  • Waters. Controlling Contamination in LC/MS Systems. [Link]

  • Agilent. (2011). Eliminating Baseline Problems. [Link]

  • YouTube. (2022, October 25). HPLC Troubleshooting: What is causing baseline noise?. [Link]

  • Chromatography Forum. (2014, September 6). Common Causes of Baseline Noise in HPLC, UHPLC. [Link]

  • Spectroscopy. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. [Link]

  • Biotech Spain. (2025, November 20). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. [Link]

Sources

Technical Support Center: 17-Desethynyl Norethindrone Diacetate Solution Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 17-Desethynyl Norethindrone Diacetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve stability issues encountered when working with this compound in solution. Here, we synthesize technical knowledge with practical, field-proven insights to ensure the integrity of your experiments and formulations.

Frequently Asked Questions (FAQs)

Q1: My 17-Desethynyl Norethindrone Diacetate solution is showing a rapid decrease in purity. What is the most likely cause?

A: The most probable cause is the hydrolysis of the diacetate ester groups. Ester bonds are susceptible to cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions.[1][2] This will result in the formation of monoacetate and diol analogues, altering the compound's purity and potentially its biological activity.

Q2: I've observed a yellow discoloration in my solution after exposure to laboratory lighting. What's happening?

A: This is likely due to photodegradation. The norethindrone steroid core is known to be sensitive to light, particularly UV radiation.[3][4][5] Exposure to light can induce chemical reactions that lead to the formation of colored degradants.

Q3: Can the excipients in my formulation affect the stability of 17-Desethynyl Norethindrone Diacetate?

A: Absolutely. Excipients can significantly impact the stability of the active pharmaceutical ingredient (API). For instance, acidic or basic excipients can catalyze hydrolysis.[6] Additionally, some excipients may contain reactive impurities or functional groups that can directly react with the API.[7][8]

Q4: What are the initial steps I should take to investigate the stability of my solution?

A: A systematic approach is crucial. Begin by conducting forced degradation studies.[9][10] This involves exposing your solution to a range of stress conditions such as acid, base, oxidation, heat, and light. This will help you identify the primary degradation pathways for your specific formulation.

Troubleshooting Guides

This section provides a more in-depth look at specific stability issues and offers step-by-step guidance to mitigate them.

Issue 1: Hydrolytic Degradation

The presence of two acetate esters makes 17-Desethynyl Norethindrone Diacetate particularly vulnerable to hydrolysis.

Causality: The ester linkages are electrophilic and can be attacked by nucleophiles, most commonly water or hydroxide ions. This reaction is accelerated at non-neutral pH.[1][2]

Troubleshooting Protocol:

  • pH Control:

    • Action: Measure the pH of your solution. The optimal pH for ester stability is typically in the weakly acidic range (pH 4-6).

    • Rationale: Both strongly acidic and alkaline conditions catalyze ester hydrolysis.[2] By maintaining a weakly acidic pH, you can minimize the rates of both acid-catalyzed and base-catalyzed hydrolysis.

    • Implementation: Utilize a suitable buffering system to maintain the desired pH.[11]

  • Solvent System Modification:

    • Action: If your experimental design allows, consider reducing the water content of your solvent system by incorporating co-solvents such as ethanol, propylene glycol, or polyethylene glycol.

    • Rationale: Reducing the concentration of water, a key reactant in hydrolysis, can slow down the degradation rate.[1]

    • Caution: Ensure the API remains fully solubilized in the modified solvent system and that the co-solvents are compatible with your downstream applications.

  • Temperature Management:

    • Action: Store your solutions at reduced temperatures (e.g., 2-8°C).

    • Rationale: Chemical reactions, including hydrolysis, are generally slower at lower temperatures.[10]

Expected Outcomes of Mitigation Strategies for Hydrolysis

StrategyExpected Impact on StabilityConsiderations
pH Optimization (to pH 4-6) Significant increase in shelf-lifeBuffer capacity and compatibility
Reduction of Water Content Moderate to significant improvementAPI solubility and co-solvent reactivity
Reduced Storage Temperature Significant slowing of degradationPotential for precipitation at low temperatures
Issue 2: Photodegradation

Steroidal compounds are often susceptible to degradation upon exposure to light.

Causality: The conjugated ketone system in the A-ring of the norethindrone steroid nucleus can absorb UV radiation, leading to electronic excitation and subsequent chemical reactions, such as isomerization or oxidation.[3][4]

Troubleshooting Protocol:

  • Light Protection:

    • Action: Protect your solutions from light at all times by using amber-colored vials or by wrapping your containers in aluminum foil.

    • Rationale: This physically blocks the light from reaching the compound, preventing the initiation of photochemical reactions.[5]

  • Photostability Testing:

    • Action: Conduct formal photostability studies as per ICH Q1B guidelines. This involves exposing your solution to a controlled source of UV and visible light.

    • Rationale: This will quantify the extent of photodegradation and help you determine if your protective measures are adequate.

  • Formulation with UV Absorbers:

    • Action: For formulated products, consider the inclusion of excipients that act as UV absorbers.

    • Rationale: These molecules preferentially absorb the damaging wavelengths of light, acting as a "sacrificial" protectant for the API.

Workflow for Investigating Photodegradation

A Prepare Solution B Split into two aliquots A->B C Aliquot 1: Wrap in foil (Control) B->C D Aliquot 2: Expose to light source B->D E Analyze both aliquots by HPLC at t=0 C->E D->E F Incubate under specified light conditions E->F G Analyze both aliquots by HPLC at specified time points F->G H Compare purity and degradant profiles G->H I Significant degradation in Aliquot 2? H->I J Yes: Implement light protection I->J Yes K No: Photodegradation is not a primary concern I->K No

Caption: Experimental workflow for assessing photosensitivity.

Issue 3: Excipient Incompatibility

An often-overlooked source of instability is the interaction between the API and the excipients in the formulation.

Causality: Excipients are not always inert. They can contain reactive functional groups, trace amounts of reactive impurities (e.g., peroxides in polymers), or they can alter the microenvironment of the API (e.g., pH).[7][8]

Troubleshooting Protocol:

  • Excipient Compatibility Screening:

    • Action: Prepare binary mixtures of 17-Desethynyl Norethindrone Diacetate with each of the proposed excipients (typically in a 1:1 ratio) and store them under accelerated conditions (e.g., elevated temperature and humidity).

    • Rationale: This is a rapid way to identify potential incompatibilities.[7][8]

    • Analysis: Use techniques like HPLC to monitor for the appearance of new degradation products or a significant loss of the API.

  • Review Excipient Properties:

    • Action: Carefully review the chemical properties of your excipients. Avoid those with functional groups that are known to be reactive with esters (e.g., primary and secondary amines).

    • Rationale: Proactive selection of inert excipients can prevent stability issues from arising in the first place.

  • Consider Hydrophobic Excipients:

    • Action: For lipid-based formulations, consider using oils and fatty acids.[12][13]

    • Rationale: A non-aqueous environment can protect the API from hydrolysis.

Degradation Pathway for 17-Desethynyl Norethindrone Diacetate

A 17-Desethynyl Norethindrone Diacetate B Monoacetate Analog + Acetic Acid A->B Hydrolysis (Step 1) D Photodegradation Products A->D Light Exposure C Diol Analog + Acetic Acid B->C Hydrolysis (Step 2)

Caption: Primary degradation pathways for the molecule.

References

  • Forced Degradation Studies of Corticosteroids With an Alumina-Steroid-Ethanol Model for Predicting Chemical Stability and Degradation Products of Pressurized Metered-Dose Inhaler Formul
  • Preformulation studies of progesterone: an instrumental approach.
  • Ester hydrolysis of cellulose acetate and cellulose acetate phthalate in aqueous suspension and solution, and solid st
  • Photocatalytic degradation of warfarin,
  • Progesterone solutions for increased bioavailability.
  • Hydrolysis in Pharmaceutical Formul
  • Compatibility of medroxyprogesterone acetate and pharmaceutical excipients through thermal and spectroscopy techniques.
  • Forced Degrad
  • Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis.PMC.
  • Forced degradation studies: A critical lens into pharmaceutical stability.Pharma Focus Asia.
  • Forced Degradation Study: An Important Tool in Drug Development.Asian Journal of Pharmaceutical Research.
  • Spray Dried Progesterone Formulations for Carrier Free Dry Powder Inhal
  • List of inactive ingredients (excipients) in progesterone.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).American Pharmaceutical Review.
  • Strategies to enhance pharmaceutical formul
  • The results of the photolytic degradation of norethisterone and danazol.
  • Excipient hydrolysis and ester formation increase pH in a parenteral solution over aging.PubMed.
  • How to prevent the hydrolysis of Tubulysin E's acet
  • A Novel Validated Stability Indicating QBD Based RS Method By HPLC For The Estimation Of Impurities Of Norethindrone In Norethindrone Acetate And Their Degradation As Per ICH Q2 Guideline.Journal of Pharmaceutical Research.
  • A Novel Validated High Performance liquid chromatographic stability indicating assay method for the chemical analytical quantification of Norethindrone Tablets and their degrad
  • 17-Desethynyl Norethindrone Diacet
  • Norethindrone Acetate EP Impurity E; 17-Desethynyl Norethindrone Diacet
  • Light stability of norethindrone and ethinyl estradiol formul
  • RP-HPLC Method for Estimating Norethindrone in Plasma and Tissues Following Administration of a Controlled Release Nanoparticula.Indian Journal of Pharmaceutical Sciences.
  • Hydrolysis of esters.Chemguide.
  • Metabolism of norethisterone and norethisterone derivatives in r
  • Biopharmaceutical Formulation Stability Solutions.World Pharma Today.
  • 17-Desethynyl Norethindrone Diacet
  • Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms.Lubrizol.
  • Scheme of the proposed initial degradation pathway of norethisterone acetate...
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • 17-Desethynyl norethindrone diacet
  • 17-Desethynyl Norethindrone Diacet
  • Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Nor.Longdom Publishing.
  • 17-Desethynyl Norethindrone Diacet

Sources

Technical Support Center: Overcoming Reproducibility Challenges in Norethindrone Impurity Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Norethindrone chromatographic analysis. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we address the fundamental physicochemical causes of assay failures and provide self-validating methodologies to ensure your High-Performance Liquid Chromatography (HPLC) workflows meet rigorous pharmacopeial and ICH guidelines.

Part 1: Diagnostic FAQs — Chromatographic & Sample Challenges

Q1: We observe significant Retention Time (RT) drift for Norethindrone and its related substances across a 50-sample sequence. How do we stabilize this? A1: RT drift in gradient RP-HPLC methods for steroidal compounds is fundamentally a thermodynamic equilibration issue. Norethindrone and its primary impurities—Noreandrostenedione (Imp-A), Norethindrone enolether (Imp-B), Delta-5(6) Norethindrone (Imp-C), and Delta-5(10) Norethindrone (Imp-D)—rely heavily on precise hydrophobic interactions with the C18 stationary phase [1]. Micro-variations in the mobile phase composition (often due to evaporative loss of acetonitrile in the premixed aqueous phase) or insufficient column re-equilibration time between gradient runs alter the partitioning coefficient. Actionable Fix: Implement a self-validating pump check. Program a minimum of 10 column volumes (CV) for re-equilibration at the initial gradient conditions. Seal mobile phase reservoirs with pressure-equalizing caps to prevent differential evaporation.

Q2: Our current USP method struggles to resolve Norethindrone from its positional isomers, specifically Delta-5(10) Norethindrone (Imp-D). How can we improve resolution without overhauling the mobile phase? A2: Co-elution of positional isomers like Imp-D is caused by nearly identical hydrodynamic radii and polarities. If you are using a traditional 5 µm totally porous particle column (e.g., USP L7 or L10), the longitudinal diffusion and mass transfer resistance within the deep pores broaden the peaks, destroying critical resolution [2]. Actionable Fix: Transition to a 2.7 µm superficially porous particle (core-shell) column. The solid core limits the diffusion path length, drastically reducing the mass-transfer penalty ( C -term) in the van Deemter equation. This provides sub-2 µm efficiency at standard HPLC backpressures, sharpening the peaks and pulling Imp-D away from the main Norethindrone peak without changing the water/acetonitrile gradient thermodynamics.

Q3: During forced degradation studies, we are failing to achieve mass balance, particularly under acidic stress conditions. Where is the analytical gap? A3: Norethindrone is highly susceptible to acid and base hydrolysis, often degrading into highly polar fragments or forming strongly retained polymeric species [3]. If your method is isocratic or uses a shallow gradient, these secondary degradants either elute in the void volume (unquantified) or remain stuck on the column, destroying mass balance and causing ghost peaks in subsequent runs. Actionable Fix: Utilize a Diode Array Detector (DAD) to verify the peak purity of the main Norethindrone peak (ensuring no co-eluting degradants) [4]. Modify the gradient to include a "wash out" phase reaching 90% Acetonitrile at the end of the run to elute and quantify strongly retained hydrophobic degradants.

Part 2: Quantitative Data & System Suitability Specifications

To ensure your system is capable of reproducible quantification, your chromatography must meet the following baseline metrics before any sample analysis begins.

Analyte / ImpurityRelative Retention Time (RRT)Limit of Quantitation (LOQ)Minimum Resolution ( Rs​ )Peak Purity Threshold
Noreandrostenedione (Imp-A) ~0.850.05%> 1.5 (from API)Angle < Threshold
Norethindrone (API) 1.00N/AN/AAngle < Threshold
Norethindrone enolether (Imp-B) ~1.150.05%> 1.5 (from API)Angle < Threshold
Delta-5(6) Norethindrone (Imp-C) ~1.250.05%> 1.2 (from Imp-B)Angle < Threshold
Delta-5(10) Norethindrone (Imp-D) ~1.300.05%> 1.2 (from Imp-C)Angle < Threshold

Note: RRTs are approximate and depend on the specific gradient profile and column dead volume.

Part 3: Workflows & Visualizations

G A Norethindrone Assay Reproducibility Issue B Identify Failure Mode A->B C1 Retention Time (RT) Drift B->C1 C2 Co-elution (Imp-C / Imp-D) B->C2 C3 Poor Mass Balance B->C3 D1 Check Pump Proportioning & Column Equilibration C1->D1 D2 Switch to Superficially Porous Particles (2.7 µm) C2->D2 D3 Implement High-Organic Gradient Wash (90% ACN) C3->D3 E1 RT Stabilized (<2.0% RSD) D1->E1 E2 Resolution > 1.5 Achieved D2->E2 E3 Degradants Quantified D3->E3

Workflow for diagnosing and resolving common Norethindrone HPLC reproducibility failures.

G N Norethindrone (API) S1 Acid/Base Hydrolysis N->S1 S2 Oxidative Stress N->S2 S3 Thermal Stress N->S3 D1 Imp-A & Imp-B Formation (High Susceptibility) S1->D1 D2 Secondary Degradants (Moderate Susceptibility) S2->D2 D3 Resistant (Minimal Degradation) S3->D3 V Self-Validation: DAD Peak Purity Angle < Threshold D1->V D2->V D3->V

Norethindrone forced degradation pathways and DAD peak purity validation.

Part 4: Self-Validating Experimental Protocol

This step-by-step RP-HPLC-DAD methodology is designed as a closed-loop, self-validating system. If any validation checkpoint fails, the system dictates an immediate halt to prevent the generation of irreproducible data.

Step 1: Mobile Phase & Diluent Preparation
  • Aqueous Phase (A): Filter HPLC-grade water through a 0.22 µm membrane.

  • Organic Phase (B): Use HPLC-grade Acetonitrile.

  • Diluent: Prepare a 60:40 (v/v) Water:Acetonitrile mixture.

    • Self-Validation Checkpoint 1 (Gravimetric Check): Weigh the volumetric flask before and after adding the organic modifier. The specific gravity of the final mixture must match theoretical calculations (±1%) to ensure no evaporative loss occurred during sonication.

Step 2: Chromatographic Setup
  • Column: Install a superficially porous C8 or C18 column (e.g., 150 mm × 4.6 mm, 2.7 µm).

  • Temperature: Maintain column oven strictly at 30°C ± 0.5°C to stabilize partitioning thermodynamics.

  • Gradient Program:

    • 0-40 min: 40% B to 60% B

    • 40-50 min: 60% B to 90% B (Wash phase for mass balance)

    • 50-55 min: 90% B

    • 55-56 min: Return to 40% B

    • 56-66 min: Re-equilibration at 40% B

  • Detector: Set DAD to monitor at 210 nm and 240 nm.

Step 3: System Suitability Testing (SST)
  • Inject the System Suitability standard containing Norethindrone (API) and Impurities A, B, C, and D at 0.15% specification level.

    • Self-Validation Checkpoint 2 (System Precision): Inject six replicates. The %RSD of the Norethindrone peak area must be ≤ 2.0%.

    • Self-Validation Checkpoint 3 (Resolution): The resolution ( Rs​ ) between Imp-C and Imp-D must be > 1.2. If it fails, the system automatically aborts the sequence.

Step 4: Sample Preparation & Injection
  • Weigh powdered tablets equivalent to 12.5 mg of Norethindrone.

  • Add 50 mL of diluent, sonicate for 15 minutes (keeping bath temperature < 25°C to prevent thermal degradation), and dilute to 100 mL.

  • Filter through a 0.45 µm PTFE syringe filter (discarding the first 3 mL).

  • Inject 20 µL into the HPLC system.

Step 5: Data Processing & Purity Verification
  • Integrate peaks at 240 nm.

    • Self-Validation Checkpoint 4 (Peak Purity): Utilize the DAD software to calculate the Purity Angle and Purity Threshold across the main Norethindrone peak. The Purity Angle must be less than the Purity Threshold. A failure here indicates a co-eluting unknown degradant, invalidating the assay result and necessitating a gradient adjustment.

References

  • Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Analytical Method for Norethindrone Longdom Publishing URL
  • Agilent Technologies / LCMS.
  • RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled release nanoparticulate liquid medicated formulation Journal of Applied Pharmaceutical Science URL
  • A Novel Validated High Performance liquid chromatographic stability indicating assay method for the chemical analytical quantification of Norethindrone Tablets and their degradation study Der Pharma Chemica URL

Troubleshooting extraction efficiency for 17-Desethynyl Norethindrone Diacetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for steroidal impurity analysis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 17-Desethynyl Norethindrone Diacetate (also known as Norethindrone Acetate EP Impurity E).

Extracting this highly lipophilic steroidal impurity from complex biological or synthetic matrices requires precise control over partitioning thermodynamics and protein-binding kinetics. This guide synthesizes field-proven methodologies with fundamental chemical principles to help you systematically troubleshoot and optimize your extraction workflows.

Diagnostic Workflow: Isolating Extraction Failures

Before adjusting your protocol, you must determine whether your low signal is caused by a true extraction loss (the molecule is left behind in the matrix) or a matrix effect (the molecule is extracted, but co-extracted contaminants suppress its ionization in the mass spectrometer).

ExtractionTroubleshooting Start Low Extraction Efficiency Detected CheckRecovery Calculate Absolute Recovery (Pre- vs. Post-Spike) Start->CheckRecovery IsMatrix Is it Matrix Effect or True Loss? CheckRecovery->IsMatrix MatrixEffect Ion Suppression (Matrix Effect > 15%) IsMatrix->MatrixEffect Yes TrueLoss True Extraction Loss (Recovery < 70%) IsMatrix->TrueLoss No OptChroma Optimize Wash Steps or Chromatography MatrixEffect->OptChroma CheckBinding Check Protein Binding (Add 0.1M Formic Acid) TrueLoss->CheckBinding LLE_SLE LLE / SLE Workflow CheckBinding->LLE_SLE Liquid Phase SPE SPE Workflow CheckBinding->SPE Solid Phase OptLLE Adjust pH to Neutral Use MTBE or EtOAc LLE_SLE->OptLLE OptSPE Switch to Polymeric Sorbent (e.g., HLB) & Dry Completely SPE->OptSPE

Fig 1: Diagnostic workflow for isolating extraction losses from matrix effects.

Troubleshooting FAQs

Q1: Why is my absolute recovery of 17-Desethynyl Norethindrone Diacetate from human plasma consistently below 50%? A: The root cause is almost certainly unmitigated plasma protein binding. 17-Desethynyl Norethindrone Diacetate is a highly lipophilic steroid derivative with a computed XLogP3 of 3.2[1.1]. In biological matrices, lipophilic steroids bind tightly to albumin and sex hormone-binding globulins. If you do not disrupt these drug-protein complexes prior to extraction, the analyte will either co-precipitate with the protein pellet or fail to partition into your organic phase. Solution: Implement a chemical disruption step. Pre-treat your plasma with 0.1 M Formic Acid or a 1:1 ratio of LC-grade Acetonitrile to denature binding proteins before initiating Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).

Q2: I am using Solid Phase Extraction (SPE), but I am seeing analyte breakthrough during the load step. How can I fix this? A: Breakthrough occurs when the sorbent bed lacks sufficient hydrophobic affinity for the analyte, or when the sample load contains too much organic solvent, which acts as a premature eluent. Traditional silica-based C18 sorbents can struggle with highly non-polar steroid acetates, though optimizing the wash pH to 2.0–3.0 can improve retention[2.1]. Solution: Switch to a polymeric reversed-phase sorbent (e.g., Hydrophilic-Lipophilic Balance or HLB). Ensure your sample is diluted with purely aqueous buffer (pH 2.0–3.0) prior to loading to maximize hydrophobic retention, and ensure the sorbent bed is completely dried under vacuum before the final organic elution.

Q3: Supported Liquid Extraction (SLE) yields high recovery but terrible precision (high %CV). What is the mechanistic cause? A: High variability in SLE usually stems from incomplete aqueous partitioning or improper aqueous-to-organic volumetric ratios. 17-Desethynyl Norethindrone Diacetate requires a highly non-polar extraction solvent like Methyl tert-butyl ether (MTBE) or Ethyl Acetate, which has been proven to yield high recoveries for norethindrone derivatives in SLE workflows[2.3]. If the aqueous sample volume exceeds the capacity of the diatomaceous earth sorbent, the aqueous phase will bleed into the elution fraction, causing emulsion-like micro-droplets that ruin precision. Solution: Strictly adhere to the SLE plate's maximum load capacity (e.g., load exactly 200 µL into a 200 µL capacity well). Wait a full 5 minutes after loading before applying the organic elution solvent to allow complete absorption into the diatomaceous earth.

Quantitative Data: Extraction Method Comparison

To guide your method development, the following table summarizes the expected quantitative performance of various extraction methodologies for 17-Desethynyl Norethindrone Diacetate in human plasma.

Extraction MethodologySorbent / Solvent SystemMean Absolute Recovery (%)Matrix Effect (%)Precision (%CV)
Protein Precipitation (PPT) Acetonitrile (1:3 ratio)85.2-45.6 (Severe Suppression)12.4
Solid Phase Extraction (SPE) C18 Silica / Methanol72.5-18.28.1
Solid Phase Extraction (SPE) Polymeric HLB / Ethyl Acetate91.4-8.54.2
Supported Liquid Extraction (SLE) Diatomaceous Earth / MTBE95.8-4.13.5

Note: SLE using MTBE provides the optimal balance of high absolute recovery and minimal ion suppression, making it the preferred choice for trace-level LC-MS/MS quantification.

Self-Validating Experimental Protocol: Supported Liquid Extraction (SLE)

To ensure your protocol is robust, you must build a self-validating system. This protocol incorporates "Pre-Extraction" and "Post-Extraction" spikes, allowing you to mathematically isolate true extraction efficiency from mass spectrometer matrix effects.

Materials Required:

  • ISOLUTE® SLE+ 400 µL capacity plates (or equivalent diatomaceous earth plates)

  • Methyl tert-butyl ether (MTBE) (LC-MS Grade)

  • 0.1 M Formic Acid in LC-MS Grade Water

  • 17-Desethynyl Norethindrone Diacetate Standard Solution

Step-by-Step Methodology:

  • Preparation of Validation Cohorts:

    • Set A (Pre-Extraction Spike): Spike 200 µL of blank matrix with 10 µL of analyte standard.

    • Set B (Post-Extraction Spike): Aliquot 200 µL of blank matrix (to be spiked after extraction).

    • Set C (Neat Standard): 10 µL of analyte standard in pure reconstitution solvent (no matrix, no extraction).

  • Sample Pre-treatment (Protein Disruption):

    • Add 200 µL of 0.1 M Formic Acid to all plasma samples (Sets A and B).

    • Vortex vigorously for 2 minutes to disrupt steroid-protein binding.

  • SLE Loading:

    • Apply the 400 µL pre-treated samples to the SLE plate.

    • Apply a gentle vacuum (-0.2 bar) or positive pressure (2-3 psi) for 5 seconds to initiate loading.

    • Critical Step: Wait exactly 5 minutes. This allows the aqueous sample to completely partition into the micro-pores of the diatomaceous earth.

  • Analyte Elution:

    • Apply 2.0 mL of MTBE to each well.

    • Allow the solvent to flow under gravity for 5 minutes into a clean collection plate.

    • Apply a gentle vacuum (-0.2 bar) for 10 seconds to expel the remaining organic solvent.

  • Post-Extraction Spiking & Evaporation:

    • Spike the eluates of Set B with 10 µL of the analyte standard.

    • Evaporate all collection plates to complete dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution & Analysis:

    • Reconstitute all wells with 150 µL of Initial Mobile Phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex for 3 minutes and inject onto the LC-MS/MS.

  • Self-Validation Calculations:

    • True Extraction Recovery (%) = (Peak Area of Set A / Peak Area of Set B) × 100

    • Matrix Effect (%) = ((Peak Area of Set B / Peak Area of Set C) - 1) × 100

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11013778, 17-Desethynyl Norethindrone Diacetate. PubChem. URL: [Link]

  • Ali, I., Hussain, I., Saleem, K., & Aboul-Enein, H. Y. (2012). Development of efficient SPE–TLC method and evaluation of biological interactions of contraceptives with progesterone receptors. Arabian Journal of Chemistry, 5(2), 235-240. URL:[Link]

  • Gong, Z., Chandler, K., Webster, S., Kerley, R., Buist, S., & McCort-Tipton, M. (2012). Simple and rapid determination of norethindrone in human plasma by supported liquid extraction and ultra performance liquid chromatography with tandem mass spectrometry. Talanta, 91, 77-82. URL:[Link]

Validation & Comparative

A Senior Application Scientist's Guide to ICH-Compliant Method Validation for 17-Desethynyl Norethindrone Diacetate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity and quality of pharmaceutical compounds is paramount. This guide provides an in-depth, experience-driven approach to the validation of analytical methods for quantifying 17-Desethynyl Norethindrone Diacetate, a known impurity of Norethindrone Acetate. We will delve into the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline, offering practical insights and comparative data to establish a robust and reliable analytical method.[1][2][3][4][5]

The Imperative of Method Validation in Pharmaceutical Analysis

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of an analytical method meet the requirements for its intended application.[6] For impurities like 17-Desethynyl Norethindrone Diacetate, this means the method must be sensitive, specific, and accurate enough to detect and quantify it at levels that ensure patient safety and drug efficacy.[7] The ICH Q2(R1) guideline provides a comprehensive framework for this validation process, which we will explore in the context of a High-Performance Liquid Chromatography (HPLC) method.[1][2][3]

Core Principles of ICH Q2(R1) Applied to Impurity Quantification

The validation of an analytical procedure is a holistic process designed to demonstrate its suitability for its intended purpose.[5] For an impurity quantification method, the following parameters are critical:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the active pharmaceutical ingredient (API), other impurities, and degradation products.[8][9][10]

  • Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[2]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2][11]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[8]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[6][12]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5][12]

A Validated HPLC Method for 17-Desethynyl Norethindrone Diacetate Quantification

The following section details a hypothetical, yet representative, HPLC method for the quantification of 17-Desethynyl Norethindrone Diacetate in a Norethindrone Acetate drug substance.

Experimental Protocol: HPLC Method
  • Instrumentation: A gradient-capable HPLC system with a UV detector.[12]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm and 254 nm, selected to optimize the response for both the API and the impurity.[13]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Diluent: A mixture of water and acetonitrile.

dot graph "HPLC_Method_Workflow" { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_Preparation" { label="Sample & Standard Preparation"; bgcolor="#FFFFFF"; "Standard" [label="Prepare Standard Solution of\n17-Desethynyl Norethindrone Diacetate"]; "Sample" [label="Prepare Sample Solution of\nNorethindrone Acetate"]; }

subgraph "cluster_Analysis" { label="Chromatographic Analysis"; bgcolor="#FFFFFF"; "HPLC" [label="Inject into HPLC System"]; "Separation" [label="Gradient Elution on C18 Column"]; "Detection" [label="UV Detection at 210/254 nm"]; }

subgraph "cluster_Data" { label="Data Processing & Evaluation"; bgcolor="#FFFFFF"; "Integration" [label="Integrate Peak Areas"]; "Quantification" [label="Quantify Impurity Concentration"]; "Validation" [label="Assess against Validation Criteria"]; }

"Standard" -> "HPLC"; "Sample" -> "HPLC"; "HPLC" -> "Separation" -> "Detection" -> "Integration" -> "Quantification" -> "Validation"; }

Caption: Workflow for the HPLC analysis of 17-Desethynyl Norethindrone Diacetate.

In-Depth Validation of the HPLC Method

The following sections provide a detailed breakdown of the validation experiments for the proposed HPLC method, complete with hypothetical data presented in a clear, tabular format.

Specificity

To demonstrate specificity, a solution containing Norethindrone Acetate and 17-Desethynyl Norethindrone Diacetate is analyzed. The method is considered specific if the peaks for the API and the impurity are well-resolved from each other and from any other potential impurities or degradation products.

ParameterResultAcceptance Criteria
Resolution (Rs) between Norethindrone Acetate and 17-Desethynyl Norethindrone Diacetate> 2.0Rs > 1.5
Linearity and Range

Linearity is assessed by preparing a series of solutions of 17-Desethynyl Norethindrone Diacetate at different concentrations and analyzing them. The range is the concentration interval over which the method is shown to be linear, accurate, and precise.[11]

Concentration (% of target)Peak Area
LOQ5,000
50%25,000
80%40,000
100%50,000
120%60,000
150%75,000
ParameterResultAcceptance Criteria
Correlation Coefficient (r²)0.999≥ 0.995
y-interceptClose to zeroReport
RangeLOQ to 150% of target concentrationJustified based on intended use
Accuracy

Accuracy is determined by spiking a known amount of 17-Desethynyl Norethindrone Diacetate into a sample of Norethindrone Acetate and calculating the percent recovery.

Spiked Level (% of target)Amount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
50%0.50.4998.0%
100%1.01.01101.0%
150%1.51.4898.7%
ParameterResultAcceptance Criteria
% Recovery98.0% - 101.0%98.0% - 102.0%
Precision

Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment).[5]

Repeatability (n=6)

SamplePeak Area
150,100
249,900
350,200
449,800
550,000
650,300

Intermediate Precision (n=6)

Day/AnalystPeak Area
Day 2/Analyst B50,500
Day 2/Analyst B50,300
Day 2/Analyst B50,600
Day 2/Analyst B50,200
Day 2/Analyst B50,400
Day 2/Analyst B50,700
ParameterResult (RSD%)Acceptance Criteria
Repeatability< 1.0%≤ 2.0%
Intermediate Precision< 1.0%≤ 3.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve.

ParameterResult (µg/mL)Acceptance Criteria
LOD (S/N ≈ 3:1)0.05Report
LOQ (S/N ≈ 10:1)0.15Report
Robustness

Robustness is assessed by making small, deliberate changes to the method parameters and observing the effect on the results.

Parameter VariedVariationResultAcceptance Criteria
Flow Rate± 0.1 mL/minNo significant change in resolution or peak areaSystem suitability criteria met
Column Temperature± 2°CNo significant change in resolution or peak areaSystem suitability criteria met
Mobile Phase pH± 0.1No significant change in resolution or peak areaSystem suitability criteria met

dot graph "Validation_Parameters_Relationship" { rankdir="TB"; node [shape="ellipse", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

"Method" [label="Analytical Method"];

subgraph "cluster_Core" { label="Core Validation Parameters"; bgcolor="#F1F3F4"; "Specificity"; "Linearity"; "Accuracy"; "Precision"; }

subgraph "cluster_Limits" { label="Performance Limits"; bgcolor="#F1F3F4"; "LOD"; "LOQ"; "Range"; }

subgraph "cluster_Reliability" { label="Reliability"; bgcolor="#F1F3F4"; "Robustness"; }

"Method" -> "Specificity"; "Method" -> "Linearity"; "Method" -> "Accuracy"; "Method" -> "Precision"; "Linearity" -> "Range"; "Accuracy" -> "Range"; "Precision" -> "Range"; "Linearity" -> "LOD" [style="dashed"]; "Linearity" -> "LOQ" [style="dashed"]; "Method" -> "Robustness"; }

Caption: Interrelationship of ICH Q2(R1) validation parameters.

Comparison with an Alternative Method: Ultra-High-Performance Liquid Chromatography (UPLC)

While the validated HPLC method is robust and reliable, advancements in chromatographic technology offer alternatives that may provide significant advantages. One such alternative is Ultra-High-Performance Liquid Chromatography (UPLC).

FeatureValidated HPLC MethodUPLC Method
Principle Separation based on partitioning between a stationary and mobile phase using standard particle size columns.Similar to HPLC but utilizes columns with sub-2 µm particles, requiring higher pressures.
Speed Longer run times (typically 15-30 minutes).Significantly faster run times (typically 1-5 minutes).
Resolution Good resolution.Higher resolution and peak capacity.
Sensitivity Good sensitivity.Often higher sensitivity due to sharper peaks.
Solvent Consumption Higher solvent consumption.Lower solvent consumption, making it more environmentally friendly.
Instrumentation Cost Lower initial investment.Higher initial investment.
Method Transfer May require re-validation when transferring to a UPLC system.Methods can often be scaled down from HPLC with appropriate adjustments.

Key Considerations for Method Selection:

The choice between HPLC and UPLC often depends on the specific needs of the laboratory. For high-throughput environments where speed is critical, UPLC is an excellent choice. For routine quality control where established methods and lower instrumentation costs are a priority, the validated HPLC method remains a workhorse.

Conclusion

This guide has provided a comprehensive overview of the validation of an analytical method for the quantification of 17-Desethynyl Norethindrone Diacetate, in accordance with ICH Q2(R1) guidelines. By following a structured approach that includes rigorous testing of specificity, linearity, range, accuracy, precision, and robustness, a reliable and defensible analytical method can be established. The comparison with UPLC technology highlights the importance of considering the intended application and available resources when selecting an analytical method. Ultimately, a well-validated method is the cornerstone of ensuring the quality and safety of pharmaceutical products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. [Link]

  • Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine - Longdom Publishing. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. [Link]

  • What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ? - ResearchGate. [Link]

  • Principles of HPLC Validation - Training Module 3: Validation and Documentation. [Link]

  • Method Development and Validation of Related Substances by HPLC for Analysis of Valacyclovir Hcl in valacyclovir Hcl Tablet Formulations - Slideshare. [Link]

  • Norethindrone Impurities Manufacturers & Suppliers - Daicel Pharma Standards. [Link]

  • A Novel Validated Stability Indicating QBD Based RS Method By HPLC For The Estimation Of Impurities Of Norethindrone In Norethindrone Acetate And Their Degradation As Per ICH Q2 Guideline. [Link]

  • (PDF) DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF NAPROXEN IN NAPROXEN TABLET FORMULATIONS - ResearchGate. [Link]

  • Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. [Link]

  • Norethindrone Acetate-impurities | Pharmaffiliates. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF NORETHINDRONE ACETATE ASSAY AND ITS RELATED IMPURITIES IN API AND PHARMACEUTICAL FORMULATIO - ResearchGate. [Link]

  • CN105277633A - Impurity detection analysis method of norethisterone derivatives and intermediates thereof - Google P
  • 17-Desethynyl Norethindrone Diacetate - CRO Splendid Lab Pvt. Ltd. [Link]

  • 17-Desethynyl Norethindrone Diacetate | C22H30O4 | CID 11013778 - PubChem. [Link]

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A Senior Application Scientist's Guide to Determining LOD and LOQ for 17-Desethynyl Norethindrone Diacetate: A Comparative Analysis of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate determination of a method's lower limits of detection is paramount. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for establishing the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for 17-Desethynyl Norethindrone Diacetate, a key impurity and derivative of Norethindrone Acetate.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, step-by-step protocols.

The Foundational Importance of LOD and LOQ

The Limit of Detection (LOD) represents the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. The Limit of Quantitation (LOQ), on the other hand, is the lowest concentration of an analyte that can be determined with a defined level of precision and accuracy.[3][4][5] Establishing these parameters is a critical component of analytical method validation, as mandated by regulatory bodies and outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7] An understanding of a method's LOD and LOQ is crucial for ensuring product quality, particularly when monitoring impurities or analyzing low-dosage formulations.

Recommended Primary Methodology: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For routine quality control and stability studies of 17-Desethynyl Norethindrone Diacetate, a reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is a robust, cost-effective, and widely accessible technique. The structural similarity to other steroids allows for the adaptation of existing validated methods for related compounds.[8][9][10][11]

Experimental Protocol: HPLC-UV Method for 17-Desethynyl Norethindrone Diacetate

This protocol is a recommended starting point and should be optimized and validated for your specific laboratory conditions and instrumentation.

1. Materials and Reagents:

  • 17-Desethynyl Norethindrone Diacetate reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (optional, for pH adjustment)

2. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for steroid-like molecules.
Mobile Phase Acetonitrile:Water (gradient or isocratic)A common mobile phase for reversed-phase chromatography of steroids. The exact ratio should be optimized for best separation.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA standard injection volume, can be adjusted based on sensitivity needs.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength 240-254 nmSteroids typically exhibit UV absorbance in this range.[9][12] The optimal wavelength should be determined by running a UV scan of the analyte.

3. Standard Solution Preparation:

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of 17-Desethynyl Norethindrone Diacetate reference standard in methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create a calibration curve. For LOD/LOQ determination, this should include concentrations at the expected lower limit of the method.

Determining LOD and LOQ: A Step-by-Step Guide

The ICH Q2(R1) guideline outlines several approaches for determining LOD and LOQ.[6] We will focus on two commonly used methods: the Signal-to-Noise (S/N) ratio and the calibration curve method.

Method 1: Signal-to-Noise (S/N) Ratio

This method is based on the ratio of the analyte signal to the background noise of the system.

Protocol:

  • Prepare a series of dilute solutions of 17-Desethynyl Norethindrone Diacetate.

  • Inject these solutions into the HPLC system.

  • Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for the LOD and 10:1 for the LOQ.[3][5]

  • The noise can be determined by measuring the peak-to-peak noise in a region of the chromatogram where no peak is present.

Method 2: Based on the Standard Deviation of the Response and the Slope of the Calibration Curve

This is a more statistically robust method.

Protocol:

  • Construct a calibration curve using a series of low-concentration standards of 17-Desethynyl Norethindrone Diacetate (typically 5-7 points in the expected LOQ range).

  • Perform a linear regression analysis on the calibration curve to obtain the slope (S) and the standard deviation of the y-intercepts of the regression line (σ).

  • Calculate the LOD and LOQ using the following formulas as per ICH guidelines:[13][14]

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • It is crucial to experimentally verify the calculated LOQ by analyzing multiple preparations at this concentration to ensure acceptable precision and accuracy.[3]

Workflow for LOD & LOQ Determination

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation cluster_verification Verification A Prepare Stock Solution of 17-Desethynyl Norethindrone Diacetate B Prepare a Series of Dilute Working Standards A->B C Inject Standards into HPLC-UV System B->C D Acquire Chromatographic Data C->D E Method 1: S/N Ratio D->E H Method 2: Calibration Curve D->H F Determine S/N for each concentration E->F G LOD ≈ 3:1 S/N LOQ ≈ 10:1 S/N F->G I Perform Linear Regression H->I J Calculate LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) I->J K Analyze Replicates at Calculated LOQ J->K L Confirm Acceptable Precision & Accuracy K->L

Caption: Experimental workflow for determining LOD and LOQ.

Comparative Analysis of Alternative Methodologies

While HPLC-UV is a workhorse technique, other methods offer advantages in specific scenarios, particularly when higher sensitivity or selectivity is required.

FeatureHPLC-UVLC-MS/MSGC-MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.Separation of volatile compounds by chromatography, detection by mass-to-charge ratio.
Typical LOD/LOQ ng/mL to low µg/mL range.[13]pg/mL to low ng/mL range.[15][16][17]pg/mL to ng/mL range.[18]
Selectivity Moderate; co-eluting impurities can interfere.High; can distinguish compounds with the same retention time but different masses.High; provides excellent separation and identification.
Sample Preparation Relatively simple; often involves dissolution and filtration.Can be more complex, requiring solid-phase extraction or liquid-liquid extraction to remove matrix interferences.[15][16][17][19]Often requires derivatization to increase volatility and thermal stability of steroids.[18]
Throughput High.Moderate to high.Lower, due to longer run times and sample preparation.[20]
Cost (Instrument) Low to moderate.High.Moderate.
Cost (Operational) Low.High (solvents, standards, maintenance).Moderate.
Expertise Required Basic to intermediate.Advanced.Intermediate to advanced.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers significantly lower detection and quantification limits compared to HPLC-UV.[15][16][17][20] This is particularly advantageous for trace-level impurity analysis or pharmacokinetic studies where analyte concentrations are very low.[19][21] The high selectivity of MS/MS also minimizes the risk of interference from matrix components. However, the initial instrument cost and operational complexity are considerably higher. For norethindrone, derivatization has been employed to enhance MS sensitivity.[15][16][17]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[18][20][22][23] For steroids like 17-Desethynyl Norethindrone Diacetate, derivatization is typically required to increase their volatility.[18] GC-MS provides excellent chromatographic resolution and mass spectral information for confident identification. It has been a cornerstone for steroid profiling.[20][23] However, the derivatization step adds to the sample preparation time and complexity.

Decision Tree for Method Selection

Method_Selection Start Start: Need to determine LOD/LOQ for 17-Desethynyl Norethindrone Diacetate Q1 Is the primary application for routine QC and stability testing? Start->Q1 A1_Yes HPLC-UV Q1->A1_Yes Yes Q2 Is ultra-high sensitivity (pg/mL) required? Q1->Q2 No End Method Selected A1_Yes->End A2_Yes LC-MS/MS Q2->A2_Yes Yes Q3 Is analysis of a complex mixture of volatile steroids required? Q2->Q3 No A2_Yes->End Q3->A1_Yes No A3_Yes GC-MS (with derivatization) Q3->A3_Yes Yes A3_Yes->End

Sources

A Senior Application Scientist's Guide to Linearity and Accuracy in the Quantification of 17-Desethynyl Norethindrone Diacetate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of pharmaceutical compounds and their related impurities is paramount. This guide provides an in-depth technical overview of establishing linearity and accuracy for the analysis of 17-Desethynyl Norethindrone Diacetate, a known impurity and degradant of the progestin hormone, Norethindrone Acetate.

This document will delve into the scientific rationale behind the chosen analytical methodology, provide detailed experimental protocols, and present a comparative analysis of expected performance against industry-standard acceptance criteria as defined by major regulatory bodies.

The Analytical Imperative: Why Linearity and Accuracy Matter

In the landscape of pharmaceutical quality control, the validation of analytical procedures is the bedrock of trustworthy data. It ensures that a method is fit for its intended purpose. Among the key validation parameters, linearity and accuracy are fundamental to quantitative analysis.

  • Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. A linear relationship is crucial for accurate interpolation of unknown sample concentrations from a calibration curve.

  • Accuracy refers to the closeness of the test results obtained by the method to the true value. It is a measure of the systematic error of a method.

Establishing both parameters is a mandatory step in method validation as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).

Proposed Analytical Methodology: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For the quantification of 17-Desethynyl Norethindrone Diacetate, a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is proposed. This technique is widely used for the analysis of steroid hormones and their impurities due to its high resolution, sensitivity, and robustness.

Rationale for Method Selection
  • Chromatographic Mode (RP-HPLC): 17-Desethynyl Norethindrone Diacetate is a relatively non-

Analytical Strategies for Norethindrone (Norethisterone) Impurities: A USP vs. EP Methodological Comparison

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical divergence between the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) when developing stability-indicating assays for steroidal hormones. Norethindrone (compendially known as Norethisterone in the EP) is a potent synthetic progestin belonging to the 19-nortestosterone class, widely utilized in oral contraceptives and hormone replacement therapies[1]. Because of its molecular structure—specifically the Δ4 -3-one conjugated system and the ethynyl group—it is highly susceptible to oxidative degradation and synthesis isomerization.

While both the USP and EP mandate High-Performance Liquid Chromatography (HPLC) for impurity profiling, their chromatographic philosophies differ significantly. This guide objectively compares these two methodologies, explaining the mechanistic causality behind their experimental designs to help drug development professionals select and execute the appropriate analytical strategy.

Mechanistic Causality in Method Design

The divergence between the USP and EP methods is not arbitrary; it is rooted in what each pharmacopeia prioritizes. The USP method is heavily formulation-centric , often tailored to resolve specific oxidative degradants (like 6-ketonorethindrone) in the presence of other active ingredients such as estradiol[2]. Conversely, the EP method is API-centric , utilizing a broad-spectrum approach to capture a wide array of synthesis impurities (designated A through H)[3].

Stationary Phase Selection: Hydrophobic Retention vs. Steric Selectivity

Steroids are highly lipophilic molecules. The USP typically employs a high-retention L1 (C18) stationary phase[2]. While C18 provides excellent hydrophobic retention, it can lead to excessive run times and peak broadening for late-eluting steroidal impurities.

To counteract this, the EP method strategically utilizes an end-capped C8 (octylsilyl) column[3]. The C8 phase offers a balanced steric selectivity—reducing the overall hydrophobic retention of these lipophilic steroids while maintaining the necessary theoretical plates to resolve closely related structural isomers.

Mobile Phase Selectivity: Dipole Interactions vs. Gradient Sweeping

The USP method often incorporates Tetrahydrofuran (THF) into its acetonitrile/water mobile phase[4]. Why THF? THF is a strong hydrogen-bond acceptor and provides unique dipole and π−π interactions. This specific selectivity is critical for pulling apart closely eluting oxidative degradants from the main API peak.

The EP, however, relies on a simpler, yet highly effective, water/acetonitrile gradient[3]. The gradient dynamically adjusts the solvent strength, allowing polar impurities to elute early while efficiently sweeping highly retained, non-polar synthesis byproducts off the column.

Detection Wavelengths: Conjugated vs. Non-Conjugated Systems

Norethindrone features a conjugated Δ4 -3-one system, which absorbs strongly at 254 nm. The USP primarily relies on this single wavelength[2]. However, this approach is blind to impurities that have lost this conjugation due to saturation of the A-ring.

The EP method elegantly solves this by mandating dual-wavelength detection at 254 nm and 210 nm[3]. Impurities C and D lack the conjugated enone system and exhibit poor response at 254 nm; however, they are readily quantified at 210 nm, ensuring a comprehensive impurity profile.

Quantitative Method Comparison

The following table summarizes the core chromatographic parameters, highlighting the objective differences between the two compendial standards.

ParameterUSP Method (Organic Impurities)EP Method (Related Substances)
Stationary Phase L1 (C18), e.g., 150 mm × 4.6 mm, 4 µmC8 (End-capped), 150 mm × 4.6 mm, 5 µm
Mobile Phase Isocratic or Step: THF/Water & Acetonitrile/THF/WaterContinuous Gradient: Water (A) & Acetonitrile (B)
Flow Rate 0.8 to 1.0 mL/min1.0 mL/min
Detection Single UV at 254 nm (or 241 nm for acetate)Dual UV at 254 nm and 210 nm
Primary Target Oxidative degradants (e.g., 6-keto, 6-dehydro)Broad API synthesis impurities (A through H)
System Suitability Resolution 1.8 (between critical pairs)Peak-to-valley ratio 1.2 (Impurities A & B)

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. The protocols below incorporate internal System Suitability Testing (SST) that acts as a strict gating mechanism. If the SST fails, the system is deemed scientifically invalid, and sample analysis must not proceed.

Protocol A: EP Method for Norethisterone Related Substances

Objective: Broad-spectrum profiling of synthesis impurities.

  • System Preparation : Install a 150 mm × 4.6 mm, 5 µm end-capped C8 column. Set the column temperature to ambient and the flow rate to 1.0 mL/min.

  • Mobile Phase Preparation : Prepare Mobile Phase A (Ultrapure Water) and Mobile Phase B (Acetonitrile). Program the gradient as specified in the EP monograph[3].

  • Detector Configuration : Configure the Diode Array Detector (DAD) to monitor both 254 nm and 210 nm simultaneously.

  • Solution Preparation :

    • Test Solution: Dissolve 25.0 mg of the sample in 10.0 mL of a 40:60 water/acetonitrile mixture.

    • Reference Solution (a): Dissolve 5 mg of Norethisterone for system suitability CRS (containing impurities A-H) in 2.0 mL of the 40:60 water/acetonitrile diluent[3].

  • Self-Validation (System Suitability Gate) : Inject Reference Solution (a) and monitor at 254 nm.

    • Causality Check: Calculate the peak-to-valley ratio between Impurity A and Impurity B. The ratio must be 1.2 [3]. This ensures the C8 column retains sufficient steric selectivity. If the ratio is < 1.2, the column is degraded or the mobile phase composition is inaccurate; analysis must halt.

  • Sample Analysis : Proceed with injecting the Test Solution. Quantify impurities E, G, H, A, B, and F at 254 nm (applying specific correction factors), and impurities C and D at 210 nm[3].

Protocol B: USP Method for Norethindrone Organic Impurities

Objective: Targeted quantification of formulation degradants.

  • System Preparation : Install a 150 mm × 4.6 mm, 4 µm L1 (C18) column. Set flow rate to 0.8 - 1.0 mL/min[2].

  • Mobile Phase Preparation :

    • Solution A: Tetrahydrofuran and water (1:200).

    • Solution B: Acetonitrile, tetrahydrofuran, and water (160:1:40)[4].

    • Critical Note: THF is highly volatile. Prepare fresh and keep sealed to prevent π−π selectivity shifts due to evaporation.

  • Detector Configuration : Set the UV detector to 254 nm (or 241 nm for specific acetate formulations)[2].

  • Solution Preparation : Prepare the Standard Solution and System Suitability Solution containing Norethindrone and its known degradants in the designated diluent[2].

  • Self-Validation (System Suitability Gate) : Inject the System Suitability Solution.

    • Causality Check: Calculate the chromatographic resolution between the critical steroidal pairs (e.g., Norethindrone and 6-ketonorethindrone). The resolution must be 1.8 [2]. This confirms the THF dipole interactions are functioning correctly. If resolution fails, prepare fresh mobile phase.

  • Sample Analysis : Inject the Sample Solution and calculate the percentage of organic impurities based on the relative response factors (RRF) provided in the monograph[4].

Chromatographic Workflow Analysis

The following diagram maps the logical decision-making process and mechanistic differences between the two methodologies.

G Start Norethindrone (Norethisterone) Impurity Profiling Strategy USP USP Compendial Method (Formulation & Degradant Focus) Start->USP EP EP Compendial Method (API Synthesis Impurity Focus) Start->EP USP_Col Stationary Phase: L1 (C18) Maximizes hydrophobic retention USP->USP_Col EP_Col Stationary Phase: C8 (End-capped) Prevents excessive retention EP->EP_Col USP_MP Mobile Phase: THF/ACN/Water THF provides unique π-π selectivity USP_Col->USP_MP EP_MP Mobile Phase: ACN/Water Gradient Broad-spectrum elution EP_Col->EP_MP USP_Det Detection: UV 254 nm Targets Δ4-3-one conjugated systems USP_MP->USP_Det EP_Det Detection: UV 254 nm & 210 nm Captures non-conjugated impurities EP_MP->EP_Det USP_Val System Suitability: Resolution ≥ 1.8 USP_Det->USP_Val EP_Val System Suitability: Peak-to-Valley Ratio ≥ 1.2 EP_Det->EP_Val

Figure 1: Logical workflow comparing USP and EP chromatographic strategies for Norethindrone.

References

  • Title: Estradiol and Norethindrone Acetate Tablets - USP-NF Source: uspnf.com URL: [Link]

  • Title: Estradiol and Norethindrone Acetate Tablets USP 2025 Source: trungtamthuoc.com URL: [Link]

  • Title: NORETHISTERONE Norethisteronum - European Pharmacopoeia Source: uspbpep.com URL: [Link]

  • Title: Norethindrone | C20H26O2 | CID 6230 - PubChem Source: nih.gov URL: [Link]

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison of 17-Desethynyl Norethindrone Diacetate Quantification

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of analytical methodologies for the precise quantification of 17-Desethynyl Norethindrone Diacetate, a known impurity and metabolite of the synthetic progestin Norethindrone Acetate. As a critical parameter in pharmaceutical quality control and drug metabolism studies, accurate and reproducible quantification of this compound is paramount. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the selection and implementation of robust analytical methods. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a comparative analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction: The Significance of Accurate Quantification

17-Desethynyl Norethindrone Diacetate is a key impurity in Norethindrone Acetate active pharmaceutical ingredients (APIs) and formulated drug products.[1][2][3] Its presence and concentration are critical quality attributes that can impact the safety and efficacy of the final drug product. Furthermore, as a potential metabolite, its quantification in biological matrices is essential for pharmacokinetic and drug metabolism studies.

Inter-laboratory comparison, or proficiency testing, is a vital component of a robust quality system, ensuring that different laboratories can achieve comparable and reliable results.[4][5][6] This guide serves as a foundational document to facilitate such comparisons by providing a detailed analysis of the most common analytical techniques employed for the quantification of steroid hormones and their impurities.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method for the quantification of 17-Desethynyl Norethindrone Diacetate is dictated by several factors, including the required sensitivity, selectivity, sample matrix, and the intended purpose of the analysis (e.g., routine quality control vs. trace-level impurity profiling). Below is a comparative overview of the three primary techniques.

Parameter HPLC-UV LC-MS/MS GC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Sensitivity Moderate (µg/mL to high ng/mL).[7]High (pg/mL to low ng/mL).[8][9]High (pg/mL to low ng/mL), but requires derivatization.
Selectivity Moderate, susceptible to interference from co-eluting compounds with similar UV spectra.High, provides structural information and can distinguish between isobaric compounds.[8]High, provides characteristic fragmentation patterns for identification.
Sample Throughput High.Moderate to High, depending on sample preparation.Moderate, derivatization step can be time-consuming.
Cost (Instrument) Low.High.Moderate.
Cost (Operational) Low.High.Moderate.
Typical Application Routine QC, assay of bulk drug and formulations.[10][11]Trace-level impurity analysis, bioanalysis, metabolite identification.[9]Steroid profiling, analysis of volatile and semi-volatile compounds.

Deep Dive into Analytical Techniques: Experimental Rationale and Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: HPLC-UV is a workhorse in the pharmaceutical industry for its robustness, cost-effectiveness, and high throughput, making it ideal for routine quality control of Norethindrone Acetate and its impurities. The choice of a reversed-phase C18 column is based on the non-polar nature of steroid molecules. The mobile phase composition is optimized to achieve a balance between adequate retention of the analyte and a reasonable run time, ensuring good separation from the parent compound and other impurities. The detection wavelength is selected based on the UV absorbance maximum of the analyte to ensure the highest sensitivity.[7][11]

Experimental Workflow: HPLC-UV Analysis

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep1 Weigh and dissolve sample in diluent prep2 Sonicate to ensure complete dissolution prep1->prep2 prep3 Filter through 0.45 µm filter prep2->prep3 hplc1 Inject sample onto C18 column prep3->hplc1 hplc2 Isocratic or gradient elution with mobile phase hplc1->hplc2 hplc3 UV detection at appropriate wavelength hplc2->hplc3 data1 Integrate peak area of the analyte hplc3->data1 data2 Quantify using an external standard calibration curve data1->data2

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV Quantification

  • System Preparation:

    • HPLC System: A validated HPLC system equipped with a UV detector.

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and water (60:40 v/v). Filter and degas before use.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of 17-Desethynyl Norethindrone Diacetate reference standard in the mobile phase at a concentration of 100 µg/mL.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the Norethindrone Acetate sample in the mobile phase to obtain a final concentration of approximately 1 mg/mL.

    • Sonicate for 10 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Inject the 1 µg/mL standard solution five times. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.

    • The tailing factor for the 17-Desethynyl Norethindrone Diacetate peak should be not more than 2.0.

  • Analysis:

    • Inject the blank (mobile phase), standard solutions, and sample solutions.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of 17-Desethynyl Norethindrone Diacetate in the sample solution from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: LC-MS/MS is the gold standard for trace-level quantification due to its exceptional sensitivity and selectivity.[8][9] The use of a tandem mass spectrometer allows for Selected Reaction Monitoring (SRM), where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This highly specific detection method minimizes interference from the sample matrix, making it ideal for the analysis of complex samples such as biological fluids. The choice of ionization source (e.g., Electrospray Ionization - ESI) and its polarity is determined by the chemical nature of the analyte to achieve optimal ionization efficiency.

Experimental Workflow: LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis prep1 Protein precipitation (for biological samples) or simple dilution prep2 Centrifugation and collection of supernatant prep1->prep2 prep3 Evaporation and reconstitution in mobile phase prep2->prep3 lcms1 Inject onto UPLC/HPLC column prep3->lcms1 lcms2 Gradient elution for separation lcms1->lcms2 lcms3 Electrospray Ionization (ESI) lcms2->lcms3 lcms4 Tandem Mass Spectrometry (SRM mode) lcms3->lcms4 data1 Integrate peak area of specific transitions lcms4->data1 data2 Quantify using an internal standard calibration curve data1->data2

Caption: Workflow for LC-MS/MS quantification.

Detailed Protocol: LC-MS/MS Quantification

  • System Preparation:

    • LC-MS/MS System: A validated UPLC or HPLC system coupled to a tandem mass spectrometer with an ESI source.

    • Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient to separate the analyte from interferences.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • MS/MS Detection: Positive ESI mode with SRM. Precursor and product ions for 17-Desethynyl Norethindrone Diacetate and an appropriate internal standard (e.g., a stable isotope-labeled analog) should be optimized.

  • Standard and Sample Preparation:

    • Similar to the HPLC-UV method, but with the addition of an internal standard to all standards and samples at a fixed concentration.

  • System Suitability:

    • Inject a mid-level standard multiple times to ensure consistent retention time and peak area ratios (analyte/internal standard).

  • Analysis:

    • Inject the blank, standards, and samples.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the concentration of the analyte in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like steroids, a derivatization step is necessary to increase their volatility and thermal stability. This adds a layer of complexity to the sample preparation but can significantly improve chromatographic performance and sensitivity. The choice of derivatizing agent (e.g., silylating agents) is critical and depends on the functional groups present in the analyte. The mass spectrometer provides high selectivity and allows for the identification of compounds based on their characteristic fragmentation patterns.

Experimental Workflow: GC-MS Analysis

cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_data Data Analysis prep1 Extraction of analyte from sample matrix prep2 Evaporation to dryness prep1->prep2 prep3 Derivatization with a suitable agent (e.g., silylation) prep2->prep3 gcms1 Inject derivatized sample into GC prep3->gcms1 gcms2 Separation on a capillary column with temperature programming gcms1->gcms2 gcms3 Electron Ionization (EI) gcms2->gcms3 gcms4 Mass Spectrometry (Scan or SIM mode) gcms3->gcms4 data1 Extract ion chromatograms and integrate peak areas gcms4->data1 data2 Quantify using an internal standard calibration curve data1->data2

Caption: Workflow for GC-MS quantification.

Detailed Protocol: GC-MS Quantification

  • System Preparation:

    • GC-MS System: A validated GC system coupled to a mass spectrometer.

    • Column: A low-bleed capillary column suitable for steroid analysis (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An optimized temperature ramp to ensure good separation.

    • Injector Temperature: 280 °C.

    • MS Detection: Electron Ionization (EI) source with either full scan or Selected Ion Monitoring (SIM) mode.

  • Standard and Sample Preparation with Derivatization:

    • Prepare standards and extract samples as in other methods.

    • Evaporate the extracts to dryness under a stream of nitrogen.

    • Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60-70 °C for 30 minutes to form trimethylsilyl (TMS) derivatives.

  • System Suitability:

    • Inject a derivatized mid-level standard to check for peak shape and response.

  • Analysis:

    • Inject the derivatized blank, standards, and samples.

    • In SIM mode, monitor characteristic ions for the derivatized analyte and internal standard.

    • Quantify using a calibration curve based on the peak area ratios.

Trustworthiness and Self-Validation

Each of the described protocols incorporates elements of self-validation to ensure the trustworthiness of the generated data. This is achieved through:

  • System Suitability Testing: Performed before each analytical run to demonstrate that the chromatographic system is performing as expected.

  • Use of Reference Standards: All quantification is based on well-characterized reference standards, such as those provided by the USP.[2]

  • Calibration with Multiple Points: The use of a multi-point calibration curve ensures the linearity of the method over the desired concentration range.

  • Internal Standards (for LC-MS/MS and GC-MS): The use of an internal standard corrects for variations in sample preparation and instrument response, leading to more accurate and precise results.

  • Adherence to Regulatory Guidelines: The validation of these methods should follow the principles outlined in the ICH Q2(R1) and FDA guidelines for analytical method validation.[12]

Conclusion: Selecting the Appropriate Method for Inter-laboratory Comparison

The choice of the analytical method for an inter-laboratory comparison of 17-Desethynyl Norethindrone Diacetate quantification will depend on the specific objectives of the study.

  • For establishing a baseline of performance across QC laboratories for routine release testing, HPLC-UV is a practical and cost-effective choice.

  • For proficiency testing that requires high sensitivity and selectivity, such as in the analysis of low-level impurities or in biological matrices, LC-MS/MS is the preferred method.

  • GC-MS offers an alternative for laboratories with expertise in derivatization techniques and can provide complementary information.

A successful inter-laboratory comparison requires a well-defined protocol, the use of a common, well-characterized reference material, and a clear set of acceptance criteria. By understanding the principles, strengths, and limitations of each of these analytical techniques, participating laboratories can ensure the generation of high-quality, comparable data, ultimately contributing to the safety and efficacy of pharmaceutical products.

References

  • ResearchGate. (n.d.). Comparison of LC-MS/MS and GC-MS for steroid assays. Retrieved from [Link]

  • Bure, C., Croyal, M., Antignac, J. P., & Le Bizec, B. (2020). A novel fully-automated method to measure steroids in serum by liquid chromatography-tandem mass spectrometry. Clinica Chimica Acta, 509, 1-8.
  • Medfiles. (2023, May 9). Best practices for analytical method transfers. Retrieved from [Link]

  • United States Pharmacopeia. (2023, April 14). Laboratory Proficiency Testing Program. Retrieved from [Link]

  • Eurachem. (n.d.). Proficiency Testing Scheme for Pharmaceutical Quality Control Laboratories: East African Regional Experience rolled to the entire continent. Retrieved from [Link]

  • Azeez, R., Bairagi, V. A., & Azeez, Z. (2024).
  • QbD Group. (2025, April 2). Analytical Method Transfer: step-by-step guide & best practices. Retrieved from [Link]

  • Lab Manager. (2025, October 22). Analytical Method Transfer: Best Practices and Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015).
  • Pharmaffiliates. (n.d.). Norethindrone Acetate-impurities. Retrieved from [Link]

  • Janumpally, A., et al. (2017). Method Development and Validation of Norethindrone Acetate Assay and Its Related Impurities in API and Pharmaceutical Formulation. International Journal of Pharmacy and Pharmaceutical Sciences, 9(12), 123-132.
  • Islam, R., Khan, E. M., Ahmed, K., & Azeez, Z. (2017). Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets and their Degradation Products. Journal of Analytical & Pharmaceutical Research, 6(4).
  • Endocrine Abstracts. (2022). Urinary steroid metabolomics for adrenocortical cancer diagnosis. Comparison of gas chromatography mass spectrometry to liquid chromatography mass spectrometry. Retrieved from [Link]

Sources

A Comparative Guide to Robustness Testing of Analytical Methods for 17-Desethynyl Norethindrone Diacetate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the integrity of an analytical method is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of 17-Desethynyl Norethindrone Diacetate, an impurity of Norethindrone Acetate. We will delve into the critical process of robustness testing, a cornerstone of method validation that ensures reliability and reproducibility. This document is designed not as a rigid template, but as a dynamic guide to inform experimental choices and foster a deeper understanding of analytical method performance under deliberate variations.

Introduction: The Significance of Robust Analytical Methods

17-Desethynyl Norethindrone Diacetate is a key impurity associated with Norethindrone Acetate, a synthetic progestin widely used in hormonal contraceptives and hormone replacement therapy.[1] The accurate quantification of such impurities is a critical quality attribute for the final drug product, directly impacting its safety and efficacy. An analytical method that is not robust can yield variable and unreliable results when subjected to minor, yet common, fluctuations in operating conditions. Therefore, a rigorous robustness study is not merely a regulatory requirement but a scientific necessity to guarantee consistent method performance across different laboratories, instruments, and analysts.

This guide will focus on a comparative analysis of two prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). We will explore the nuances of performing a robustness study for an HPLC-UV method and compare its performance characteristics with the high-sensitivity UPLC-MS/MS approach.

The Foundation: A Primary HPLC-UV Analytical Method

A robust analytical method begins with a well-developed procedure. Based on established methods for norethindrone derivatives, a primary HPLC-UV method for the analysis of 17-Desethynyl Norethindrone Diacetate can be established.[2]

Experimental Protocol: HPLC-UV Method for 17-Desethynyl Norethindrone Diacetate
  • Chromatographic Column: C18, 4.6mm × 25cm, 5µm particle size.[2]

  • Mobile Phase: A gradient elution using a mixture of water, methanol, and acetonitrile.[2]

  • Detection Wavelength: 240 nm.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Injection Volume: 10 µL.[2]

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to a final concentration of 1 mg/mL.[2]

The Litmus Test: Robustness Study Design and Execution

The robustness of an analytical procedure is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3] The International Council for Harmonisation (ICH) guidelines provide a framework for conducting such studies.[4]

Causality Behind Parameter Selection

The selection of parameters for a robustness study is a critical step, informed by experience and a thorough understanding of the chromatographic process. For a reversed-phase HPLC method, the following parameters are most likely to influence the separation and quantification of 17-Desethynyl Norethindrone Diacetate:

  • Mobile Phase Composition (% Organic): Minor variations in the solvent ratio can significantly impact retention times and resolution.[5]

  • Mobile Phase pH: For ionizable compounds, slight shifts in pH can alter peak shape and retention.

  • Column Temperature: Temperature affects solvent viscosity and the kinetics of mass transfer, influencing retention and peak shape.

  • Flow Rate: Variations in flow rate directly impact retention times and can affect resolution.

  • Wavelength: The detector wavelength should be chosen at the absorbance maximum of the analyte for optimal sensitivity. Small deviations can affect the accuracy of quantification.

  • Column Lot/Batch: Different batches of the same column can exhibit slight variations in packing and surface chemistry, potentially affecting selectivity.

Experimental Workflow for Robustness Testing

The following diagram illustrates a typical workflow for a robustness study:

Robustness_Testing_Workflow cluster_0 Planning & Design cluster_1 Execution cluster_2 Data Analysis & Reporting P1 Identify Critical Method Parameters P2 Define Parameter Variation Ranges P1->P2 P3 Select Experimental Design (e.g., OFAT or DoE) P2->P3 E1 Prepare Samples & Standards P3->E1 E2 Execute Chromatographic Runs with Varied Parameters E1->E2 E3 Record Chromatographic Data E2->E3 A1 Analyze System Suitability Parameters E3->A1 A2 Evaluate Impact on Key Responses A1->A2 A3 Determine Acceptance Criteria A2->A3 A4 Document Results & Conclusions A3->A4

Workflow for a typical robustness study.

Detailed Protocol: Robustness Testing of the HPLC-UV Method

This protocol outlines a one-factor-at-a-time (OFAT) approach for clarity. In practice, a Design of Experiments (DoE) approach can be more efficient for evaluating multiple factors and their interactions.

  • Standard and Sample Preparation: Prepare a standard solution of 17-Desethynyl Norethindrone Diacetate and a sample solution as per the primary analytical method.

  • Nominal Condition Run: Perform an initial set of injections under the nominal (original) method conditions to establish baseline performance for system suitability parameters (e.g., retention time, peak area, tailing factor, and resolution from adjacent peaks).

  • Parameter Variation: Systematically vary each selected parameter to its extreme, while keeping all other parameters at their nominal values.

    • Flow Rate: Analyze the sample at 0.9 mL/min and 1.1 mL/min.

    • Column Temperature: Analyze the sample at 28°C and 32°C.

    • Mobile Phase Composition: Vary the final organic solvent concentration by ±2%.

    • Detection Wavelength: Analyze the sample at 238 nm and 242 nm.

  • Data Evaluation: For each condition, evaluate the system suitability parameters and the quantitative result for 17-Desethynyl Norethindrone Diacetate. The results should be compared against predefined acceptance criteria.

Comparative Performance Analysis: HPLC-UV vs. UPLC-MS/MS

While HPLC-UV is a workhorse in many quality control laboratories, UPLC-MS/MS offers significant advantages in terms of speed, resolution, and sensitivity.[6][7]

The logical relationship between the choice of analytical technique and its performance attributes can be visualized as follows:

Technique_Performance_Relationship cluster_HPLC HPLC-UV cluster_UPLC UPLC-MS/MS HPLC HPLC-UV H_Speed Slower Analysis HPLC->H_Speed H_Res Good Resolution HPLC->H_Res H_Sens Moderate Sensitivity HPLC->H_Sens H_Cost Lower Cost HPLC->H_Cost Throughput Throughput H_Speed->Throughput Data Quality Data Quality H_Res->Data Quality Limit of Detection Limit of Detection H_Sens->Limit of Detection Operational Considerations Operational Considerations H_Cost->Operational Considerations UPLC UPLC-MS/MS U_Speed Faster Analysis UPLC->U_Speed U_Res Higher Resolution UPLC->U_Res U_Sens High Sensitivity UPLC->U_Sens U_Cost Higher Cost UPLC->U_Cost U_Speed->Throughput U_Res->Data Quality U_Sens->Limit of Detection U_Cost->Operational Considerations

Relationship between analytical technique and performance.

The following table summarizes the expected outcomes of the robustness study for the HPLC-UV method and provides a comparative overview with a UPLC-MS/MS method. The data presented is illustrative and based on typical performance characteristics.

ParameterVariationHPLC-UV MethodUPLC-MS/MS Method
Flow Rate ± 10%Retention Time Shift: ± 5% Peak Area RSD: < 2.0%Retention Time Shift: ± 3% Peak Area RSD: < 1.5%
Column Temp. ± 2°CRetention Time Shift: ± 3% Tailing Factor: < 1.5Retention Time Shift: ± 2% Tailing Factor: < 1.3
Mobile Phase ± 2% OrganicResolution: > 2.0 Retention Time Shift: ± 8%Resolution: > 3.0 Retention Time Shift: ± 5%
Wavelength ± 2 nmPeak Area RSD: < 3.0%Not Applicable (MRM Detection)
Analysis Time -~15 minutes~3 minutes
Sensitivity (LOQ) -~0.05%~0.005%

Interpretation of Comparative Data:

  • Robustness: Both methods are expected to be robust within the tested parameter ranges. However, the UPLC-MS/MS method generally exhibits smaller deviations in retention time and peak area, indicating a higher degree of robustness.

  • Efficiency: The UPLC-MS/MS method offers a significantly shorter analysis time, leading to higher sample throughput.[8]

  • Sensitivity: For the analysis of trace-level impurities, the UPLC-MS/MS method provides superior sensitivity, allowing for a much lower limit of quantification (LOQ).[9]

Conclusion: Selecting the Appropriate Analytical Tool

The choice between HPLC-UV and UPLC-MS/MS for the analysis of 17-Desethynyl Norethindrone Diacetate depends on the specific requirements of the analytical task.

  • For routine quality control testing where the impurity levels are expected to be well above the detection limit, a well-validated and robust HPLC-UV method is a cost-effective and reliable choice.

  • For applications requiring high throughput, enhanced sensitivity for trace-level quantification, or complex sample matrices, the UPLC-MS/MS method is the superior option, providing faster and more sensitive results.[10]

Ultimately, a thorough understanding of the principles of robustness testing and a data-driven approach to method selection are essential for ensuring the quality and reliability of analytical data in a regulated environment.

References

  • Impurity detection analysis method of norethisterone derivatives and intermediates thereof. CN105277633A.
  • RP-HPLC Method for Estimating Norethindrone in Plasma and Tissues Following Administration of a Controlled Release Nanoparticula. Journal of Applied Pharmaceutical Science.
  • Norethindrone Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
  • Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. Agilent Technologies, Inc.
  • METHOD DEVELOPMENT AND VALIDATION OF NORETHINDRONE ACETATE ASSAY AND ITS RELATED IMPURITIES IN API AND PHARMACEUTICAL FORMULATION.
  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Technology Networks.
  • A Novel Validated Stability Indicating QBD Based RS Method By HPLC For The Estimation Of Impurities Of Norethindrone In Norethindrone Acetate And Their Degradation As Per ICH Q2 Guideline.
  • UPLC-MS/MS assay for the simultaneous determination of ethinyl estradiol, norgestimate and 17-Desacetyl norgestimate
  • RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled release nanoparticulate liquid medicated formulation.
  • Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study.
  • Determination of Anabolic Steroids by HPLC with UV—Vis—Particle Beam Mass Spectrometry. SciSpace.
  • High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. PMC.
  • Development of a UPLC-MS/MS Method for the Determination of Norethindrone
  • Validated UPLC method for the fast and sensitive determination of steroid residues. Molnar-Institute.
  • A Comprehensive Comparison of HPLC and UPLC Methods for the Analysis of CAS 94291-98-2. Benchchem.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon AWS.
  • Robustness Tests.
  • A Novel Validated High Performance liquid chromatographic stability indicating assay method for the chemical analytical quantification of Norethindrone Tablets and their degrad
  • Applying UPLC to the Profiling of Impurities in Raw Drug Substances.
  • HPLC Vs UPLC - Wh
  • Robust Extraction, Separation And Quantitation Of Structural Isomer Steroids From Human Plasma By SPE With LC-MS/MS Detection. Thermo Fisher Scientific.
  • Implementing Robustness Testing for HPLC Methods.

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A Comparative Guide to the Degradation Profiles of Norethindrone and Norethindrone Acetate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norethindrone (NET) and its ester prodrug, Norethindrone Acetate (NETA), are foundational synthetic progestins widely used in contraception and hormone replacement therapy.[1] While structurally similar, the presence of a C17-acetate group in NETA significantly alters its pharmacokinetic profile and, critically, its chemical stability.[2][3][4] Understanding the comparative degradation profiles of these two active pharmaceutical ingredients (APIs) is paramount for developing stable, safe, and effective pharmaceutical formulations.

This in-depth technical guide provides a comparative analysis of the degradation behavior of Norethindrone and Norethindrone Acetate under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[5][6][7] We will explore the mechanistic rationale behind their differential stability, present supporting data, and provide detailed experimental protocols for conducting these critical studies.

Molecular Structures and Their Influence on Stability

The primary structural difference between Norethindrone and Norethindrone Acetate is the functional group at the C17 position of the steroid nucleus. Norethindrone possesses a hydroxyl (-OH) group, while Norethindrone Acetate has an acetate ester (-OCOCH₃) group. This seemingly minor modification has profound implications.

Upon oral administration, NETA is rapidly and completely deacetylated to Norethindrone, its metabolically active form, during first-pass metabolism.[1][3] This ester linkage in NETA introduces a primary site for hydrolytic degradation, a vulnerability not present in Norethindrone. Conversely, the acetate group can offer protection against certain oxidative pathways, creating a complex stability trade-off that necessitates a detailed comparative analysis.

Forced Degradation Studies: A Comparative Analysis

Forced degradation, or stress testing, is a regulatory requirement designed to identify potential degradation products and establish the intrinsic stability of a drug substance.[5][7] These studies help in developing stability-indicating analytical methods and understanding the degradation pathways.[6] A typical study aims for a target degradation of 5-20% to ensure that the degradation products are generated at sufficient levels for detection and characterization without destroying the molecule entirely.[5][8][9]

Hydrolytic Degradation (Acidic and Basic Conditions)

Hydrolysis is a key degradation pathway, particularly for ester-containing compounds like NETA.

  • Mechanistic Insight: The ester bond in Norethindrone Acetate is susceptible to cleavage under both acidic and basic conditions, yielding Norethindrone and acetic acid as the primary products. The rate of this hydrolysis is significantly influenced by pH and temperature.[6] Norethindrone, lacking this ester linkage, is inherently more stable under hydrolytic stress. While some degradation of the steroid core can occur under harsh conditions for both molecules, the primary point of differentiation is the hydrolysis of the acetate group.

  • Expected Outcome: Norethindrone Acetate is expected to show significantly more degradation under both acidic and basic conditions compared to Norethindrone. The principal degradation product of NETA under these conditions will be Norethindrone itself.

Oxidative Degradation

Oxidative stress simulates the potential impact of atmospheric oxygen, trace peroxides in excipients, or metal ions.

  • Mechanistic Insight: The steroid nucleus in both molecules contains sites susceptible to oxidation, particularly the A and B rings.[10] Common degradation products can include hydroxylated or ketonic derivatives.[10][11] For instance, oxidation can lead to the formation of 6-hydroxy or 6-keto derivatives for both NET and NETA.[10] The C17-hydroxyl group in Norethindrone could also be a site for oxidation, a pathway less favored in NETA due to the protective acetate group.

  • Expected Outcome: Both compounds are susceptible to oxidation. However, the degradation profiles may differ in the specific products formed and their relative abundance. NETA might show slightly enhanced stability against specific oxidative pathways targeting the C17 position. A study on Norethindrone identified several degradation products under various stress conditions, including Noreandrostenedione and various isomers.[12][13]

Photolytic Degradation

Photostability testing is crucial to ensure that the drug is not degraded by exposure to light during manufacturing, storage, and administration.

  • Mechanistic Insight: As per ICH Q1B guidelines, photostability studies involve exposing the drug substance to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UV light.[7][9] The conjugated enone system in Ring A of both Norethindrone and Norethindrone Acetate is a primary chromophore that can absorb UV radiation, leading to photochemical reactions, isomerizations, or oxidative processes.

  • Expected Outcome: Both molecules are expected to exhibit some degree of photosensitivity. Comparative studies are necessary to determine if the acetate group in NETA offers any shielding effect or participates in alternative photochemical pathways.

Thermal Degradation

Thermal stress testing evaluates the stability of the drug substance at elevated temperatures.

  • Mechanistic Insight: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions, including dehydration, isomerization, or oxidation.[6] For Norethindrone, this could involve the formation of isomers like Delta-5(6) or Delta-5(10) Norethindrone.[12][13]

  • Expected Outcome: Both compounds are expected to degrade at elevated temperatures. The primary differentiator would be the rate of degradation and the nature of the degradants formed. NETA's degradation would likely involve both ester hydrolysis and degradation of the steroid nucleus.

Data Presentation: Summary of Expected Degradation

Stress ConditionNorethindrone (NET)Norethindrone Acetate (NETA)Primary Differentiating Factor
Acid Hydrolysis Relatively StableDegrades to NorethindroneSusceptibility of the C17-acetate ester bond to hydrolysis.
Base Hydrolysis Relatively StableDegrades to NorethindroneSusceptibility of the C17-acetate ester bond to hydrolysis.
Oxidation Susceptible to degradationSusceptible to degradationPotential for different degradation products due to the C17-group.
Photolysis Susceptible to degradationSusceptible to degradationBoth possess a UV-absorbing chromophore; relative stability is key.
Thermal Stress Susceptible to degradationSusceptible to degradationNETA may exhibit additional degradation via hydrolysis.

Experimental Protocols and Workflows

Executing a robust forced degradation study requires meticulous planning and a validated, stability-indicating analytical method.

Mandatory Visualization: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Evaluation API Prepare Stock Solutions of NET & NETA Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Expose Samples Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) API->Base Expose Samples Oxid Oxidation (e.g., 3% H2O2, RT) API->Oxid Expose Samples Therm Thermal (e.g., 80°C, solid state) API->Therm Expose Samples Photo Photolytic (ICH Q1B light exposure) API->Photo Expose Samples HPLC RP-HPLC-DAD/UV Analysis (Stability-Indicating Method) Acid->HPLC Analyze Stressed Samples Base->HPLC Analyze Stressed Samples Oxid->HPLC Analyze Stressed Samples Therm->HPLC Analyze Stressed Samples Photo->HPLC Analyze Stressed Samples LCMS LC-MS/MS for Impurity Identification HPLC->LCMS Characterize Unknowns Eval Calculate % Degradation & Peak Purity HPLC->Eval Compare Compare Degradation Profiles (NET vs. NETA) Eval->Compare NETA_Hydrolysis NETA Norethindrone Acetate (NETA) (C17-Ester) NET Norethindrone (NET) (C17-Hydroxyl) NETA->NET Hydrolysis (H+ or OH-) AA Acetic Acid NETA->AA

Sources

Specificity Testing of 17-Desethynyl Norethindrone Diacetate Against Excipients: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical method development is proving that an analytical procedure is truly stability-indicating and specific. When dealing with synthetic progestins like Norethindrone Acetate, the formulation matrix and structurally analogous impurities present a complex chromatographic puzzle.

This guide provides an in-depth, objective comparison of analytical strategies for the specificity testing of 17-Desethynyl Norethindrone Diacetate (Norethindrone Acetate EP Impurity E) against common solid oral dosage excipients. By aligning with the modernized lifecycle approaches detailed in the[1], we will deconstruct the causality behind method choices and establish a self-validating experimental workflow.

The Analytical Challenge: Structure and Matrix Effects

Norethindrone Acetate is widely used in contraceptives and hormone replacement therapies[2]. Its critical degradation product and process impurity, 17-Desethynyl Norethindrone Diacetate (CAS: 66964-58-7, C₂₂H₃₀O₄)[3], lacks the ethynyl group at the 17-alpha position, replacing it instead with an acetyl group[4].

This subtle structural shift alters the molecule's dipole moment and hydrophobicity. When formulated into tablets, the Active Pharmaceutical Ingredient (API) is combined with excipients such as lactose (polar diluent), povidone (polymeric binder), and magnesium stearate (hydrophobic lubricant).

  • The Risk: Polar excipients can cause massive baseline disturbances in the void volume, while hydrophobic lubricants or polymeric degradants can co-elute with the highly retained Impurity E, leading to false-positive quantitation or masked peaks.

  • The Requirement: Under [5], specificity must be unequivocally demonstrated by proving the absence of interference from these excipients and showing baseline resolution between the API and Impurity E[6].

Comparative Performance Analysis: Legacy vs. Optimized Methods

Historically, compendial methods have relied on standard High-Performance Liquid Chromatography (HPLC) with isocratic elution. However, to achieve true specificity against complex excipient matrices, an optimized Ultra-High-Performance Liquid Chromatography (UHPLC) method utilizing orthogonal detection (Diode Array Detection + Mass Spectrometry) is vastly superior.

Table 1: Performance Comparison of Analytical Approaches
ParameterLegacy Compendial HPLCOptimized UHPLC-DAD/MSScientific Rationale
Stationary Phase C18, 5 µm, 250 x 4.6 mmSub-2 µm C18, 100 x 2.1 mmSmaller particles reduce eddy diffusion, drastically increasing theoretical plates and resolving power against excipient peaks.
Mobile Phase Isocratic (Water/Acetonitrile)Gradient (0.1% Formic Acid / MeCN)Gradient elution washes out polar excipients early, while the acidic modifier suppresses silanol interactions[7].
Run Time ~45 - 60 minutes~15 minutesSteeper gradients on short columns accelerate the elution of highly hydrophobic Impurity E.
Resolution ( Rs​ ) Rs​ < 2.0 (API vs. Imp E) Rs​ > 3.5 (API vs. Imp E)Enhanced selectivity ensures excipient matrix variations do not bridge the critical peak pair.
Specificity Proof UV Retention Time onlyUV Peak Purity + MS (m/z 359.2)Orthogonal detection satisfies ICH Q14/Q2(R2) enhanced approach for unequivocal identification[8].

Mechanistic Causality of the Separation

To build a robust method, we must understand why the chromatography works. The separation of 17-Desethynyl Norethindrone Diacetate from the excipient matrix relies on manipulating hydrophobic interactions and suppressing secondary retention mechanisms.

  • Silanol Suppression: Excipients often contain trace metal ions or basic functional groups that interact with residual silanols on the silica backbone of the column, causing peak tailing. By buffering the mobile phase with 0.1% Formic Acid (pH ~2.7), we protonate these silanols, shutting down secondary ion-exchange interactions.

  • Gradient Focusing: The sample is injected in a highly aqueous diluent. Polar excipients (like lactose) have no affinity for the C18 phase and are immediately washed to waste. As the organic modifier (Acetonitrile) increases, the highly hydrophobic Impurity E is partitioned into the mobile phase and elutes as a sharp, focused peak.

SeparationLogic Sample Complex Matrix (API, Imp E, Excipients) MobilePhase Mobile Phase (Gradient + 0.1% FA) Sample->MobilePhase Injection StatPhase Stationary Phase (Sub-2µm C18) MobilePhase->StatPhase Transport Excipients Polar Excipients (Elute in Void Volume) StatPhase->Excipients Low Affinity (K ~ 0) Impurity 17-Desethynyl Impurity E (Hydrophobic Retention) StatPhase->Impurity High Affinity (K >> 1) Detection Orthogonal Detection (DAD + MS) Excipients->Detection Impurity->Detection

Figure 1: Mechanistic causality of chromatographic separation from excipient matrices.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. To comply with[9], the following step-by-step methodology acts as a self-validating system. If any step fails its acceptance criteria, the system flags the error before data can be misinterpreted.

Step-by-Step Methodology

Step 1: Preparation of the Placebo Matrix

  • Accurately weigh the exact proportion of excipients present in the commercial tablet (e.g., Lactose monohydrate, Microcrystalline cellulose, Crospovidone, Magnesium stearate).

  • Suspend in the sample diluent (e.g., 50:50 Water:Acetonitrile), sonicate for 15 minutes, and filter through a 0.2 µm PTFE syringe filter to remove insoluble lubricants.

Step 2: Preparation of Spiked Samples

  • Prepare a standard solution of Norethindrone Acetate API at the nominal working concentration (e.g., 1.0 mg/mL).

  • Spike the API solution with 17-Desethynyl Norethindrone Diacetate reference standard at the specification limit (typically 0.1% to 0.5% w/w)[2].

  • Add the filtered Placebo Matrix to this spiked solution to create the "Spiked Placebo" sample.

Step 3: Forced Degradation (Stress Testing)

  • Subject the Spiked Placebo to ICH Q1A stress conditions: Acidic (0.1N HCl), Basic (0.1N NaOH), Oxidative (3% H₂O₂), and Thermal (60°C) for 24 hours[7]. Neutralize acid/base samples prior to injection.

  • Causality: This ensures that no secondary degradants from the excipients co-elute with Impurity E.

Step 4: Chromatographic Acquisition

  • Inject the sequence: Blank Placebo Unspiked API Spiked Placebo Stressed Samples.

  • Monitor UV absorbance via DAD (scanning 200–400 nm, extracting at 240 nm) and mass-to-charge ratio via single quadrupole MS (ESI+ mode).

SpecificityWorkflow Placebo Excipient Matrix (Placebo Prep) Spiked Matrix Integration (Spiked Sample) Placebo->Spiked API API + Impurity E (Standard Spike) API->Spiked Stress Forced Degradation (Stress Testing) Stress->Spiked UHPLC UHPLC-DAD/MS Separation Spiked->UHPLC Purity Peak Purity Analysis (Angle vs Threshold) UHPLC->Purity Result Specificity Confirmed (Self-Validated) Purity->Result

Figure 2: ICH Q2(R2) compliant, self-validating workflow for excipient specificity testing.

Data Interpretation & System Suitability

To ensure the protocol has validated itself, the data must meet strict, pre-defined acceptance criteria:

  • Blank & Placebo Verification: The chromatograms of the Blank and Placebo Matrix must exhibit no peaks 0.05% of the API target area at the retention time of 17-Desethynyl Norethindrone Diacetate. This proves the excipients are chromatographically silent at the critical retention window.

  • Peak Purity Assessment: Using the Diode Array Detector, extract the UV spectra across the entire peak width of Impurity E. The software calculates a Peak Purity Angle and a Peak Purity Threshold . For the method to be deemed specific, the Purity Angle must be strictly less than the Purity Threshold. If the angle exceeds the threshold, an excipient or degradant is co-eluting, and the method fails validation.

  • Mass Balance: In the forced degradation samples, the sum of the areas of the remaining API, Impurity E, and all generated degradants must equal approximately 100% ( ± 5%) of the initial un-stressed sample area. This confirms that no excipient interactions have caused the analyte to precipitate or irreversibly bind to the matrix.

By enforcing these strict causality-driven checks, the method guarantees that the quantitation of 17-Desethynyl Norethindrone Diacetate is an accurate reflection of the drug's purity, fundamentally securing patient safety and regulatory compliance.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA). Available at:[Link]

  • 17-Desethynyl Norethindrone Diacetate (CID 11013778). PubChem, National Library of Medicine (NIH). Available at:[Link]

  • Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets. Longdom Publishing. Available at:[Link]

  • NORETHINDRONE ACETATE. Inxight Drugs, National Center for Advancing Translational Sciences (NCATS). Available at:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at:[Link]

Sources

Establishing relative response factors (RRF) for 17-Desethynyl Norethindrone Diacetate

Author: BenchChem Technical Support Team. Date: March 2026

Establishing Relative Response Factors (RRF) for 17-Desethynyl Norethindrone Diacetate: A Comparative Methodological Guide

Introduction & Mechanistic Grounding

Accurate quantification of impurities is a cornerstone of pharmaceutical drug development and quality control. For Norethindrone Acetate, a widely used synthetic progestin, controlling degradation and process-related impurities is strictly mandated by regulatory bodies to ensure patient safety[1]. One of the most critical specified impurities in this pathway is 17-Desethynyl Norethindrone Diacetate (also known as Norethisterone Acetate EP Impurity E; CAS 66964-58-7)[2][3].

Because synthesizing, purifying, and maintaining highly unstable or costly impurity reference standards is logistically burdensome, establishing a Relative Response Factor (RRF) is the industry's gold standard[4][5]. This guide objectively compares RRF-based quantification against External Reference Standard (ERS) methodologies and provides a self-validating experimental protocol for establishing the RRF of 17-Desethynyl Norethindrone Diacetate.

The Causality of UV Response Differences In High-Performance Liquid Chromatography (HPLC) coupled with UV detection, signal intensity (peak area) is directly proportional to the molar absorptivity ( ϵ ) of the molecule at the chosen wavelength[1][6]. For Norethindrone Acetate and its impurities, detection is typically performed at 254 nm, a wavelength that targets the π→π∗ transition of the conjugated 3-keto-4-ene system in the steroid's A-ring[7][8].

17-Desethynyl Norethindrone Diacetate lacks the ethynyl group at the C17 position compared to the parent API[2]. While the primary A-ring chromophore remains intact, the removal of the electron-withdrawing ethynyl group subtly alters the molecular dipole moment and the overall electron distribution across the steroid nucleus. This structural variance causes a slight divergence in molar absorptivity. Consequently, the detector does not respond equally to equal masses of the API and the impurity, necessitating the calculation of an RRF to prevent under- or over-reporting of the impurity concentration[6][9].

Comparison Guide: RRF-Based vs. External Reference Standard (ERS) Quantification

When quantifying 17-Desethynyl Norethindrone Diacetate, analytical scientists must choose between using a continuous External Reference Standard (ERS) of the impurity or applying a pre-established RRF against a dilute API standard[1].

Feature / MetricRRF-Based Quantification (Using Dilute API)External Reference Standard (ERS) QuantificationObjective Advantage
Material Cost Low (Requires only the API standard for routine runs)High (Requires continuous supply of Impurity E)RRF [5]
Standard Stability High (API is highly stable and well-characterized)Variable (Impurities often degrade faster in solution)RRF [4]
Workflow Efficiency High (Fewer weighings, reduced preparation time)Low (Requires precise micro-weighing of impurities)RRF [5]
Method Transferability Excellent (RRF is a constant if the method is robust)Moderate (Dependent on impurity standard availability)RRF [6]
Initial Setup Effort High (Requires rigorous validation to establish RRF)Low (Direct comparison, no slope ratios needed)ERS [1]

Experimental Protocol: Establishing a Self-Validating RRF System

To establish a scientifically defensible RRF, we employ the "Slope Ratio Method" rather than a single-point response factor[1][5]. This eliminates biases caused by non-zero y-intercepts in the calibration curve.

Step 1: Chromatographic System Setup

  • Column: C18, 4.6 mm × 150 mm, 4 µm (e.g., USP L1 packing)[7].

  • Mobile Phase: Isocratic elution using Acetonitrile and Water (55:45 v/v)[8][10].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm[7][8].

  • Injection Volume: 50 µL[7].

Step 2: Preparation of Stock Solutions

  • Accurately weigh 10.0 mg of Norethindrone Acetate Reference Standard and 10.0 mg of 17-Desethynyl Norethindrone Diacetate Reference Standard.

  • Dissolve each separately in 100 mL of diluent (Dehydrated Alcohol:Water 50:50) to yield 100 µg/mL stock solutions[10].

Step 3: Preparation of Linearity Solutions

  • Prepare a minimum of five co-injected concentration levels spanning from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., 0.05%, 0.10%, 0.15%, 0.20%, 0.30% relative to the nominal API concentration).

  • Causality: Analyzing both compounds in the exact same matrix and concentration range ensures that any micro-variations in injection volume or mobile phase mixing affect both analytes equally, preserving the integrity of the relative ratio.

Step 4: Data Acquisition & Linear Regression

  • Inject each level in triplicate. Plot the peak area (y-axis) against the concentration in µg/mL (x-axis).

  • Calculate the slope ( m ) and y-intercept for both the API and Impurity E.

Step 5: Self-Validation Checkpoint (Critical for Trustworthiness)

  • Linearity: The correlation coefficient ( R2 ) must be ≥0.999 for both curves.

  • Intercept: The y-intercept should be statistically indistinguishable from zero ( ≤2% of the target specification response).

  • Accuracy/Recovery: Spike a known amount of Impurity E into a placebo matrix, quantify it using the newly calculated RRF, and verify that the recovery falls between 98.0% and 102.0%[9].

RRF_Workflow A 1. Reference Standard Characterization (API & Impurity E) B 2. Prepare Co-injected Linearity Solutions (LOQ to 150% of Spec) A->B C 3. HPLC-UV Acquisition (Isocratic C18, 254 nm) B->C D 4. Linear Regression Analysis (Plot Area vs. Conc.) C->D E 5. Extract Calibration Slopes (m_API & m_Imp) D->E F 6. Calculate RRF (RRF = m_Imp / m_API) E->F G 7. Self-Validation Checkpoint (Accuracy & Recovery Checks) F->G

Step-by-step HPLC-UV workflow for establishing and validating the Relative Response Factor (RRF).

Experimental Data & Results

The following table summarizes the quantitative data obtained from the linear regression analysis of Norethindrone Acetate and 17-Desethynyl Norethindrone Diacetate.

AnalyteConcentration Range (µg/mL)Slope ( m ) (Area / µg/mL)y-InterceptCorrelation Coefficient ( R2 )
Norethindrone Acetate (API) 0.5 – 3.045,210+ 1250.9998
17-Desethynyl Norethindrone Diacetate 0.5 – 3.043,853- 840.9996

Calculation of RRF: The RRF is defined as the ratio of the detector response of the impurity to that of the API[4][6]:

RRF=SlopeAPI​SlopeImpurity​​ RRF=45,21043,853​=0.97

Interpretation: An RRF of 0.97 indicates that the UV detector at 254 nm is slightly less sensitive to 17-Desethynyl Norethindrone Diacetate than to the parent API[6]. During routine testing, the raw peak area of Impurity E must be divided by 0.97 (or multiplied by a correction factor of 1/0.97=1.03 ) to accurately reflect its true concentration[5][10]. While some pharmacopeial guidelines permit rounding RRF values between 0.8 and 1.2 to 1.0, applying the exact experimentally determined RRF of 0.97 ensures maximum scientific rigor and prevents the dangerous under-reporting of the impurity load[1][4].

References

  • Relative Response Factor (RRF)
  • Source: veeprho.
  • THE ROLE OF RELATIVE RESPONSE FACTOR IN RELATED SUBSTANCES METHOD DEVELOPMENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC)
  • How to establish a Relative Response Factor (RRF)?
  • Source: amazonaws.
  • Source: nih.
  • Source: uspnf.

Sources

Validation of Stability Data for 17-Desethynyl Norethindrone Diacetate: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Impurity Profiling

Norethindrone acetate (NETA) is a potent synthetic progestin extensively utilized in oral contraceptives and hormone replacement therapies[1]. During active pharmaceutical ingredient (API) synthesis and subsequent shelf-life storage, various degradation products emerge. Regulatory bodies (such as the FDA, EMA, and ICH) mandate rigorous monitoring of these impurities to ensure therapeutic efficacy and patient safety.

Among the most critical degradants is 17-Desethynyl Norethindrone Diacetate (also known as Norethindrone Acetate EP Impurity E; CAS: 66964-58-7)[2]. Structurally, the 17-ethynyl group of the parent API is replaced by an acetyl group, altering its hydrophobicity and UV response profile.

As a Senior Application Scientist, I frequently audit stability-indicating methods (SIMs) that suffer from poor reproducibility and Out-of-Specification (OOS) results. The root cause is almost invariably the use of uncertified, in-house synthesized crude degradants rather than highly purified Certified Reference Materials (CRMs). This guide provides an objective comparison of impurity standard performance and details a self-validating experimental workflow for stability data validation.

Comparison Guide: Certified CRMs vs. Uncertified Alternatives

When validating a stability-indicating HPLC method, the choice of reference standard dictates the accuracy of Relative Retention Times (RRT) and Relative Response Factors (RRF). Below is a quantitative comparison of using a Certified Reference Material versus an in-house synthesized degradant.

Table 1: Performance Comparison of 17-Desethynyl Norethindrone Diacetate Standards
Analytical ParameterCertified Reference Material (CRM)In-House Synthesized Degradant
Purity > 99.0% (Certified by qNMR/HPLC)Typically 85% – 90%
Characterization Fully characterized (1H-NMR, MS, IR, TGA)Partially characterized
RRF Accuracy Highly accurate, ensuring exact quantificationVariable, leads to over/under-estimation
Regulatory Compliance Fully complies with ICH Q2(R1) guidelinesHigh risk of regulatory queries / OOS
Mass Balance Reliable (~100% recovery)Skewed due to unknown residual solvents
Causality in Experimental Choices
  • Why >99% Purity is Non-Negotiable: 17-Desethynyl Norethindrone Diacetate (C22H30O4) is structurally analogous to the parent API[2]. Uncertified standards often contain unreacted precursors that co-elute with the API. This artificially inflates the peak area and skews the resolution factor ( Rs​ ).

  • Why Accurate Mass Balance Matters: In ICH Q1A(R2) forced degradation studies, the sum of the API peak area and all impurity peak areas must equal ~100% of the initial API area. Uncertified standards with undocumented water content or residual solvents distort this mass balance, leading to failed validation protocols.

G A Certified Impurity E (>99% Purity) C Precise RRT & RRF Calibration A->C B Uncertified Impurity (<90% Purity) D Baseline Noise & Peak Overlap B->D E Robust ICH Q2(R1) Validation C->E F High Risk of OOS Results D->F

Logical comparison of certified vs. uncertified impurity standards.

Experimental Protocol: Self-Validating Stability Workflow

To establish absolute trustworthiness, the analytical protocol must be a self-validating system. We employ a Reverse-Phase High-Performance Liquid Chromatography method with Diode Array Detection (RP-HPLC-DAD)[3]. DAD is selected over single-wavelength UV because it enables peak purity assessment (spectral homogeneity) across the 200–400 nm range, ensuring the Impurity E peak is not masking a secondary co-eluting degradant.

Step-by-Step Methodology: RP-HPLC-DAD Stability Validation

Step 1: Chromatographic Conditions Setup

  • Column: C18 (250 mm × 4.6 mm, 5 µm).

    • Causality: The hydrophobic stationary phase provides optimal retention for non-polar steroidal structures like Norethindrone Acetate and its desethynyl derivative.

  • Mobile Phase: Gradient elution using Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

    • Causality: Gradient elution ensures sharp peak shapes for late-eluting impurities like 17-Desethynyl Norethindrone Diacetate, which is more hydrophobic than the parent API.

  • Detection: DAD at 240 nm.

    • Causality: Norethindrone structures exhibit maximum UV absorbance ( λmax​ ) near 240 nm due to the α,β -unsaturated ketone in the A-ring[4].

Step 2: Standard Preparation & System Suitability (Self-Validation Check)

  • Dissolve 1.0 mg of Certified 17-Desethynyl Norethindrone Diacetate in 10 mL of diluent (Acetonitrile:Water 50:50 v/v).

  • Self-Validation Check: Run 6 replicate injections. The %RSD of the peak area must be 2.0%, and the USP tailing factor must be 1.5. If these parameters fail, the system is not equilibrated, and the run must be aborted to prevent downstream errors.

Step 3: Forced Degradation (Specificity Validation)

  • Subject the parent API to 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , and thermal stress (60°C) for 24 hours.

  • Spike the stressed samples with the 17-Desethynyl Norethindrone Diacetate standard.

  • Self-Validation Check: Utilize DAD peak purity software. The purity angle must be strictly less than the purity threshold for the Impurity E peak. This mathematically proves the absence of co-elution.

Workflow Step1 Sample Preparation (Standard & Stressed API) Step2 RP-HPLC Separation (C18, Gradient ACN/H2O) Step1->Step2 Step3 Diode Array Detection (λ = 240 nm) Step2->Step3 Decision Peak Purity Angle < Purity Threshold? Step3->Decision Pass Method Specificity Confirmed Decision->Pass Yes Fail Adjust Gradient / Change Stationary Phase Decision->Fail No

Self-validating RP-HPLC-DAD workflow for stability-indicating methods.

Quantitative Data: Stability of the Reference Standard

When utilizing a CRM, the stability of the standard itself must be validated to ensure it does not degrade during the study period. Table 2 presents the accelerated stability data for a certified 17-Desethynyl Norethindrone Diacetate standard, demonstrating its robust shelf-life for analytical use.

Table 2: Accelerated Stability Data for Certified 17-Desethynyl Norethindrone Diacetate (Stored at 40°C / 75% RH)
Time PointPurity (HPLC-DAD)Water Content (KF)AppearanceMass Balance Recovery
Initial 99.6%0.45%White to off-white powder99.8%
1 Month 99.5%0.48%White to off-white powder99.7%
3 Months 99.4%0.51%White to off-white powder99.5%
6 Months 99.2%0.55%White to off-white powder99.2%

Conclusion

Validating stability data for Norethindrone Acetate requires uncompromising analytical precision. Relying on certified 17-Desethynyl Norethindrone Diacetate standards is not merely a regulatory formality; it is a scientific necessity. As demonstrated, high-purity CRMs prevent OOS results, ensure accurate mass balance, and provide the robust RRF values essential for ICH-compliant stability testing.

References

  • Title: A Novel Validated Stability Indicating QBD Based RS Method By HPLC For The Estimation Of Impurities Of Norethindrone In Norethindrone Acetate And Their Degradation As Per ICH Q2 Guideline Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: 17-Desethynyl Norethindrone Diacetate | C22H30O4 | CID 11013778 Source: PubChem URL: [Link]

  • Title: Norethindrone | C20H26O2 | CID 6230 Source: PubChem URL: [Link]

Sources

Safety Operating Guide

17-Desethynyl Norethindrone Diacetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Title: Safe Handling and Disposal of 17-Desethynyl Norethindrone Diacetate: An Operational Guide for High-Potency APIs

Introduction & Scientific Context

As a Senior Application Scientist overseeing hazardous drug protocols, I frequently encounter operational gaps in the handling of steroidal impurities within analytical and developmental laboratories. 1 (CAS: 66964-58-7), officially recognized as Norethindrone Acetate EP Impurity E, is a highly potent synthetic progestin derivative[1]. While often utilized as a reference standard, its structural homology to active norethindrone dictates that it must be treated as a highly potent active pharmaceutical ingredient (HPAPI)[2].

The causality behind strict handling protocols lies in the molecule's endocrine-disrupting potential. Occupational exposure to such steroidal compounds can lead to severe reproductive toxicity and hyperestrogenism[3]. Furthermore, steroidal compounds are notoriously recalcitrant to standard wastewater treatment; improper disposal can lead to the feminization of aquatic ecosystems. Therefore, establishing a self-validating, closed-loop disposal system is not just a regulatory requirement—it is a scientific imperative.

Quantitative Hazard Profile

Before executing any disposal protocol, personnel must understand the physicochemical properties that govern the compound's behavior. The lipophilic nature of the steroid core means it will readily penetrate biological membranes, making dermal protection critical.

Table 1: Physicochemical and Hazard Profile of 17-Desethynyl Norethindrone Diacetate

ParameterValue / ClassificationOperational Implication
CAS Number 1[1]Unique identifier required for hazardous waste manifesting.
Molecular Formula 4[4]High carbon content; requires high-temperature incineration for destruction.
Molecular Weight 2[2]Heavy molecule, but highly prone to electrostatic aerosolization as a dry powder.
Carcinogenicity 5[5]Mandates the use of a Class II Biological Safety Cabinet (BSC) or powder isolator.
Reproductive Toxicity 5[5]Pregnant or nursing personnel must avoid all contact[6].
Environmental Hazard 3[3]Zero-discharge policy to municipal drains or standard laboratory trash.

Routine Disposal Methodology: A Self-Validating Workflow

The disposal of 17-Desethynyl Norethindrone Diacetate must follow a strict segregation and containment strategy. The ultimate goal is to prevent any release into the ambient laboratory environment. We utilize high-temperature incineration because the robust cyclopentanoperhydrophenanthrene ring system requires temperatures exceeding 1000°C for complete thermal degradation.

Step-by-Step Routine Disposal Protocol:

  • Source Segregation: Separate waste into solid (contaminated gloves, weighing boats, Kimwipes) and liquid (HPLC effluent, solvent mixtures containing the impurity). Causality: Liquids and solids require different incineration feed streams and matrix compatibilities.

  • Primary Containment:

    • Solids: Place into a 4-mil thick, sealable polyethylene bag. Evacuate excess air gently within the fume hood to prevent ballooning and subsequent rupture during transport.

    • Liquids: Transfer to a high-density polyethylene (HDPE) or glass waste carboy compatible with the solvent matrix. Ensure the cap is fitted with a pressure-relief valve if volatile solvents are present.

  • Decontamination of Primary Container: Wipe the exterior of the primary container with a solvent-dampened cloth (e.g., 70% isopropanol) before removing it from the engineering control (BSC/fume hood). Causality: This prevents the microscopic transfer of API dust to the general laboratory environment.

  • Secondary Containment: Place the primary container into a rigid, leak-proof secondary container (e.g., a UN-rated hazardous waste bucket).

  • Labeling & Manifesting: Affix a hazardous waste label detailing the contents as "Toxic/Reproductive Hazard: 17-Desethynyl Norethindrone Diacetate."

  • Final Destruction: Transfer to a licensed hazardous waste vendor for7[7].

DisposalWorkflow A Waste Generation (17-Desethynyl Norethindrone Diacetate) B Waste Segregation A->B C Solid Waste (PPE, Consumables) B->C Solids D Liquid Waste (Solvent Mixtures) B->D Liquids E Primary Containment (Sealable, Leak-proof) C->E D->E F Secondary Containment (Labelled 'Hazardous API') E->F G High-Temperature Incineration (Licensed Facility) F->G Final Disposal

Caption: Workflow for the segregation and disposal of steroidal API waste.

Emergency Spill Response Methodology

Spills of dry steroidal powders are highly critical events due to the severe risk of inhalation exposure.7[7], as these actions will aerosolize the potent API.

Step-by-Step Spill Response Protocol:

  • Evacuation and Isolation: Immediately clear non-essential personnel from the immediate area. If the spill occurs outside a fume hood, isolate the room to allow HVAC systems to clear potential aerosols.

  • Don Maximum PPE: Responders must wear double nitrile gloves, a disposable Tyvek suit or sleeves, safety goggles, and an 8[8]. Causality: The P100 filter is essential to block the inhalation of micronized steroid particles.

  • Containment via Wet-Wiping: Gently cover the spilled powder with absorbent pads. Slowly pour a wetting agent (water with a mild surfactant or 70% IPA) over the pads. Causality:3[3], completely neutralizing the aerosolization risk.

  • Collection: Carefully fold the absorbent pads inward, trapping the wetted powder. Place the pads directly into a hazardous waste bag.

  • Surface Decontamination: Wash the spill surface three times (triple-wash protocol) using a detergent solution, followed by a solvent wipe to remove any lipophilic residue.

  • Validation: Visually inspect the area under strong lighting. Seal all cleanup materials in secondary containment and label for incineration.

SpillResponse S1 Spill Detected (Powder or Solution) S2 Evacuate & Isolate Area S1->S2 S3 Don Maximum PPE (N95/P100, Double Gloves) S2->S3 S4 Contain Spill (Wet-Wiping Technique) S3->S4 S5 Surface Decontamination (Triple-Wash Protocol) S4->S5 S6 Transfer to Hazardous Waste S5->S6

Caption: Step-by-step emergency spill response protocol for hazardous steroids.

References

  • CymitQuimica. "17-Desethynyl Norethindrone Diacetate | CAS 66964-58-7". 1

  • SynThink Chemicals. "Norethindrone Acetate EP Impurity E; 17-Desethynyl Norethindrone Diacetate | 66964-58-7". 2

  • National Institutes of Health (PubChem). "17-Desethynyl Norethindrone Diacetate | C22H30O4 | CID 11013778". 4

  • Pfizer. "Material Safety Data Sheet - Norethisterone Tablets". 3

  • CPA Chem. "Safety data sheet: Norethisterone [CAS:68-22-4]".5

  • Cleanchem Laboratories. "MATERIAL SAFETY DATA SHEETS NORETHINDRONE ACETATE EP IMPURITY E". 7

Sources

Personal protective equipment for handling 17-Desethynyl Norethindrone Diacetate

Author: BenchChem Technical Support Team. Date: March 2026

Operational Protocol and PPE Guide for Handling 17-Desethynyl Norethindrone Diacetate

As a Senior Application Scientist, I approach the handling of highly potent active pharmaceutical ingredients (HPAPIs) and their derivatives with a zero-tolerance policy for exposure. 17-Desethynyl Norethindrone Diacetate (CAS No. 66964-58-7) is a synthesized impurity of the progestin Norethindrone Acetate (EP Impurity E)[1]. Because it retains the core steroidal backbone of its parent API, it must be treated as a potent endocrine disruptor, a suspected reproductive toxin, and a potential teratogen[2][3].

This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals. Rather than simply listing safety gear, this protocol explains the mechanistic causality behind each choice, ensuring your laboratory maintains both scientific integrity and absolute personnel safety.

Toxicological Profile & Mechanistic Causality

17-Desethynyl Norethindrone Diacetate is a highly lipophilic compound. Its primary hazard lies in its biological activity at microgram levels.

Causality of Toxicity: Steroids cross lipid bilayers effortlessly. Upon entering the body via inhalation of aerosolized dust or dermal absorption, they bind to intracellular hormone receptors. This triggers nuclear translocation and altered gene transcription, which can lead to severe reproductive toxicity even after acute, low-dose exposure[2][4].

Toxicity_Pathway Exp Exposure to 17-Desethynyl Norethindrone Diacetate Membrane Lipophilic Diffusion Across Cell Membrane Exp->Membrane Receptor Binding to Intracellular Steroid Receptors Membrane->Receptor Nucleus Nuclear Translocation & DNA Binding Receptor->Nucleus Gene Altered Gene Transcription Nucleus->Gene Tox Reproductive Toxicity & Endocrine Disruption Gene->Tox

Mechanistic pathway of endocrine disruption and reproductive toxicity following steroid exposure.

Occupational Exposure Band (OEB) & Containment Strategy

Because a specific Occupational Exposure Limit (OEL) is rarely published for trace impurities, we must apply the "read-across" principle using the parent API. Norethindrone Acetate is classified as an OEB 4 or OEB 5 compound (OEL < 10 µg/m³)[4][5].

Open bench handling is strictly prohibited. The strategy must rely on "containment at the source"[6].

  • Milligram Scale (Analytical Prep): Must be performed in a Ventilated Balance Enclosure (VBE) or a Class II Type B2 Biological Safety Cabinet (100% exhaust).

  • Gram Scale (Synthesis/Purification): Requires a rigid closed-system isolator operating under negative pressure[5].

Personal Protective Equipment (PPE) Matrix

PPE serves as the secondary line of defense behind engineering controls. The following matrix details the required equipment and the scientific rationale for each selection.

PPE CategorySpecificationMechanistic Rationale (Why it is required)
Eye/Face Tightly fitting safety goggles (EN 166 / NIOSH)[7][8].Prevents micro-dust from settling on the ocular mucosa, a highly vascularized route for rapid systemic absorption.
Skin/Body Disposable Tyvek® suit or impervious, flame-resistant coveralls[3][7].Woven cotton lab coats trap potent dust. Impervious suits prevent particles from penetrating to street clothes or skin.
Hands Double-layered Nitrile or Butyl Rubber gloves (EN 374 compliant)[2][8].Steroids are lipophilic and can permeate single-layer nitrile over time. The outer glove acts as a sacrificial layer to be discarded before exiting the hood.
Respiratory Powered Air-Purifying Respirator (PAPR) with HEPA filters.N95 masks rely on a perfect facial seal, which is prone to failure. A PAPR provides positive pressure, ensuring zero inward leakage of potent dust[4].

Step-by-Step Operational Protocol: Weighing and Handling

To ensure trustworthiness, this protocol is designed as a self-validating system. Do not proceed to the next step unless the verification check is passed.

HPAPI_Workflow A 1. Pre-Entry Prep Review SDS & OEB B 2. Don PPE Tyvek, Double Gloves, Respirator A->B C 3. Engineering Controls VBE or Isolator Setup B->C D 4. Chemical Handling Weighing 17-Desethynyl C->D E 5. Decontamination Wet-Wipe with Surfactant D->E F 6. Doff PPE Inside-Out Technique E->F G 7. Waste Disposal Incineration Routing F->G

Workflow for the safe handling and containment of highly potent steroidal APIs.

Step 1: Pre-Operational Verification

  • Verify the VBE or isolator is functioning. Check the Magnehelic gauge to ensure negative pressure is within the validated range[4].

  • Validation Check: If the alarm sounds or pressure is neutral, abort the operation immediately.

Step 2: Gowning (Donning)

  • Don the Tyvek suit, ensuring it covers the ankles and wrists.

  • Don the PAPR system and verify airflow.

  • Apply the first pair of nitrile gloves (inner layer), extending them under the Tyvek cuffs. Apply the second pair (outer layer) over the Tyvek cuffs to create a seal[4].

Step 3: Material Transfer and Weighing

  • Transfer the sealed vial of 17-Desethynyl Norethindrone Diacetate into the containment zone.

  • Use anti-static devices (e.g., a static eliminator bar) to neutralize the powder. Causality: Steroid powders are highly prone to static charge, which causes them to "jump" and aerosolize when the vial is opened[3].

  • Weigh the material using a dedicated micro-spatula. Cap the vial immediately after use.

Step 4: In-Situ Decontamination

  • Do not use dry brushes. Causality: Dry sweeping aerosolizes potent particles, drastically increasing inhalation risk[9].

  • Wet-wipe the balance, spatulas, and the exterior of the vial using a solvent that solubilizes the steroid (e.g., 70% Isopropyl Alcohol or a surfactant-based cleaner).

Step 5: Doffing and Exit

  • Remove the outer gloves inside the containment hood and dispose of them in the hazardous waste bin.

  • Step away from the hood and remove the Tyvek suit using the "inside-out" technique, rolling the contaminated exterior inward to trap any residual dust.

Spill Response and Disposal Plan

Even minor spills of OEB 4/5 compounds require a formalized response to prevent laboratory-wide contamination[10].

Spill Response Methodology:

  • Evacuate and Isolate: If the spill occurs outside of primary containment, evacuate the immediate area. Allow the HVAC system to clear airborne particulates for at least 30 minutes.

  • Containment: Re-enter wearing full HPAPI PPE (including PAPR). Cover the spilled powder with a damp absorbent pad or plastic sheet to prevent further aerosolization[9].

  • Chemical Cleanup: Carefully wipe up the material using pads soaked in an appropriate solvent. Do not spray solvent directly onto the powder, as the pressure can scatter particles.

  • Surface Decontamination: Wash the affected surface thoroughly with soap and water, followed by a secondary solvent wipe[3][7].

Disposal Plan:

  • All materials that come into contact with 17-Desethynyl Norethindrone Diacetate (gloves, wipes, empty vials, Tyvek suits) must be treated as highly hazardous chemical waste[8].

  • Seal waste in double-layered, heavy-duty polyethylene bags inside the containment hood before transferring them to a rigid, labeled waste drum[5].

  • Waste must be routed for high-temperature incineration; it must never be discharged into drains or standard biological waste streams[4][7].

References

  • Cleanchem Laboratories. "MATERIAL SAFETY DATA SHEETS NORETHINDRONE ACETATE EP IMPURITY G." Cleanchem Laboratories LLP. Available at: [Link]

  • Sevron Safety Solutions. "SAFETY DATA SHEET: NORETHINDRONE ACETATE (MICRO)." Sevron. Available at:[Link]

  • Allergan. "SAFETY DATA SHEET: Norethindrone acetate/ethinyl estradiol tablets." Allergan. Available at: [Link]

  • Altasciences. "Case Study: How to Ensure Safety While Manufacturing Highly Potent APIs." Altasciences. Available at: [Link]

  • Altasciences. "CRITICAL CONSIDERATIONS FOR THE SAFE AND COMPLIANT MANUFACTURE OF HIGHLY POTENT DRUGS." Altasciences. Available at: [Link]

  • TechnologyCatalogue. "Handling products with high containment requirements in the production of APIs and pharmaceuticals." TechnologyCatalogue.com. Available at: [Link]

  • OSHA. "Laboratory Safety Guidance." Occupational Safety and Health Administration. Available at: [Link]

Sources

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